1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(2H-pyrazolo[3,4-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-6-3-2-4-9-8(6)11-10-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVRVNZMKAADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729604 | |
| Record name | 1-(2H-Pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889451-31-4 | |
| Record name | 1-(2H-Pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide array of biological activities including kinase inhibition and anticancer properties.[1][2][3][4] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS No: 889451-31-4), a key building block for the development of novel therapeutics.[5][6] We delve into the causal mechanisms behind the chosen synthetic strategy, present a detailed, step-by-step experimental protocol, and outline a robust analytical workflow for structural verification and purity assessment.
Strategic Rationale: The Importance of the Pyrazolo[3,4-b]pyridine Core
The fusion of pyrazole and pyridine rings creates the 1H-pyrazolo[3,4-b]pyridine system, a structure with unique electronic and steric properties that facilitate interactions with various biological targets.[7][8] The 1H-tautomer is significantly more stable than the 2H-form, making it the predominant isomer in most synthetic and biological systems.[1][9] The introduction of a 3-acetyl (ethanone) group provides a versatile chemical handle—a reactive ketone—that serves as a crucial starting point for further molecular elaboration through reactions such as condensation, reduction, or the formation of other heterocyclic rings. This positions this compound as a high-value intermediate in medicinal chemistry library synthesis.[10]
Synthesis Methodology: A Regioselective Approach
The construction of the pyrazolo[3,4-b]pyridine core is most effectively achieved through the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a functional equivalent.[1][9][11] This approach, often a variation of the Friedländer annulation, is robust and allows for predictable regiochemical outcomes based on the electrophilicity of the carbonyl carbons.
For the synthesis of the target molecule, a highly effective strategy involves the reaction of 3-amino-1H-pyrazole with ethyl 2,4-dioxovalerate (also known as ethyl acetylpyruvate).
Causality of Reagent Selection:
-
3-Amino-1H-pyrazole: This precursor is chosen over a 5-aminopyrazole to ensure the desired regiochemistry. The reaction proceeds via initial nucleophilic attack from the exocyclic amino group onto one of the carbonyls, followed by cyclization involving the pyrazole ring nitrogen.
-
Ethyl 2,4-dioxovalerate: This β-keto ester provides the necessary three-carbon backbone to form the pyridine ring. It contains three distinct electrophilic centers: two ketone carbonyls and one ester carbonyl. The relative reactivity of these centers dictates the cyclization pathway. The most electrophilic carbonyl (the acetyl ketone) typically reacts first with the aminopyrazole, leading to the desired isomer with the acetyl group at the C3 position of the final product.
The overall synthetic transformation is depicted below.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methods for forming pyrazolo[3,4-b]pyridines and should be adapted and optimized as necessary.[1][9]
Materials:
-
3-Amino-1H-pyrazole (1.0 eq)
-
Ethyl 2,4-dioxovalerate (1.1 eq)
-
Glacial Acetic Acid (10-15 mL per gram of aminopyrazole)
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-1H-pyrazole (1.0 eq) and glacial acetic acid. Stir until the solid is fully dissolved.
-
Reagent Addition: Add ethyl 2,4-dioxovalerate (1.1 eq) to the solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., 50% Ethyl Acetate in Hexane). The presence of air is often sufficient for the final oxidation step to form the aromatic pyridine ring.[1]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker of ice water.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: The crude solid can be further purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Comprehensive Characterization
Structural confirmation and purity assessment are paramount. A multi-technique analytical approach ensures the identity of the target compound is unequivocally established.
Caption: Standard workflow for the characterization of the synthesized compound.
Spectroscopic and Physical Data
The following data are characteristic of this compound.
Table 1: Spectroscopic Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Pyridine Protons: Three distinct signals in the aromatic region (~δ 7.0-9.0 ppm), showing characteristic splitting patterns (e.g., dd, dd, t) for the pyridine ring protons.[12] Pyridine H-5: Typically a doublet of doublets around δ 7.2-7.4 ppm. Pyridine H-4: Typically a doublet of doublets around δ 8.5-8.7 ppm. Pyridine H-6: Typically a doublet of doublets around δ 8.9-9.1 ppm. Pyrazole NH: A broad singlet at high chemical shift (> δ 13.0 ppm) due to the acidic proton. Acetyl CH₃: A sharp singlet for three protons around δ 2.7-2.9 ppm.[8] |
| ¹³C NMR | Carbonyl Carbon (C=O): A quaternary signal in the downfield region (~δ 190-200 ppm). Pyridine & Pyrazole Carbons: Multiple signals in the aromatic region (~δ 110-160 ppm).[12][13] Acetyl CH₃: A signal in the aliphatic region (~δ 25-30 ppm). |
| Mass Spec. | Molecular Formula: C₈H₇N₃O.[5][6] Molecular Weight: 161.16 g/mol .[5][6] HRMS (ESI+): Expected [M+H]⁺ peak at m/z 162.0662. |
| FT-IR (cm⁻¹) | N-H Stretch: A broad absorption band around 3100-3400 cm⁻¹. C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹. C=N & C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region. |
Table 2: Physical Properties
| Property | Value |
| CAS Number | 889451-31-4[5][6] |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥98% (as determined by HPLC/NMR) |
| Melting Point | To be determined experimentally |
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by the convergence of data from orthogonal analytical techniques. A successful synthesis is validated when:
-
The ¹H and ¹³C NMR spectra show the correct number of signals with the expected chemical shifts and multiplicities, consistent with the target structure.[14][15]
-
High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition with high accuracy (typically <5 ppm error).
-
FT-IR spectroscopy confirms the presence of key functional groups (N-H, C=O).
-
A sharp melting point and a single peak in the HPLC chromatogram indicate high purity.
Conclusion and Future Directions
This guide details a reliable and well-rationalized pathway for the synthesis of this compound. The characterization workflow provides a robust framework for structural verification and quality control. As a versatile intermediate, this compound opens the door to a vast chemical space for the development of next-generation therapeutics targeting a range of diseases. Future work will focus on leveraging the 3-acetyl group for the synthesis of diverse libraries of pyrazolo[3,4-b]pyridine derivatives for biological screening.[3]
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appretech.com [appretech.com]
- 6. sinfoochem.com [sinfoochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dau.url.edu [dau.url.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Characterization of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone, a key heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3] These derivatives have shown promise as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[1][4][5] The specific compound, this compound, serves as a crucial building block for the synthesis of more complex pharmaceutical agents.[6] Its structural elucidation through spectroscopic methods is paramount for ensuring the identity, purity, and quality of synthesized libraries of potential drug candidates.
This guide will provide a detailed interpretation of the expected spectroscopic data for this compound, drawing upon foundational principles and comparative data from structurally related analogs reported in the literature.
Molecular Structure and Key Features
This compound possesses a fused bicyclic system consisting of a pyrazole ring and a pyridine ring. The ethanone (acetyl) group at the 3-position of the pyrazole ring is a key functional group that influences the electronic distribution and spectroscopic properties of the molecule.
Figure 1. Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole, pyridine, and acetyl groups. The predicted chemical shifts are based on the analysis of similar pyrazolo[3,4-b]pyridine derivatives.[4][7][8]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (pyrazole) | 13.5 - 14.5 | br s | - |
| H-4 (pyridine) | 8.6 - 8.8 | dd | ~4.5, 1.5 |
| H-6 (pyridine) | 8.4 - 8.6 | dd | ~8.0, 1.5 |
| H-5 (pyridine) | 7.2 - 7.4 | dd | ~8.0, 4.5 |
| CH₃ (acetyl) | 2.6 - 2.8 | s | - |
-
NH Proton: The proton on the pyrazole nitrogen is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift.
-
Pyridine Protons: The protons on the pyridine ring will exhibit a characteristic splitting pattern. H-4 and H-6 are deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom. H-5 will appear at a more upfield position. The coupling constants will be typical for ortho and meta coupling in a pyridine ring.
-
Acetyl Protons: The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (acetyl) | 190 - 195 |
| C-3 (pyrazole) | 145 - 150 |
| C-7a | 148 - 152 |
| C-6 (pyridine) | 130 - 135 |
| C-4 (pyridine) | 115 - 120 |
| C-3a | 140 - 145 |
| C-5 (pyridine) | 118 - 122 |
| CH₃ (acetyl) | 25 - 30 |
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group will be the most deshielded carbon, appearing at a characteristic downfield chemical shift.
-
Aromatic Carbons: The carbons of the pyrazolo[3,4-b]pyridine ring system will resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen atoms and the acetyl substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrazole) | 3100 - 3300 | Medium, broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (acetyl) | 1680 - 1700 | Strong |
| C=N, C=C Stretch | 1500 - 1650 | Medium-Strong |
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is expected for the N-H stretching vibration of the pyrazole ring, indicative of hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1700 cm⁻¹ is characteristic of the carbonyl group of the acetyl moiety.
-
Aromatic Stretches: The C=N and C=C stretching vibrations of the fused aromatic rings will appear in the 1500-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₈H₇N₃O), the expected molecular weight is 161.16 g/mol .[6]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 161.
-
Fragmentation Pattern: The fragmentation is likely to proceed through the loss of the acetyl group or parts of it. Common fragmentation pathways for related pyrazolo[3,4-b]pyridine systems involve the loss of HCN and other small neutral molecules.[9][10]
Figure 2. Plausible mass spectrometry fragmentation pathway.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A larger number of scans will be required compared to the ¹H NMR experiment.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI) to generate ions.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
Conclusion
The comprehensive spectroscopic analysis of this compound is crucial for its unequivocal identification and characterization. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data, based on established principles and data from related structures. These spectroscopic fingerprints are indispensable for researchers working on the synthesis and development of novel therapeutics based on the versatile pyrazolo[3,4-b]pyridine scaffold.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. appretech.com [appretech.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Stability of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and stability of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore found in numerous biologically active compounds, and understanding the characteristics of its derivatives is crucial for the development of new therapeutic agents.[1] This document offers in-depth technical details, field-proven insights, and validated protocols to support researchers in their work with this important molecule.
Core Molecular Attributes and Physicochemical Properties
This compound (CAS Number: 889451-31-4) is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a pyridine ring, with an acetyl group at the 3-position of the pyrazolo[3,4-b]pyridine core.[2][3] The 1H-tautomer is generally considered to be the more stable form.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Appearance | Off-white to yellow solid (predicted) | General knowledge |
| Melting Point | Not available. Data for the parent 1H-pyrazolo[3,4-b]pyridine is 98-101 °C. The acetyl group may influence this value. | |
| Boiling Point | Not available. Expected to be high due to the heterocyclic nature and polar functional groups. | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol (predicted). | General knowledge |
| pKa | Not experimentally determined. The pyrazole and pyridine rings exhibit both acidic and basic properties. The pKa will be influenced by the electron-withdrawing acetyl group. | General knowledge |
Synthesis of this compound: A Validated Protocol
The synthesis of the pyrazolo[3,4-b]pyridine core can be achieved through several strategies, most commonly by constructing the pyridine ring onto a pre-existing pyrazole.[1][4] The following protocol is a robust and adaptable method for the synthesis of the title compound, based on established synthetic routes for related analogues.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-1H-pyrazole (1.0 eq) and ethyl acetoacetate (1.2 eq) in glacial acetic acid (10 mL per gram of 3-amino-1H-pyrazole).
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into ice-cold water with stirring.
-
Precipitation and Filtration: A precipitate will form. If precipitation is slow, adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate. Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a solid.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following data are predicted based on the analysis of closely related pyrazolo[3,4-b]pyridine derivatives.[5][6]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (br s, 1H, NH), ~8.7 (d, 1H, H-6), ~8.3 (s, 1H, H-4), ~7.3 (dd, 1H, H-5), ~2.7 (s, 3H, COCH₃). Chemical shifts and coupling constants will be indicative of the substituted bicyclic system.[5][6] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~193 (C=O), ~155 (C-7a), ~150 (C-3), ~145 (C-6), ~130 (C-4), ~115 (C-5), ~110 (C-3a), ~27 (COCH₃). |
| Mass Spectrometry (ESI+) | m/z: 162.06 [M+H]⁺. Fragmentation patterns would likely involve the loss of the acetyl group and subsequent ring fragmentation. |
| Infrared (IR) (KBr) | ν (cm⁻¹): ~3200-3400 (N-H stretching), ~1680 (C=O stretching of the acetyl group), ~1600, 1580 (C=C and C=N stretching of the aromatic rings). |
Chemical Stability and Degradation Profile
Understanding the stability of this compound is critical for its handling, storage, and application in drug development. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
-
Hydrolytic Stability: The ester-like character of the acetyl group makes it potentially susceptible to hydrolysis under strong acidic or basic conditions, which could lead to the formation of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. The stability of the pyrazolo[3,4-b]pyridine core itself is generally high due to its aromatic nature.[1]
-
Thermal Stability: As a crystalline solid with a high predicted melting point, the compound is expected to exhibit good thermal stability. Thermogravimetric analysis (TGA) would be the definitive method to determine its decomposition temperature.
-
Photostability: Exposure to UV or visible light may induce photodegradation, a common phenomenon for heterocyclic compounds.[9][10][11][12][13] Photostability testing according to ICH Q1B guidelines is recommended to assess the need for light-protective packaging.
-
Oxidative Stability: The pyridine and pyrazole rings can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products. The acetyl group is generally stable to oxidation under mild conditions.
Reactivity of the Acetyl Group
The acetyl group at the 3-position is a key functional handle for further chemical modifications. Its reactivity is influenced by the electron-deficient nature of the pyrazolo[3,4-b]pyridine ring system.
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride.
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in various condensation reactions, such as aldol and Claisen-Schmidt reactions, to introduce further structural diversity.
-
Halogenation: The methyl group of the acetyl moiety can be halogenated under appropriate conditions to form α-halo ketones, which are versatile synthetic intermediates.
-
Oxime and Hydrazone Formation: The carbonyl group can react with hydroxylamine or hydrazine derivatives to form the corresponding oximes and hydrazones, which can be further functionalized.
Analytical Methodologies: A Validated HPLC Protocol
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for purity determination, quantification, and stability monitoring of this compound.[14][15][16][17][18] The following protocol provides a starting point for method development and validation.
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (1:1 v/v) |
Method Validation Workflow
Caption: Key parameters for HPLC method validation.
Conclusion and Future Perspectives
This compound is a valuable building block in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a framework for assessing its stability and analytical characterization. While some physicochemical properties require experimental determination, the information presented herein, based on established chemical principles and data from analogous structures, serves as a robust foundation for researchers. Further studies should focus on experimental determination of the melting point, pKa, and a full forced degradation analysis to definitively map its stability profile and degradation pathways. Such data will be invaluable for the continued development of novel therapeutics based on the pyrazolo[3,4-b]pyridine scaffold.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone-景明化工股份有限公司 [echochemical.com]
- 3. rndmate.com [rndmate.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biobostonconsulting.com [biobostonconsulting.com]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. pharmtech.com [pharmtech.com]
- 15. ijrpr.com [ijrpr.com]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. ijcrt.org [ijcrt.org]
- 18. scispace.com [scispace.com]
Venetoclax: A Technical Guide to a Paradigm Shift in Cancer Therapy
An In-Depth Exploration of the BCL-2 Inhibitor for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Core of Cancer Cell Survival
In the landscape of targeted cancer therapies, Venetoclax (Venclexta®/Venclyxto®) stands as a landmark achievement, representing a paradigm shift from conventional cytotoxic agents to a mechanism-based approach that restores the natural process of programmed cell death, or apoptosis.[1][2] This guide provides a comprehensive technical overview of Venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, designed for professionals engaged in oncology research and drug development. While the initial inquiry referenced CAS number 889451-31-4, 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone, the overwhelming body of scientific and clinical data points to Venetoclax as the entity of significant therapeutic interest.[3][4] This guide will therefore focus on the extensive experimental data available for Venetoclax, elucidating its mechanism of action, pharmacological properties, and the key experimental methodologies that underpin its development and clinical application.
Venetoclax has demonstrated remarkable efficacy in various hematological malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Acute Myeloid Leukemia (AML).[5] Its development was born from the understanding that the overexpression of anti-apoptotic proteins, particularly BCL-2, is a key survival mechanism for many cancer cells, rendering them resistant to traditional therapies.[5][6]
The Core Directive: Restoring Apoptosis through Selective BCL-2 Inhibition
The therapeutic efficacy of Venetoclax is rooted in its ability to selectively bind to the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway.[6][7] In many hematological cancers, BCL-2 is overexpressed, sequestering pro-apoptotic proteins and preventing the initiation of cell death.[6][7] Venetoclax acts as a BH3-mimetic, competitively binding to the BH3-binding groove of BCL-2 with high affinity.[8] This action displaces pro-apoptotic proteins like BIM, which are then free to activate the downstream effectors of apoptosis, BAX and BAK.[1][8] The subsequent oligomerization of BAX and BAK in the mitochondrial outer membrane leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptotic cell death.[1][8]
Caption: Mechanism of Venetoclax Action.
Pharmacological Profile and Clinical Efficacy
Venetoclax has undergone extensive clinical evaluation, demonstrating significant efficacy both as a monotherapy and in combination with other agents across a range of hematological malignancies.
Key Clinical Trial Data
| Trial Name | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| CLL14 | Previously untreated CLL with comorbidities | Venetoclax + Obinutuzumab vs. Chlorambucil + Obinutuzumab | Significantly improved Progression-Free Survival (PFS). | [9][10] |
| MURANO | Relapsed/Refractory CLL | Venetoclax + Rituximab vs. Bendamustine + Rituximab | Superior PFS and Overall Survival (OS). | [6] |
| VIALE-A | Treatment-naïve AML (ineligible for intensive chemotherapy) | Venetoclax + Azacitidine vs. Azacitidine alone | Improved OS and complete remission rates. | [5][11] |
| AMPLIFY | Previously untreated CLL (without del(17p) or TP53 mutation) | Venetoclax + Acalabrutinib vs. Chemoimmunotherapy | Improved PFS. | [12] |
This table represents a selection of pivotal trials. For a comprehensive list of ongoing and completed clinical trials, please refer to the National Cancer Institute's clinical trials database.[13]
A critical aspect of Venetoclax administration is the management of Tumor Lysis Syndrome (TLS), a potentially life-threatening complication resulting from the rapid death of cancer cells.[6][7] A gradual dose ramp-up schedule is crucial to mitigate this risk.[10]
Core Experimental Protocols
The characterization of Venetoclax's activity relies on a suite of robust in vitro and in vivo assays. The following protocols provide a framework for key experiments.
Cell Viability Assay (MTS/MTT)
This assay determines the dose-dependent cytotoxic effect of Venetoclax on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.[14]
-
Drug Treatment: Treat cells with a serial dilution of Venetoclax or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[14]
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[14]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT after solubilization).[14]
-
Data Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability and determine the IC50 value.[14]
Caption: Cell Viability Assay Workflow.
BH3 Profiling
This assay assesses the mitochondrial apoptotic priming of cells and their dependence on BCL-2 for survival.
Methodology:
-
Cell Preparation and Permeabilization: Harvest cells and permeabilize the plasma membrane with a mild detergent like digitonin, leaving the mitochondria intact.[2]
-
Treatment with BH3 Peptides/Venetoclax: Expose the permeabilized cells to a panel of synthetic BH3 peptides (e.g., BIM, BAD) or Venetoclax.[2]
-
Measurement of Mitochondrial Outer Membrane Permeabilization (MOMP): Assess MOMP through methods such as cytochrome c release measured by flow cytometry or changes in mitochondrial membrane potential using fluorescent dyes.[2]
-
Data Analysis: Quantify the percentage of cells undergoing MOMP in response to each treatment. Increased MOMP in the presence of Venetoclax or BCL-2-specific BH3 peptides indicates a reliance on BCL-2 for survival.[2]
Co-Immunoprecipitation (Co-IP) for BCL-2:BIM Interaction
This technique is used to demonstrate that Venetoclax disrupts the interaction between BCL-2 and pro-apoptotic proteins like BIM.
Methodology:
-
Cell Lysis: Lyse Venetoclax-treated and untreated control cells with a non-denaturing lysis buffer.[2]
-
Immunoprecipitation: Incubate cell lysates with an antibody against BCL-2, which is coupled to protein A/G beads.[2]
-
Elution and Western Blotting: Elute the bound proteins and separate them by SDS-PAGE. Probe the resulting western blot with antibodies against BCL-2 and BIM.[2]
-
Data Analysis: A decrease in the amount of BIM co-immunoprecipitated with BCL-2 in the Venetoclax-treated samples indicates the disruption of their interaction.[2]
Mechanisms of Resistance
Despite the profound efficacy of Venetoclax, both intrinsic and acquired resistance can occur. Understanding these mechanisms is crucial for the development of rational combination therapies and next-generation inhibitors. Key mechanisms of resistance include:
-
Upregulation of other anti-apoptotic proteins: Increased expression of MCL-1 or BCL-XL can compensate for the inhibition of BCL-2.[8]
-
Alterations in the BCL-2 binding site: Mutations in the BH3-binding groove of BCL-2 can reduce the binding affinity of Venetoclax.
-
Activation of pro-survival signaling pathways: Pathways such as the MAPK pathway can stabilize MCL-1, contributing to resistance.[15]
Future Directions
The success of Venetoclax has spurred further research into targeting the BCL-2 family of proteins. Ongoing efforts are focused on:
-
Combination Therapies: Combining Venetoclax with other targeted agents, such as BTK inhibitors or MEK inhibitors, to overcome resistance and enhance efficacy.[15][16]
-
Novel BCL-2 Family Inhibitors: The development of inhibitors targeting other anti-apoptotic proteins like MCL-1 and BCL-XL.
-
Biomarker Development: Identifying predictive biomarkers to better select patients who are most likely to respond to Venetoclax therapy.[17]
Conclusion
Venetoclax has fundamentally altered the treatment paradigm for several hematological malignancies by selectively targeting a core survival mechanism of cancer cells. Its development is a testament to the power of a deep understanding of molecular pathways in creating highly effective and targeted therapies. For researchers and drug development professionals, the story of Venetoclax provides a compelling case study in the successful translation of basic scientific discovery into a life-saving therapeutic. The continued exploration of its potential in new indications and in combination with other agents promises to further expand its impact on the lives of patients with cancer.
References
- 1. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. 889451-31-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1-(1H-吡唑并[3,4-b]吡啶-3-基)乙酮 - CAS:889451-31-4 - 上海达瑞精细化学品有限公司 [chembee.com]
- 5. Venetoclax - Wikipedia [en.wikipedia.org]
- 6. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 7. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 8. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VENCLEXTA® (venetoclax tablets) | CLL14 & MURANO Clinical Trial Study Designs [venclextahcp.com]
- 10. VENCLEXTA® (venetoclax tablets) | 5-year efficacy results for CLL [venclextahcp.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. news.abbvie.com [news.abbvie.com]
- 13. Facebook [cancer.gov]
- 14. benchchem.com [benchchem.com]
- 15. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models | Haematologica [haematologica.org]
- 16. cllsociety.org [cllsociety.org]
- 17. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Pyrazolo[3,4-b]pyridines: A Technical Guide for Modern Drug Discovery
Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of immense interest in medicinal chemistry and materials science.[1][2] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3] Compounds incorporating this core have demonstrated efficacy as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among other applications.[1][4][5][6] Notably, several pyrazolo[3,4-b]pyridine derivatives have entered clinical investigation or are approved drugs, such as Tracazolate (anxiolytic) and Riociguat (for pulmonary hypertension), underscoring the scaffold's therapeutic relevance.[1][7]
From a chemical standpoint, pyrazolo[3,4-b]pyridines exist in two primary tautomeric forms: the 1H- and 2H-isomers. The 1H-tautomer is significantly more prevalent and stable, a phenomenon attributed to the aromatic stabilization across both fused rings.[8] Consequently, synthetic efforts have predominantly focused on the 1H-isomers, which now number over 300,000 described compounds.[8][9]
This guide provides a comprehensive review of the principal synthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine scaffold. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of reaction mechanisms, field-proven experimental protocols, and a comparative assessment of various methodologies. We will explore classical condensation reactions, modern multicomponent strategies, cycloadditions, and metal-catalyzed transformations, providing the reader with a robust toolkit for accessing this critical class of compounds.
Strategic Overview: Approaches to the Bicyclic Core
The construction of the pyrazolo[3,4-b]pyridine system is primarily achieved by forming one of the heterocyclic rings onto a pre-existing partner. The most common and versatile approach involves the formation of the pyridine ring onto a pre-functionalized pyrazole. This strategy benefits from the ready availability of substituted 5-aminopyrazoles, which serve as the cornerstone for numerous synthetic routes.
Caption: Overview of major synthetic pathways to pyrazolo[3,4-b]pyridines.
Strategy I: Pyridine Ring Annulation onto a Pyrazole Precursor
This is the most widely employed strategy, leveraging the nucleophilicity of 5-aminopyrazoles to react with various biselectrophilic partners to construct the pyridine ring.
Condensation with 1,3-Dicarbonyl Compounds
The reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is a classical and direct method for forming the pyrazolo[3,4-b]pyridine core, often proceeding via a Friedländer-type annulation.
Causality of Experimental Choice: The reaction is typically catalyzed by acid (e.g., glacial acetic acid) to activate the carbonyl groups toward nucleophilic attack by the exocyclic amino group of the pyrazole. The subsequent intramolecular condensation and dehydration drive the reaction to completion.
A critical consideration is regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound. The initial reaction site is determined by the relative electrophilicity of the two carbonyl carbons. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic. The 5-aminopyrazole's endocyclic N4 atom will preferentially attack this more electrophilic center, ultimately placing the CF₃ group at the C4 position of the final product.[10]
Caption: Regioselectivity in Friedländer-type synthesis.
Multicomponent Reactions (MCRs)
MCRs have emerged as a powerful tool in modern organic synthesis, aligning with the principles of green chemistry by maximizing atom economy and procedural efficiency.[11][12] These reactions combine three or more starting materials in a single pot to rapidly generate molecular complexity.[12]
A common MCR strategy for pyrazolo[3,4-b]pyridines involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, β-ketonitrile, or β-ketoamide).[3][11][13]
Mechanism and Causality: The reaction cascade is typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic α,β-unsaturated intermediate (a biselectrophile).[10][11] The 5-aminopyrazole then acts as a binucleophile. A Michael addition of the pyrazole's C4-anion or N1-anion to the electron-deficient double bond occurs, followed by an intramolecular nucleophilic attack of the exocyclic amino group onto the nitrile or carbonyl carbon, cyclization, and subsequent tautomerization or elimination to yield the aromatic product.[11] The choice of catalyst (e.g., L-proline, InCl₃, or even a base in an aqueous medium) is crucial for facilitating the initial condensation and subsequent cyclization steps efficiently.[3][6][12]
Cascade Reactions via Alkyne Activation
A more recent and elegant approach involves the cascade reaction of 5-aminopyrazoles with alkynyl aldehydes.[2] This method allows for the switchable synthesis of halogenated or non-halogenated pyrazolo[3,4-b]pyridines with excellent regioselectivity.
Mechanism and Causality: The reaction proceeds via a 6-endo-dig cyclization. The process is initiated by the formation of an enamine intermediate from the 5-aminopyrazole and the alkynyl aldehyde. This is followed by activation of the carbon-carbon triple bond by an electrophile (e.g., Ag⁺, I⁺, or Br⁺ from NBS). The nucleophilic enamine then attacks the activated alkyne in an intramolecular fashion to form the six-membered pyridine ring. The choice of the alkyne activator dictates the final functionality at the C5 position.[2] This strategy demonstrates high functional group tolerance and has been applied to the modification of complex natural products.[2]
Strategy II: Metal-Catalyzed Methodologies
Transition metal catalysis offers efficient and often milder routes to the pyrazolo[3,4-b]pyridine core, enabling the formation of C-C and C-N bonds with high precision.
Copper-Catalyzed [3+3] Cycloaddition
A formal [3+3] cycloaddition approach using copper(II) acetylacetonate as a catalyst has been developed.[7] This method provides access to highly substituted pyrazolo[3,4-b]pyridines in high yields under mild reaction conditions.
Causality of Experimental Choice: The copper(II) catalyst is believed to coordinate with the starting materials, facilitating the key bond-forming steps of the cycloaddition. Solvent choice is critical; chloroform has been identified as the optimal medium for this transformation, significantly outperforming other solvents like acetonitrile or alcohols.[7] This highlights the importance of the reaction environment in stabilizing the catalytic cycle intermediates.
Comparative Analysis of Synthetic Methods
| Method | Key Starting Materials | Typical Conditions | Advantages | Limitations |
| Condensation | 5-Aminopyrazoles, 1,3-Dicarbonyls | Acetic Acid, Reflux | Straightforward, readily available materials.[10] | Potential regioselectivity issues with unsymmetrical dicarbonyls; can require harsh conditions.[10] |
| MCRs | 5-Aminopyrazoles, Aldehydes, Active Methylene Compounds | Catalytic (Acid/Base), often mild/MW | High efficiency, atom economy, rapid access to diversity, environmentally benign options.[11][12][13] | Mechanism can be complex; optimization of conditions for three components may be required. |
| Alkyne Cascade | 5-Aminopyrazoles, Alkynyl Aldehydes | Ag⁺, I⁺, or NBS catalysis | Excellent regioselectivity, switchable functionalization, wide substrate scope.[2] | Requires synthesis of specialized alkynyl aldehyde starting materials. |
| Cu-Catalyzed [3+3] | Enaminonitriles, β-enaminones | Cu(acac)₂, CHCl₃, Room Temp | High yields, mild conditions, operational simplicity.[7] | Catalyst-dependent; scope may be limited by substrate compatibility with the metal. |
Experimental Protocols: A Practical Guide
The following protocols are representative examples derived from peer-reviewed literature, providing a self-validating system for the synthesis of the pyrazolo[3,4-b]pyridine core.
Protocol 1: ZrCl₄-Catalyzed Condensation of 5-Aminopyrazole with an α,β-Unsaturated Ketone
This protocol describes a Lewis-acid-catalyzed approach to form the pyridine ring.[1] Zirconium tetrachloride (ZrCl₄) is an effective, low-toxicity, and water-stable Lewis acid catalyst.
Workflow Diagram
Caption: Workflow for ZrCl₄-catalyzed synthesis.
Step-by-Step Methodology:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature.
-
Degas the reaction mixture (e.g., by bubbling argon through the solution for 5-10 minutes).
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure.
-
Add CHCl₃ and water to the residue. Separate the layers and extract the aqueous phase twice more with CHCl₃.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1H-pyrazolo[3,4-b]pyridine.[1]
Protocol 2: Microwave-Assisted, Three-Component Synthesis in Aqueous Medium
This protocol showcases a green chemistry approach, using microwave irradiation and water as a solvent to accelerate the reaction and minimize environmental impact.[12]
Step-by-Step Methodology:
-
In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1 mmol), the aromatic aldehyde (1 mmol), the active methylene nitrile (1 mmol), and a catalytic amount of a suitable base (e.g., piperidine) in an aqueous solvent system.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-20 minutes). The reaction progress can be monitored by TLC if using a system that allows for intermittent sampling.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates from the aqueous medium. Collect the solid by filtration, wash with cold water, and dry.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol. This method often produces products of high purity, sometimes eliminating the need for chromatographic purification.[12]
Conclusion and Future Outlook
The synthesis of pyrazolo[3,4-b]pyridines has evolved significantly from classical condensation methods to highly efficient, modern strategies. Multicomponent reactions and cascade cyclizations now represent the state-of-the-art, offering rapid, diversity-oriented access to complex derivatives under increasingly mild and environmentally friendly conditions.[3][5] The development of novel metal-catalyzed transformations continues to expand the synthetic toolkit, enabling the construction of previously inaccessible substitution patterns.[7]
Future research will likely focus on several key areas:
-
Asymmetric Synthesis: Developing catalytic enantioselective methods to access chiral pyrazolo[3,4-b]pyridine derivatives for stereospecific biological interactions.
-
Green Chemistry: Expanding the use of aqueous media, recyclable catalysts, and energy-efficient protocols like microwave and ultrasound-assisted synthesis.[12][14]
-
Late-Stage Functionalization: Creating new methods for the selective modification of the pre-formed pyrazolo[3,4-b]pyridine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
-
Flow Chemistry: Adapting existing syntheses to continuous flow processes for improved safety, scalability, and reproducibility in both academic and industrial settings.
The robust and versatile chemistry of the pyrazolo[3,4-b]pyridine scaffold ensures its continued prominence as a cornerstone of modern medicinal chemistry and materials science.
References
- 1. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity [ouci.dntb.gov.ua]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and the rational optimization of lead compounds. This guide provides an in-depth technical overview of the crystal structure of a key derivative, 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone. While a definitive published crystal structure for this specific molecule is not yet available, this document leverages crystallographic data from closely related analogues to present a robust, predictive analysis of its structural characteristics. We will explore the synthetic route, the methodology of single-crystal X-ray diffraction, the anticipated molecular geometry, and the crucial intermolecular interactions that govern its solid-state architecture.
Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Core
The fusion of pyrazole and pyridine rings creates the 1H-pyrazolo[3,4-b]pyridine heterocycle, a privileged scaffold in drug discovery.[1][2] Its structural similarity to purine bases allows it to effectively interact with the ATP-binding sites of various kinases.[1][2] Consequently, derivatives of this core have been successfully developed as potent and selective inhibitors of crucial oncological targets, including Fibroblast Growth Factor Receptors (FGFR) and Anaplastic Lymphoma Kinase (ALK).[3][4] The N(1)-H of the pyrazole ring often acts as a critical hydrogen bond donor, anchoring the molecule within the kinase hinge region.[3]
The title compound, this compound (CAS 889451-31-4), features an acetyl group at the C3 position.[5] This substitution provides a key vector for further chemical modification and a potential interaction point within a protein binding pocket. Determining the precise crystal structure is therefore of high importance, as it would provide invaluable data on the molecule's planarity, the orientation of the acetyl substituent, and the intermolecular forces that dictate its crystal packing. This information is critical for computational modeling, understanding solubility, and designing next-generation analogues with improved pharmacological profiles.
Synthesis and Crystallization: The Path to a Single Crystal
While multiple synthetic strategies exist for the pyrazolopyridine core, a common and effective approach involves the cyclization of a 5-aminopyrazole precursor with a suitable 1,3-dicarbonyl compound.[1][6]
Proposed Synthetic Protocol
A plausible synthesis for this compound is outlined below. This multi-component reaction strategy is efficient and has been widely used for generating libraries of such derivatives.[6][7]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-amino-1H-pyrazole (1 equivalent) in glacial acetic acid, add 1,1,3,3-tetramethoxypropane (1.1 equivalents), the tetra-acetal of malondialdehyde.
-
Cyclization: Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Intermediate Formation: Upon completion, cool the reaction to room temperature. The intermediate, 1H-pyrazolo[3,4-b]pyridine, can be isolated or used directly.
-
Acetylation: Introduce acetyl chloride or acetic anhydride (1.2 equivalents) to the reaction mixture, potentially with a suitable catalyst, to effect Friedel-Crafts-type acetylation at the electron-rich C3 position.
-
Work-up and Purification: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol for Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is a critical, and often empirical, step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
Recommended Techniques:
-
Slow Evaporation: A purified sample of the compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: The compound is dissolved in a small amount of a solvent in which it is highly soluble. This vial is placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble, but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting slow crystallization.
The Method of Choice: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule.[8][9] It provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the arrangement of molecules in the crystal lattice.[1]
Experimental Workflow
The process of determining a crystal structure via SC-XRD follows a well-defined workflow.
Caption: Workflow for Crystal Structure Determination by SC-XRD.
Causality Behind Experimental Choices:
-
Crystal Selection: A high-quality, single crystal without visible defects is chosen to ensure a clean diffraction pattern.
-
Data Collection: The crystal is cooled, typically to 100 K, using a cryostream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in higher resolution data and reduced radiation damage. The crystal is rotated in a beam of monochromatic X-rays, and the diffracted beams are recorded on a detector.[10]
-
Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are computationally determined using methods like direct methods or Patterson functions. This yields an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to achieve the best possible fit, resulting in an accurate and precise molecular structure.
Predicted Molecular Structure and Geometry
Based on the crystal structures of related compounds like 3-Iodo-1H-pyrazolo[3,4-b]pyridine and various other substituted pyrazolopyridines, we can predict the key structural features of this compound.[11][12]
Caption: Predicted Molecular Structure of the Title Compound.
Key Predicted Features:
-
Planarity: The fused 1H-pyrazolo[3,4-b]pyridine ring system is expected to be essentially planar, a common feature observed in related crystal structures.[11][12]
-
Acetyl Group Orientation: The acetyl group at C3 will likely be nearly coplanar with the bicyclic ring system to maximize conjugation. There may be a slight torsion angle depending on crystal packing forces.
-
Bond Lengths and Angles: The bond lengths within the heterocyclic core are expected to show partial double bond character, consistent with an aromatic system.
Table 1: Predicted Key Geometric Parameters
| Parameter | Predicted Value | Rationale/Comparison |
| Dihedral Angle (Pyrazole-Pyridine) | < 2° | Based on the 0.82° angle in 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[12] |
| C3-C(acetyl) Bond Length | ~1.48 Å | Typical C-C single bond length between sp² carbons. |
| C=O (acetyl) Bond Length | ~1.22 Å | Standard carbonyl double bond length. |
| N1-H Bond Length | ~0.86 Å | Typical N-H bond length in crystallographic studies. |
Supramolecular Assembly: Intermolecular Interactions
The crystal packing will be dictated by a network of non-covalent interactions. Based on the functional groups present and data from analogues, the following interactions are anticipated to be significant.[12]
-
Hydrogen Bonding: The most prominent interaction is expected to be a classic N-H···N hydrogen bond. The pyrrolic N1-H of one molecule will act as a hydrogen bond donor to the pyridinic N7 atom of an adjacent molecule. This is likely to form centrosymmetric dimers or extended chains, which are common motifs in such systems.[12]
-
π-π Stacking: The planar aromatic surfaces of the pyrazolopyridine rings are expected to engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal lattice. Interplanar distances are likely to be in the range of 3.3 to 3.6 Å.[12]
-
Weak C-H···O Interactions: The carbonyl oxygen of the acetyl group may act as a weak hydrogen bond acceptor for C-H donors from adjacent molecules, contributing to the overall packing efficiency.
Caption: Predicted Intermolecular Interactions in the Crystal Lattice.
Conclusion and Future Outlook
This technical guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By drawing on established synthetic methodologies and crystallographic data from closely related analogues, we have outlined the experimental workflow for its structure determination and have forecasted its key molecular and supramolecular features.
The actual determination of this crystal structure would be a valuable contribution to the field. It would confirm the planarity of the ring system, reveal the precise orientation of the C3-acetyl group, and provide definitive evidence of the hydrogen bonding and π-stacking interactions that govern its solid-state assembly. For drug development professionals, such a structure would serve as a crucial, experimentally validated model for computational docking studies, aiding in the design of new, more potent, and selective kinase inhibitors built upon the versatile 1H-pyrazolo[3,4-b]pyridine scaffold.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appretech.com [appretech.com]
- 6. mdpi.com [mdpi.com]
- 7. 1-(1H-pyrazolo[3,4-c]pyridin-3-yl)ethanone | 1386462-22-1 [chemicalbook.com]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Discovery and Synthesis of 1H-Pyrazolo[3,4-b]pyridine
Introduction
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and materials science. This bicyclic heterocyclic system, an isostere of purine bases like adenine and guanine, has garnered significant interest, leading to the synthesis of over 300,000 distinct structures.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and kinase inhibitory effects.[4][5] Furthermore, they are utilized in the development of organic materials such as chemosensors and corrosion inhibitors.[4] This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic strategies for this important molecular framework, tailored for researchers, scientists, and professionals in drug development.
The Genesis of 1H-Pyrazolo[3,4-b]pyridine: Early Discoveries
The journey into the synthesis of 1H-pyrazolo[3,4-b]pyridines began over a century ago. The first documented synthesis of a monosubstituted derivative was by Ortoleva in 1908, who achieved this by treating diphenylhydrazone and pyridine with iodine.[1][3] This pioneering work laid the foundation for future explorations into this chemical space.
Just a few years later, in 1911, Bülow reported the synthesis of N-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines.[1][5] His approach, which involved the reaction of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, established a foundational and widely adopted strategy for constructing the pyridine ring onto a pre-existing pyrazole core.[1][3][5]
It's important to note that the 1H-pyrazolo[3,4-b]pyridine system can exist in two tautomeric forms: the 1H- and 2H-isomers.[1][2][3] However, computational studies have demonstrated that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol, which simplifies the analysis of these compounds.[1][3]
Evolution of Synthetic Strategies: From Classical to Contemporary
The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold predominantly follows two major retrosynthetic disconnections:
-
Formation of the pyridine ring onto a pre-existing pyrazole.
-
Formation of the pyrazole ring onto a pre-existing pyridine. [1]
Strategy 1: Pyridine Ring Annulation on a Pyrazole Precursor
This classical and still widely used approach leverages the availability of substituted 5-aminopyrazoles. The condensation of these aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a cornerstone of this strategy.
The Bülow Reaction and Its Mechanistic Underpinnings
The reaction pioneered by Bülow is a prime example of this strategy. The mechanism involves the initial reaction of the more nucleophilic amino group of the 5-aminopyrazole with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. Subsequent intramolecular cyclization via attack of the pyrazole C4-position onto the second carbonyl group, followed by dehydration, yields the fused pyridine ring.
A critical consideration in this synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The outcome is dictated by the relative electrophilicity of the two carbonyl carbons.[1][3] If the electrophilicities are similar, a mixture of regioisomers can be expected. However, significant differences in the electronic nature of the substituents on the dicarbonyl compound can lead to high regioselectivity.[1][3]
Experimental Protocol: A Generalized Bülow-Type Synthesis
-
Reactant Preparation: Dissolve the substituted 5-aminopyrazole (1.0 eq.) and the 1,3-dicarbonyl compound (1.1 eq.) in a suitable solvent, such as glacial acetic acid or ethanol.
-
Reaction: Heat the mixture to reflux for a period of 2 to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Caption: Generalized workflow of the Bülow synthesis.
Strategy 2: Pyrazole Ring Formation on a Pyridine Precursor
An alternative and equally powerful strategy involves the construction of the pyrazole ring onto a suitably functionalized pyridine. This approach often starts with ortho-functionalized pyridines, such as 2-chloro-3-cyanopyridines or 2-hydrazinonicotinic acids.
A notable example involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF), which proceeds via a ring-closing reaction to generate the 1H-pyrazolo[3,4-b]pyridine scaffold with high yields.[6]
Experimental Protocol: Pyrazole Formation from a Pyridine Precursor
-
Reactant Preparation: In a reaction vessel, dissolve 2-chloro-3-pyridinecarboxaldehyde (1.0 eq.) in DMF.
-
Catalyst Addition: Add hydroxylamine hydrochloride (2.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed, as indicated by TLC.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Caption: General workflow for pyrazole ring formation.
Modern Synthetic Innovations
In recent years, the field has witnessed the emergence of more sophisticated and efficient synthetic methodologies. These modern approaches often focus on improving reaction conditions, enhancing yields, and enabling the synthesis of more complex and diverse libraries of 1H-pyrazolo[3,4-b]pyridine derivatives.
Key advancements include:
-
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form the product, offer significant advantages in terms of efficiency and atom economy.[5][7]
-
Catalysis: The use of various catalysts, including metal catalysts (e.g., palladium), nanocatalysts, and green catalysts like amorphous carbon-supported sulfonic acid, has revolutionized the synthesis of this scaffold.[4][5][8]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many cases.[5]
-
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic routes, for instance, by using water as a solvent.[3][5][8]
| Synthetic Advancement | Key Features | Representative Catalyst/Condition |
| Multicomponent Reactions | One-pot synthesis, high efficiency, diversity-oriented. | L-proline, InCl₃, Ammonium acetate |
| Catalysis | Improved yields, milder conditions, novel bond formations. | Pd(OAc)₂, FeCl₃, ZrCl₄, AC-SO₃H |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Microwave irradiation |
| Green Chemistry | Environmentally benign, use of non-toxic solvents. | Water, Ethanol |
Conclusion
The synthesis of the 1H-pyrazolo[3,4-b]pyridine core has evolved significantly from its initial discovery. While the classical methods of pyridine or pyrazole ring annulation remain highly relevant, modern synthetic innovations have provided chemists with a powerful and versatile toolkit to construct these valuable molecules with greater efficiency and diversity. The continued development of novel synthetic strategies will undoubtedly fuel further discoveries in the diverse applications of 1H-pyrazolo[3,4-b]pyridine derivatives, from life-saving pharmaceuticals to cutting-edge materials.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN105801574A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone for Researchers and Drug Development Professionals
Abstract
Introduction to 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
This compound belongs to the pyrazolo[3,4-b]pyridine class of fused heterocyclic systems.[2] This scaffold is of considerable interest in pharmaceutical research due to its structural similarity to purine bases, making it a privileged structure in medicinal chemistry.[1] Derivatives of pyrazolo[3,4-b]pyridine have been investigated for a wide array of biological activities, including their potential as kinase inhibitors and for applications in neurodegenerative diseases.[3][4]
The structure of this compound, with its CAS Number 889451-31-4, molecular formula C₈H₇N₃O, and molecular weight of 161.16 g/mol , presents key features that influence its solubility.[5][6] These include the aromatic pyrazolo[3,4-b]pyridine core, the acetyl group, and the presence of nitrogen atoms capable of hydrogen bonding. Understanding the interplay of these structural elements with different solvents is crucial for its application in drug discovery and development, from initial screening to formulation.
The Bedrock of Solubility: Thermodynamic Principles
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[7] At this point, the system is in a state of dynamic equilibrium. The process of dissolution is governed by fundamental thermodynamic principles, primarily the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).
A key principle in predicting solubility is the adage "like dissolves like," which highlights the importance of polarity.[8] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This is a result of the intermolecular forces at play:
-
Hydrogen Bonding: The presence of hydrogen bond donors (like the N-H in the pyrazole ring) and acceptors (the nitrogen atoms in the pyridine and pyrazole rings, and the carbonyl oxygen) in this compound suggests a propensity for solubility in protic solvents like water and alcohols.
-
Dipole-Dipole Interactions: The polar nature of the molecule, arising from the electronegativity differences between carbon, nitrogen, and oxygen atoms, will favor interactions with polar solvents.
-
Van der Waals Forces: These weaker forces are present in all molecular interactions and will be the primary forces at play in non-polar solvents.
The dissolution of a solid solute involves two main energy considerations:
-
Lattice Energy: The energy required to break the bonds holding the solute molecules together in the crystal lattice.
-
Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.
For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.
The Influence of Temperature
Temperature has a significant impact on solubility. The direction of this effect is determined by the enthalpy of dissolution (ΔH_sol).
-
Endothermic Dissolution (ΔH_sol > 0): If the dissolution process absorbs heat, an increase in temperature will increase solubility, in accordance with Le Châtelier's principle.[9][10] This is the most common scenario for solid solutes.
-
Exothermic Dissolution (ΔH_sol < 0): If the dissolution process releases heat, an increase in temperature will decrease solubility.[9][10]
The relationship between temperature and solubility can be described by the van 't Hoff equation.[7]
Predicted Solubility Profile of this compound
While empirical data is the ultimate determinant of solubility, a qualitative prediction can be made based on the molecular structure of this compound.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Moderate to Good | The presence of multiple hydrogen bond donors and acceptors, along with the overall polarity of the molecule, should facilitate interaction with these solvents. Solubility in water may be limited by the aromatic core. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Good to Excellent | These solvents can engage in strong dipole-dipole interactions and can accept hydrogen bonds, making them effective at solvating the molecule. DMSO is often a good solvent for many heterocyclic compounds. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Poor to Insoluble | The significant polarity and hydrogen bonding capabilities of the solute are mismatched with the non-polar nature of these solvents. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium.[3] The following protocol provides a detailed, step-by-step guide for its implementation.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent inflation of the measured solubility.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Self-Validating System: Ensuring Trustworthiness
To ensure the reliability of the obtained solubility data, the following checks should be integrated into the protocol:
-
Visual Confirmation of Excess Solid: At the end of the equilibration period, there must be visible undissolved solid in the vial.
-
Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.
-
pH Measurement: For aqueous solutions, the pH should be measured before and after the experiment to ensure it has not significantly changed, as the solubility of ionizable compounds can be pH-dependent.
Visualizing the Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow for determining solubility using the shake-flask method.
Caption: Predicted interactions influencing solubility.
Conclusion
While specific, published quantitative solubility data for this compound remains to be established, this guide provides a comprehensive framework for understanding and determining its solubility. Based on its chemical structure, the compound is predicted to have favorable solubility in polar solvents, particularly polar aprotic solvents like DMSO. The detailed shake-flask protocol presented herein offers a robust and reliable method for researchers to empirically determine the thermodynamic solubility in various solvents of interest. Accurate solubility data is a cornerstone of successful drug development, and the principles and methods outlined in this guide will empower researchers to generate this critical information.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appretech.com [appretech.com]
- 6. sinfoochem.com [sinfoochem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 1256794-87-2|1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone|BLD Pharm [bldpharm.com]
- 10. 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone-景明化工股份有限公司 [echochemical.com]
Methodological & Application
Synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone: An Application Note and Detailed Protocol
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its structural resemblance to purine bases.[1] This core structure is a key component in a wide array of biologically active compounds, including kinase inhibitors and agents targeting various therapeutic areas. The title compound, 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS No. 889451-31-4), serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.[2] This application note provides a comprehensive and detailed protocol for the synthesis of this compound, intended for researchers and scientists in the field of organic and medicinal chemistry.
Principle of the Synthesis
The synthesis of the 1H-pyrazolo[3,4-b]pyridine ring system is most commonly achieved through the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound.[3] This classical approach, a variation of the Friedländer annulation, offers a convergent and efficient route to this important heterocyclic scaffold.
In this protocol, this compound is synthesized via the cyclocondensation reaction between 3-aminopyrazole and ethyl 2,4-dioxovalerate (also known as ethyl acetopyruvate). The reaction proceeds through a series of nucleophilic additions and dehydrations to form the fused pyridine ring.
Reaction Scheme
Caption: Synthesis of the target compound.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Aminopyrazole | 97% | Commercially Available |
| Ethyl 2,4-dioxovalerate | 98% | Commercially Available |
| Acetic Acid | Glacial | ACS Grade |
| Ethanol | Anhydrous | ACS Grade |
| Sodium Bicarbonate | Saturated Solution | ACS Grade |
| Brine | Saturated Solution | ACS Grade |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Synthetic Procedure
Caption: Detailed experimental workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopyrazole (1.0 eq) and ethyl 2,4-dioxovalerate (1.1 eq).
-
Solvent Addition: Add glacial acetic acid (approximately 10 mL per gram of 3-aminopyrazole) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Neutralization: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, ensuring the mixture is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid. The expected molecular weight is 161.16 g/mol .[1]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| Appearance | Off-white to yellow solid |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 |
| Mass Spectrometry (UPLC/MS) | [M+H]⁺: 220, [M-H]⁻: 218.2[2] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~13.5 (s, 1H, NH), 8.8-8.6 (m, 2H, Ar-H), 7.4 (dd, 1H, Ar-H), 2.7 (s, 3H, CH₃) |
Note: The ¹H NMR chemical shifts are predicted values and should be confirmed by experimental data.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Glacial acetic acid is corrosive and should be handled with care.
-
Ethyl 2,4-dioxovalerate is an irritant. Avoid contact with skin and eyes.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is based on a well-established cyclocondensation reaction and offers a straightforward route to this valuable building block for drug discovery and development. Adherence to the outlined procedure and safety precautions will ensure a successful and safe synthesis.
References
Application Notes and Protocols: Leveraging 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone for Kinase Inhibitor Screening
Introduction: The Privileged Scaffold of Pyrazolopyridines in Kinase Drug Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" heterocyclic core in the development of kinase inhibitors.[2][3] This is attributed to its structural resemblance to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of kinases.[4] Numerous derivatives of this scaffold have been successfully developed into potent and selective inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and c-Met, with some advancing into clinical trials and receiving regulatory approval.[2][5][6][7][8]
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone represents a foundational structure within this important class of compounds. Its unique arrangement of nitrogen atoms and the acetyl substituent at the 3-position provide a key starting point for chemical elaboration to achieve high affinity and selectivity for specific kinase targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a tool compound and a scaffold for kinase inhibitor screening and development. We will detail protocols for both biochemical and cell-based assays to characterize its inhibitory potential and guide further medicinal chemistry efforts.
Rationale for Screening: Targeting the Kinome with a Privileged Scaffold
The rationale for screening this compound against a panel of kinases is rooted in the established success of its parent scaffold.[2] The core structure is known to interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for inhibitor binding.[4] The ethanone substituent can be envisioned as a vector for further chemical modification to explore interactions with other regions of the ATP-binding site, thereby modulating potency and selectivity.
An initial broad-spectrum kinase panel screening is recommended to identify primary kinase targets. Subsequent deconvolution of hits through secondary biochemical and cell-based assays will be crucial to validate on-target activity and assess cellular efficacy.
Experimental Workflows
A typical screening cascade for a novel pyrazolopyridine derivative like this compound would involve a multi-stage process, from initial broad profiling to in-depth cellular characterization.
Caption: A multi-phase workflow for kinase inhibitor screening.
Detailed Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)
This protocol describes a universal, fluorescence-based in vitro kinase assay for determining the IC50 value of this compound against a specific kinase.[1] The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method that measures the phosphorylation of a biotinylated peptide substrate.[1][9]
Principle: A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in this signal.[1]
Materials:
-
Kinase of interest (recombinant, purified)
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in 100% DMSO)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor (e.g., XL665 or d2)
-
Stop buffer/detection buffer (containing EDTA to chelate Mg²⁺ and stop the reaction)
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM. Then, create a working dilution series in the kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.[10]
-
Kinase Reaction:
-
Add 2.5 µL of the compound working solution or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a master mix containing the kinase and biotinylated substrate to each well. Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to its Km for the specific kinase).
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase activity.[11]
-
-
Detection:
-
Stop the reaction by adding 5 µL of stop/detection buffer containing the terbium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission readings at both the donor (~620 nm) and acceptor (~665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal.
-
Normalize the data using positive (no inhibitor) and negative (no kinase or no ATP) controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the TR-FRET based biochemical kinase assay.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
To confirm that this compound interacts with its target kinase within a cellular context, a target engagement assay such as NanoBRET™ is highly recommended.[12]
Principle: This assay measures the binding of a compound to a specific kinase in living cells. The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. When the tracer is bound to the kinase, energy transfer (BRET) occurs. A test compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the BRET signal.[12]
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein (e.g., HEK293 transiently or stably transfected)
-
NanoBRET™ tracer specific for the kinase of interest
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well cell culture plates
-
Luminescence plate reader capable of measuring filtered light (450 nm and >600 nm)
Procedure:
-
Cell Plating: Seed the NanoLuc®-kinase expressing cells in a white 96-well plate and incubate overnight.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.
-
Add the compound dilutions to the cells, followed immediately by the tracer.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor.
-
Add the detection reagent to each well.
-
Read the filtered luminescence on a plate reader, measuring both donor (450 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios and plot against the compound concentration to determine the cellular IC50 value, representing the concentration at which 50% of the target is engaged by the compound.
-
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate.[11]
Materials:
-
Cancer cell line known to be dependent on the target kinase activity (e.g., for CDK2, HCT-116 or MCF-7 cells).[5]
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.
-
Western Blot:
-
Separate equal amounts of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against the total substrate and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.
-
Data Presentation: Expected Outcomes
The screening of this compound is expected to yield quantitative data that can be summarized for clear interpretation.
Table 1: Hypothetical Inhibitory Profile of this compound
| Kinase Target | Biochemical IC50 (µM) [TR-FRET] | Cellular Target Engagement IC50 (µM) [NanoBRET™] |
| Kinase A | 0.5 | 1.2 |
| Kinase B | 8.2 | > 20 |
| Kinase C | > 50 | > 50 |
Data are hypothetical and for illustrative purposes only.
Troubleshooting and Scientific Considerations
-
Compound Solubility: Poor solubility of the test compound can lead to inaccurate results. Ensure the compound is fully dissolved in DMSO and that the final assay concentration of DMSO is kept low and consistent.[10]
-
Assay Interference: Some compounds can interfere with the assay signal (e.g., by fluorescing). It is crucial to run controls with the compound in the absence of kinase or ATP to identify potential interference.[10]
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration used in the assay. It is recommended to perform assays at the Km of ATP for the specific kinase to obtain a more physiologically relevant potency value.
-
Biochemical vs. Cellular Potency: A significant drop-off in potency between biochemical and cellular assays can indicate poor cell permeability, efflux by cellular transporters, or compound instability in the cellular environment.
Conclusion
This compound, as a member of the privileged pyrazolopyridine class, represents a valuable starting point for kinase inhibitor discovery. The protocols outlined in this application note provide a robust framework for its initial characterization, from broad-spectrum screening to detailed biochemical and cellular validation. By systematically applying these methodologies, researchers can effectively identify and validate kinase targets for this compound, paving the way for the rational design and synthesis of more potent and selective next-generation inhibitors for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines. This characteristic allows derivatives of this scaffold to function as bioisosteres of natural purines, enabling them to interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[1][2] Consequently, numerous pyrazolo[3,4-b]pyridine derivatives have been investigated and developed as potent anticancer agents, demonstrating activities such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[3][4][5]
This document provides detailed application notes and experimental protocols for the investigation of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS: 889451-31-4)[6], a specific derivative of this promising scaffold, in the context of cancer cell line research. While extensive data on this particular molecule is emerging, the protocols provided herein are based on the well-established activities of the broader pyrazolo[3,4-b]pyridine class and serve as a robust starting point for its characterization as a potential anti-neoplastic agent.
Mechanism of Action: A Focus on Kinase Inhibition and Apoptosis Induction
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been shown to exert their anticancer effects through multiple mechanisms.[4] A primary mode of action is the inhibition of various protein kinases that are often dysregulated in cancer.[2] These include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and c-Met, leading to the disruption of cell cycle progression and proliferation.[4][5][7]
Furthermore, these compounds are known to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[8] This is often achieved by modulating the expression of key regulatory proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, thereby disrupting the cellular life-and-death balance in favor of apoptosis.[8]
Visualizing the Potential Signaling Pathway
The following diagram illustrates a potential signaling pathway targeted by this compound, based on the known mechanisms of related pyrazolopyridine derivatives.
Caption: Potential mechanism of this compound.
Data Presentation: A Comparative Overview of Pyrazolo[3,4-b]pyridine Derivatives
While specific IC50 values for this compound are not yet widely published, the following table summarizes the reported activities of various other 1H-pyrazolo[3,4-b]pyridine derivatives to provide a contextual baseline for experimental design.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 3,5-disubstituted pyrazolo[3,4-b]pyridines | HCT116 (Colon) | 1.6 | DYRK1B Inhibition | [9] |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines | HeLa (Cervical) | 2.59 | CDK2/CDK9 Inhibition | [10] |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines | HCT-116 (Colon) | 1.98 | CDK2/CDK9 Inhibition | [10] |
| Spiro pyrazolo[3,4-b]pyridines | HepG2 (Liver) | 4.2 | p38α Kinase Inhibition | |
| 3-((5-(2,5-difluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)phenyl)methanone | Km-12 (Colorectal) | 0.304 | TRKA Inhibition | [1] |
Experimental Protocols
Preparation of Stock Solutions
The solubility of a compound is a critical factor in obtaining reliable and reproducible results. This compound is generally soluble in dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound (MW: 161.16 g/mol )[6]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
To prepare a 10 mM stock solution, dissolve 1.61 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Expert Insight: When diluting the DMSO stock into aqueous cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%). To avoid precipitation, add the stock solution to the media with gentle vortexing.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Harvest the treated and control cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Visualizing the Experimental Workflow
Caption: General experimental workflow for evaluating the compound.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) for 24 hours.
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest the treated and control cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Trustworthiness and Self-Validation
The protocols described are based on standard, well-validated methodologies in cancer cell biology. To ensure the trustworthiness of your results, it is imperative to include the following controls in every experiment:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment to account for any effects of the solvent.
-
Positive Control: A known anticancer drug (e.g., doxorubicin, cisplatin) to validate the assay's responsiveness.
By adhering to these protocols and including appropriate controls, researchers can confidently evaluate the anticancer potential of this compound.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Cell Cycle [cyto.purdue.edu]
- 7. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A High-Throughput Screening Workflow for the Identification of Novel Pyrazolopyridine-Based Kinase Inhibitors
Introduction: The Therapeutic Promise of Pyrazolopyridines
Pyrazolopyridines represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, most notably protein kinases.[2][3] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[3] The pyrazolopyridine scaffold has proven to be a privileged structure in the design of potent and selective kinase inhibitors, with several compounds having advanced into clinical trials and receiving regulatory approval.[3]
High-throughput screening (HTS) is an indispensable technology in the quest for novel drug candidates, enabling the rapid evaluation of large and diverse chemical libraries against a specific biological target.[5][6] This application note provides a comprehensive guide to establishing a robust HTS workflow for the identification and characterization of pyrazolopyridine derivatives as potential kinase inhibitors. We will delve into the principles of assay design, provide a detailed experimental protocol for a luminescence-based kinase assay, and outline the subsequent steps of data analysis and hit validation.
Pillar 1: Assay Selection and Design - The Foundation of a Successful Screen
The choice of assay technology is paramount for a successful HTS campaign. For kinase inhibitor screening, several homogenous, "mix-and-read" assay formats are available that are amenable to automation and miniaturization. These include fluorescence polarization (FP)[7][8][9][10][11], time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays.[12][13][14][15][16] For this application note, we will focus on a luminescence-based assay, specifically the ADP-Glo™ Kinase Assay, due to its high sensitivity, broad dynamic range, and reduced susceptibility to interference from colored or fluorescent compounds.[15]
The principle of the ADP-Glo™ assay is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which then serves as a substrate for a luciferase enzyme, generating a luminescent signal.[12][15] Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.
Pillar 2: The Experimental Workflow - From Plate Preparation to Signal Detection
A well-defined and validated experimental workflow is crucial for generating high-quality, reproducible HTS data. The following protocol is designed for a 384-well plate format but can be adapted to other formats.
Diagram: High-Throughput Screening Workflow for Kinase Inhibitors
Caption: A schematic representation of the high-throughput screening workflow for identifying pyrazolopyridine-based kinase inhibitors.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
1. Materials and Reagents:
-
Pyrazolopyridine compound library (dissolved in 100% DMSO)
-
Target Kinase and corresponding substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom assay plates
-
Plate reader capable of luminescence detection
2. Assay Procedure:
-
Compound Plating:
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each pyrazolopyridine derivative from the library stock plates to the 384-well assay plates.
-
Include appropriate controls on each plate:
-
Negative Control (0% inhibition): Wells containing DMSO only.
-
Positive Control (100% inhibition): Wells containing a known inhibitor of the target kinase at a high concentration.
-
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, its specific substrate, and ATP in the appropriate kinase buffer. The final ATP concentration should ideally be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.[4]
-
Dispense the kinase reaction master mix into all wells of the assay plate.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized during assay development to ensure the reaction is in the linear range.
-
-
Signal Generation and Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
-
Pillar 3: Data Analysis and Hit Validation - From Raw Data to Confirmed Hits
Rigorous data analysis and a multi-step hit validation cascade are essential to minimize false positives and negatives and to ensure that the identified hits are genuine modulators of the target kinase.
Data Analysis
-
Normalization: The raw luminescence data is normalized to the plate controls. The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Quality Control: The quality and robustness of the assay are assessed by calculating the Z'-factor for each plate.[6][21][22] The Z'-factor is a statistical parameter that reflects the separation between the positive and negative controls. A Z'-factor greater than 0.5 is indicative of an excellent assay suitable for HTS.[6]
-
Hit Identification: Compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary "hits."
Hit Validation Cascade
Primary hits from the HTS campaign must undergo a series of validation and characterization assays to confirm their activity and elucidate their mechanism of action.[23][24]
-
Dose-Response Confirmation: Active compounds are re-tested in a dose-response format to determine their potency (IC50 value). This involves a serial dilution of the compound to generate a concentration-response curve.
-
Orthogonal Assays: To rule out assay-specific artifacts, confirmed hits should be tested in an orthogonal assay that utilizes a different detection technology.[23] For example, if the primary screen was luminescence-based, a fluorescence polarization (FP)[7][8][9][10][11] or AlphaScreen™ assay could be used for confirmation.[25][26][27][28][29]
-
Cytotoxicity Profiling: It is crucial to assess the general cytotoxicity of the hit compounds to ensure that the observed inhibition of the target is not due to non-specific effects on cell health.[30][31] This can be done using cell-based assays such as the MTT or CellTiter-Glo® assays in relevant cell lines.[4][30][32][33]
-
Selectivity Profiling: Promising hits should be profiled against a panel of other kinases to determine their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.
Data Presentation: Hypothetical Screening Results
Table 1: Summary of a Hypothetical HTS Campaign for Pyrazolopyridine-Based Kinase Inhibitors
| Parameter | Value |
| Library Size | 100,000 compounds |
| Primary Hit Rate (at 10 µM) | 0.8% (800 compounds) |
| Average Z'-factor | 0.78 |
| Confirmed Hits (IC50 < 10 µM) | 120 compounds |
| Hits Confirmed in Orthogonal Assay | 95 compounds |
| Non-cytotoxic Hits (CC50 > 50 µM) | 78 compounds |
Conclusion: A Robust Framework for Discovery
The experimental setup detailed in this application note provides a robust and reliable framework for the high-throughput screening of pyrazolopyridine derivatives as potential kinase inhibitors. By combining a sensitive and validated biochemical assay with a rigorous data analysis and hit validation cascade, researchers can efficiently identify and prioritize promising lead compounds for further development in the drug discovery pipeline. The principles and protocols outlined herein are adaptable to a wide range of kinase targets and compound libraries, empowering the scientific community to accelerate the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Liquid-Handling in High-Throughput Screening [microlit.us]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.co.uk [promega.co.uk]
- 14. A Real-Time Bioluminescent HTS Method for Measuring Protein Kinase Activity Influenced Neither by ATP Concentration Nor by Luciferase Inhibition | Semantic Scholar [semanticscholar.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. insightaceanalytic.com [insightaceanalytic.com]
- 18. highresbio.com [highresbio.com]
- 19. ibisscientific.com [ibisscientific.com]
- 20. dispendix.com [dispendix.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. researchgate.net [researchgate.net]
- 25. bmglabtech.com [bmglabtech.com]
- 26. revvity.com [revvity.com]
- 27. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. resources.revvity.com [resources.revvity.com]
- 30. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 31. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
The Versatile Scaffold: 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone in Modern Medicinal Chemistry
Introduction: The Privileged Status of the Pyrazolo[3,4-b]pyridine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 1H-pyrazolo[3,4-b]pyridine system is a prime example of such a scaffold, bearing a close structural resemblance to the endogenous purine bases, adenine and guanine. This inherent bioisosterism allows it to effectively compete for binding sites within various enzyme families, particularly kinases. The introduction of an ethanone moiety at the 3-position, yielding 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone, provides a crucial synthetic handle for diversification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological activity. This guide provides an in-depth exploration of this scaffold, from its synthesis to its application in the development of potent and selective inhibitors for critical therapeutic targets.
The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that offers multiple points for substitution, allowing for a wide array of structural modifications to achieve desired biological activities.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] A significant body of research has focused on the development of kinase inhibitors based on this scaffold, targeting enzymes such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin Receptor Kinases (TRKs).[6][7][8]
Strategic Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The construction of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly approached via two primary retrosynthetic strategies: the formation of the pyridine ring onto a pre-existing pyrazole, or the annulation of a pyrazole ring onto a pyridine precursor.[1][9] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Protocol 1: Synthesis via Pyridine Ring Formation from a 5-Aminopyrazole Precursor
This widely employed method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through a tandem condensation and cyclization mechanism.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add acetylacetone (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water, which will precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both the solvent and an acid catalyst to promote the condensation and subsequent cyclization-dehydration steps.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps, driving the reaction to completion.
-
Excess Acetylacetone: A slight excess of the 1,3-dicarbonyl compound is used to ensure the complete consumption of the limiting 5-aminopyrazole.
Below is a diagram illustrating the general synthetic workflow for this approach.
Caption: General workflow for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold.
Derivatization of this compound for Kinase Inhibition
The ethanone group at the C3 position is a versatile functional group that allows for a multitude of chemical transformations to explore structure-activity relationships (SAR). The following sections detail protocols for key derivatization reactions and their rationale in the context of kinase inhibitor design.
Protocol 2: Aldol Condensation for the Introduction of Aryl Moieties
The carbonyl group of the ethanone can readily undergo condensation with various aromatic aldehydes to introduce diverse substituents. This is particularly important for targeting the ATP-binding site of kinases, where these appended groups can form crucial interactions.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.2 eq) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The resulting precipitate is filtered, washed with water, and dried. Recrystallization or column chromatography can be used for further purification.
Rationale for Kinase Inhibitor Design: The newly introduced aryl group can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the kinase hinge region or other hydrophobic pockets. The nature and position of substituents on the aromatic ring can be varied to optimize these interactions and enhance potency and selectivity.
Application in Kinase Inhibitor Development: Case Studies
The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the development of inhibitors for several important kinase families.
Case Study 1: Cyclin-Dependent Kinase (CDK) Inhibitors
A series of 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess potent and selective inhibitory activity against CDKs, which are key regulators of the cell cycle.[6][10] The N(1)-H of the pyrazole ring often acts as a hydrogen bond donor, interacting with the hinge region of the kinase.
Case Study 2: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Substituted 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective inhibitors of FGFR kinases, which are implicated in various cancers.[7] Structure-activity relationship studies have highlighted the importance of the N(1)-H of the pyrazolopyridine for hydrogen bonding interactions within the FGFR1 kinase domain.[7]
Case Study 3: Tropomyosin Receptor Kinase (TRK) Inhibitors
Through a scaffold hopping strategy, pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of TRK kinases, which are drivers of certain cancers.[8][11] The pyrazole portion of the scaffold serves as a hydrogen bond center, while the pyridine ring can participate in π-π stacking interactions.[8]
The following table summarizes the activity of representative pyrazolo[3,4-b]pyridine derivatives against various kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| SQ-67563 | CDK1/CDK2 | Potent inhibitor | [10] |
| 7n | FGFR1 | <10 | [7] |
| C03 | TRKA | 56 | [8] |
| 15y | TBK1 | 0.2 | [12] |
| 17f | AMPK (activator) | EC50 = 420 | [13] |
Biological Evaluation: Protocols for Kinase Inhibition Assays
To assess the biological activity of newly synthesized derivatives, in vitro kinase inhibition assays are essential.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic Protocol)
-
Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods such as radioactivity (32P-ATP or 33P-ATP), fluorescence, or luminescence.
-
Materials:
-
Kinase of interest
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (spiked with radiolabeled ATP if using a radiometric assay)
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Test compounds dissolved in DMSO
-
96- or 384-well plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)
-
-
Procedure: a. To the wells of a microplate, add the assay buffer, the kinase, and the test compound at various concentrations. b. Initiate the reaction by adding the ATP and substrate mixture. c. Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes). d. Stop the reaction (e.g., by adding EDTA or a strong acid). e. Detect the amount of phosphorylated substrate using an appropriate method.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
The following diagram illustrates the general principle of a kinase inhibition assay.
Caption: Principle of an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold continues to be a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability and inherent ability to interact with a multitude of biological targets, particularly kinases, ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more sophisticated multi-component reactions for the efficient construction of diverse libraries of pyrazolo[3,4-b]pyridine derivatives.[3][14] Furthermore, the integration of computational drug design will aid in the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this scaffold against emerging drug targets will undoubtedly lead to the discovery of new and innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. dau.url.edu [dau.url.edu]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assay protocol using 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
Application Note & Protocol
Title: In Vitro Characterization of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone: A Kinase Inhibition and Cytotoxicity Profiling Guide
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy[1][2]. This application note provides a comprehensive guide for the in vitro evaluation of This compound , a representative member of this chemical class. We present two detailed, field-proven protocols: a primary biochemical assay to quantify kinase inhibition and a secondary cell-based assay to assess cytotoxicity. The primary assay utilizes the robust ADP-Glo™ Kinase Assay to determine the compound's inhibitory potency (IC50) against a key cell cycle regulator, Cyclin-Dependent Kinase 2 (CDK2)[3]. The secondary assay employs the classic MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to measure the compound's anti-proliferative effects on a relevant cancer cell line[4]. This dual-assay approach provides a holistic initial assessment of the compound's potential as a therapeutic agent. The protocols are designed with self-validating systems and include explanations of the scientific rationale behind key steps, data analysis guidelines, and troubleshooting advice.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a heterocyclic aromatic structure that mimics the adenine region of ATP, enabling it to effectively compete for the ATP-binding site of protein kinases[1]. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates[5]. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention[3].
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1)[3][6][7]. For instance, compounds with this core have been investigated for their ability to inhibit CDK2, a kinase essential for the G1 to S phase transition in the cell cycle, whose overexpression is common in various cancers[3]. The structural motif of this compound (Figure 1) makes it an ideal candidate for screening against a panel of kinases to uncover its biological function and therapeutic potential.
Figure 1: Chemical Structure of this compound Molecular Formula: C8H7N3O Molecular Weight: 161.16 g/mol [8][9]
This guide provides the necessary protocols to perform an initial, yet thorough, in vitro characterization of this compound.
Primary Assay: Biochemical Kinase Inhibition (CDK2/Cyclin A2)
To determine the direct inhibitory effect of the test compound on kinase activity, we employ the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity[10][11][12]. A decrease in ADP production in the presence of the compound indicates inhibition.
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process performed in a single well[13][14].
-
Kinase Reaction: The kinase (e.g., CDK2/Cyclin A2), substrate, ATP, and the test compound are incubated together.
-
ADP Detection:
-
Step 1 (ATP Depletion): ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Step 2 (ADP to ATP Conversion & Detection): Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a light signal, which is measured with a luminometer. The signal intensity directly correlates with the amount of ADP produced and thus, the kinase activity[11][14].
-
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Detailed Protocol: CDK2/Cyclin A2 Inhibition Assay
Materials:
-
This compound
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
Adenosine Triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 384-well assay plates
-
Multichannel pipettes, plate reader with luminescence detection capability
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration range (e.g., from 10 mM down to 0.5 µM).
-
Prepare an intermediate dilution of these compound stocks in kinase buffer, ensuring the final DMSO concentration in the assay does not exceed 1%. Causality: High concentrations of DMSO can inhibit enzyme activity, so keeping it low and constant across all wells is crucial for data integrity.
-
-
Assay Plating (5 µL final reaction volume):
-
Add 1 µL of diluted compound or control solution to the wells of a 384-well plate.
-
Test Compound: Serial dilutions.
-
Negative Control (Max Activity): Buffer with equivalent % DMSO.
-
Positive Control: A known CDK2 inhibitor (e.g., Roscovitine)[3].
-
Background Control: Buffer with equivalent % DMSO (no enzyme will be added).
-
-
-
Kinase Reaction:
-
Prepare a 2.5X enzyme solution of CDK2/Cyclin A2 in kinase buffer. Add 2 µL to each well, except for the background control wells (add 2 µL of kinase buffer instead).
-
Prepare a 2.5X Substrate/ATP mix in kinase buffer. The final ATP concentration should ideally be at or near the Km of the enzyme for ATP.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix to all wells.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes. Causality: This incubation allows the kinase reaction to proceed within its linear range, ensuring a robust signal window.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes[11].
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize[13].
-
Read the luminescence on a plate reader (e.g., Promega GloMax® or BMG LABTECH PHERAstar)[11].
-
Data Analysis and Interpretation
-
Correct for Background: Subtract the average luminescence signal from the "Background Control" wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound / Signal_Max_Activity))
-
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Sample IC50 Data Presentation
| Compound | Target Kinase | IC50 (µM) |
| This compound | CDK2/Cyclin A2 | [Result] |
| Roscovitine (Positive Control) | CDK2/Cyclin A2 | ~0.4 µM[3] |
Secondary Assay: Cell-Based Cytotoxicity (MTT Assay)
Following the biochemical characterization, it is essential to assess the compound's effect in a cellular context. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[15].
Principle of the MTT Assay
Living, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria. These enzymes reduce the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product[4][15]. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells[4].
Signaling Pathway Context: Cell Cycle and Viability
Caption: Inhibition of CDK2 leads to decreased cell proliferation and viability.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell line (e.g., HCT-116, a human colon cancer line)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16][17]
-
Sterile 96-well flat-bottom plates
-
Spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium[17].
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2[17]. Causality: A 72-hour incubation period is typically sufficient to observe significant anti-proliferative effects that require multiple cell cycles.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C, 5% CO2[16]. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from the wells. Critical Step: Be careful not to disturb the formazan crystals or the attached cells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well[17].
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals[4][17].
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance[4].
-
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
% Viability = 100 * (Absorbance_Treated / Absorbance_Vehicle_Control)
-
-
Determine GI50: Plot the Percent Viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the GI50 (Growth Inhibition 50) value, the concentration at which cell proliferation is inhibited by 50%.
Table 2: Sample GI50 Data Presentation
| Compound | Cell Line | GI50 (µM) |
| This compound | HCT-116 | [Result] |
| Doxorubicin (Positive Control) | HCT-116 | [Known Value] |
Conclusion and Future Directions
This application note provides a robust framework for the initial in vitro characterization of this compound. By combining a direct biochemical kinase inhibition assay with a cell-based cytotoxicity assay, researchers can efficiently determine if the compound engages its putative target class and exerts a functional effect in a cellular environment. Positive results from these assays (i.e., potent IC50 and GI50 values) would warrant further investigation, including:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Investigating downstream signaling effects in cells (e.g., via Western blot) to confirm on-target activity.
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties to evaluate its drug-like potential.
These foundational protocols serve as the critical first step in the comprehensive evaluation of novel pyrazolopyridine-based compounds in the drug discovery pipeline.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. appretech.com [appretech.com]
- 9. sinfoochem.com [sinfoochem.com]
- 10. ADP-Glo™ Kinase Assay [promega.jp]
- 11. bmglabtech.com [bmglabtech.com]
- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eastport.cz [eastport.cz]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.ca]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. MTT (Assay protocol [protocols.io]
Application Notes & Protocols: Elucidating the Mechanism of Action of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
Introduction: The Privileged Scaffold and the Investigative Path Forward
The compound 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to multiple, distinct biological targets by presenting appropriate functionality in the correct spatial orientation.[1][2] Derivatives of the 1H-pyrazolo[3,4-b]pyridine core, in particular, have been successfully developed as potent modulators of critical enzyme families, most notably protein kinases and anti-apoptotic BCL-2 family proteins.[3][4][5]
Given the established promiscuity and therapeutic relevance of this scaffold, elucidating the precise mechanism of action (MoA) for a novel derivative like this compound requires a systematic, hypothesis-driven approach.[6] This guide provides a comprehensive framework and detailed protocols for dissecting its molecular targets and cellular effects. We will proceed by exploring two primary, plausible mechanisms based on the scaffold's known activities: (1) Protein Kinase Inhibition and (2) BCL-2 Family Protein Antagonism .
Part 1: Hypothesis A - Investigation of Protein Kinase Inhibition
The pyrazolo[3,4-b]pyridine core is a well-established ATP-competitive "hinge-binding" motif found in numerous kinase inhibitors.[1][3] These compounds have been developed to target a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and c-Met.[4][7][8] Therefore, the primary hypothesis is that this compound functions as a kinase inhibitor.
Experimental Workflow: From Broad Screening to Cellular Validation
Our workflow is designed to first identify potential kinase targets from a broad panel, then validate these hits with robust biochemical assays, and finally, confirm target engagement and functional consequences in a cellular context.
Protocol 1.1: Broad-Panel Kinase Selectivity Profiling
Application Note: The initial step is to perform a broad screen against a large panel of kinases to identify potential targets and assess selectivity. This is most efficiently achieved using established commercial services. The goal is not to determine precise potency but to identify high-probability candidates for further investigation.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Service Selection: Engage a reputable vendor for kinase profiling (e.g., Reaction Biology's KinaseFinder™, Eurofins' KinomeScan®).
-
Assay Conditions: Request a primary screen at a single, high concentration of the compound (e.g., 1 µM or 10 µM) against the largest available kinase panel.
-
Data Analysis:
-
Receive data typically reported as "Percent Inhibition" at the tested concentration.
-
Identify "primary hits" as any kinase exhibiting significant inhibition (e.g., >70%).
-
Analyze the selectivity profile. Does the compound inhibit a single kinase, a specific family, or multiple unrelated kinases?
-
Protocol 1.2: In Vitro Biochemical IC50 Determination
Application Note: Once primary hits are identified, the next step is to quantify the compound's potency by determining the half-maximal inhibitory concentration (IC50). Luminescence-based ADP detection assays (e.g., ADP-Glo™) are universal and robust, while TR-FRET assays offer high sensitivity.[9][10] The choice of assay depends on the specific kinase and available reagents.[11][12]
Methodology (Example using ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Source the recombinant active kinase, the specific substrate (peptide or protein), and the ADP-Glo™ Assay kit (Promega).
-
Prepare kinase reaction buffer as recommended for the specific enzyme.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound in DMSO. A typical starting range is 100 µM to 1 nM.
-
Create an intermediate dilution plate in kinase reaction buffer to minimize the final DMSO concentration (<1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution.
-
Add 2.5 µL of a 2X kinase/substrate mix.
-
Add 5 µL of a 1X ATP solution to initiate the reaction. Use an ATP concentration close to the Km for the specific kinase to accurately determine ATP-competitive inhibition.[12]
-
Include "no kinase" (negative) and "vehicle control" (100% activity) wells.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read luminescence on a compatible plate reader.
-
Normalize the data to controls and plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
| Parameter | Description | Example Data Table |
| Kinase Target | Recombinant kinase enzyme tested | Kinase X, Kinase Y |
| Substrate | Peptide or protein substrate used | Substrate A, Substrate B |
| ATP [µM] | ATP concentration (near Km) | 10 µM, 25 µM |
| IC50 [nM] | Compound concentration for 50% inhibition | 85.2 |
Protocol 1.3: Cellular Target Engagement and Pathway Analysis
Application Note: A potent biochemical IC50 does not guarantee activity in a cellular environment. It is critical to confirm that the compound engages its target inside intact cells and modulates the downstream signaling pathway. Western blotting is the gold-standard method for observing changes in the phosphorylation state of a kinase's direct substrate.
Methodology (Western Blot for Substrate Phosphorylation):
-
Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a measurable signaling event.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound for a relevant time period (e.g., 1-4 hours). Include a vehicle-only control (DMSO).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3 if targeting a JAK kinase).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure changes are not due to protein degradation.
-
Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities. A dose-dependent decrease in the phospho-substrate/total-substrate ratio confirms cellular inhibition of the kinase.
-
Part 2: Hypothesis B - Investigation of BCL-2 Family Protein Antagonism
Certain pyrazolopyridine derivatives, such as the well-characterized compound WEHI-539, are potent and selective inhibitors of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[13][14][15] These compounds, known as BH3 mimetics, bind to a hydrophobic groove on BCL-XL, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX, thereby triggering apoptosis.[16]
Apoptotic Signaling Pathway and BCL-XL Inhibition
Protocol 2.1: In Vitro BCL-2 Family Binding Assays
Application Note: To test this hypothesis, the first step is to determine if the compound directly binds to BCL-XL and other BCL-2 family members (BCL-2, BCL-W, MCL-1) and with what affinity. A competitive binding assay, often using TR-FRET, is ideal for this purpose.
Methodology (Competitive TR-FRET Binding Assay):
-
Reagents:
-
Recombinant BCL-2 family proteins (e.g., His-tagged BCL-XL).
-
A fluorescently labeled BH3 peptide tracer that is known to bind the target protein.
-
A FRET pair antibody (e.g., Europium-labeled anti-His antibody).
-
-
Compound Dilution: Prepare a serial dilution of the test compound as described in Protocol 1.2.
-
Assay Procedure:
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of the BCL-XL protein, the tracer peptide, and the antibody.
-
Incubate in the dark at room temperature for the time specified by the assay manufacturer.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio. A decrease in the ratio indicates displacement of the tracer by the compound.
-
Plot the TR-FRET ratio against the log of the compound concentration and fit to a four-parameter curve to determine the IC50 (or Ki if the tracer's Kd is known).
-
Run parallel assays for other BCL-2 family members to establish a selectivity profile.
-
| Parameter | Description | Example Data Table |
| Protein Target | Recombinant BCL-2 family protein | BCL-XL, BCL-2, MCL-1 |
| Tracer | Fluorescent BH3 peptide used | BIM-BH3, BAD-BH3 |
| IC50 [nM] | Compound concentration for 50% tracer displacement | 1.1 (for BCL-XL)[17] |
| Selectivity | Fold-difference in IC50 vs. other family members | >400-fold vs. BCL-2/MCL-1[15] |
Protocol 2.2: Cellular Apoptosis Induction Assays
Application Note: If the compound binds BCL-XL, it should induce apoptosis in cells that are dependent on BCL-XL for survival. This can be measured by detecting key hallmarks of apoptosis, such as caspase activation and phosphatidylserine exposure on the outer cell membrane (detected by Annexin V).
Methodology (Annexin V/Propidium Iodide Flow Cytometry):
-
Cell Line Selection: Use a cell line known to be dependent on BCL-XL. For example, mouse embryonic fibroblasts (MEFs) lacking MCL-1 are highly sensitive to BCL-XL inhibition.[13][14] Alternatively, many ovarian cancer and leukemia cell lines show BCL-XL dependency.[17][18]
-
Cell Treatment:
-
Plate cells and treat with a dose-response of the compound for a relevant period (e.g., 24 hours).
-
Include a vehicle control (DMSO) and a known apoptosis inducer (e.g., staurosporine) as a positive control. WEHI-539 can be used as a positive control for the specific mechanism.[17]
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells (early + late) in each treatment condition. A dose-dependent increase in apoptosis confirms the pro-apoptotic activity of the compound in a cellular context.
Conclusion: Synthesizing the Evidence for a Coherent Mechanism of Action
The protocols outlined above provide a rigorous, two-pronged strategy to investigate the mechanism of action of this compound.
-
If the compound shows potent and selective inhibition of a specific kinase in biochemical assays (Protocol 1.2) and subsequently reduces the phosphorylation of a known substrate in cells (Protocol 1.3), the evidence strongly supports a kinase inhibition mechanism .
-
If the compound selectively binds BCL-XL (Protocol 2.1) and induces dose-dependent apoptosis in BCL-XL-dependent cell lines (Protocol 2.2), the evidence points towards a BH3 mimetic mechanism .
It is also possible that the compound exhibits polypharmacology, acting on both target classes. In such cases, the relative potency (IC50 values from biochemical assays) and cellular efficacy (EC50 values from cellular assays) must be carefully compared to determine the primary driver of its phenotypic effects. This systematic approach ensures a high degree of scientific integrity, providing a solid foundation for further preclinical and clinical development.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. caymanchem.com [caymanchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. apexbt.com [apexbt.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. BCL2 inhibitor ABT-199 and BCL2L1 inhibitor WEHI-539 coordinately promote NOXA-mediated degradation of MCL1 in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Design and Synthesis of Novel Derivatives from 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone: Application Notes and Protocols
Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. This fused ring system, an isostere of purine, has demonstrated a remarkable breadth of biological activities, positioning it as a cornerstone for the development of novel therapeutic agents.[1][2] Derivatives of this scaffold have been extensively investigated and have shown promise as potent inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), making them attractive candidates for anticancer therapies.[1][2] Furthermore, pyrazolopyridine derivatives have exhibited a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral activities.[1][2]
The starting material, 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone, possesses a reactive ketone functional group that serves as a versatile handle for a variety of chemical transformations. This allows for the systematic structural modification and diversification of the pyrazolopyridine core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides detailed protocols for the synthesis of three key classes of derivatives from this starting material: chalcones, Schiff bases, and hydrazones. These derivatives are of significant interest in drug discovery due to their established biological activities.
Strategic Derivatization of this compound
The synthetic strategies outlined below focus on leveraging the reactivity of the acetyl group at the C3 position of the pyrazolopyridine ring. These reactions are robust, generally high-yielding, and allow for the introduction of a wide range of substituents, thereby generating a library of novel compounds for biological screening.
References
The Pyrazolopyridine Scaffold: A Versatile Platform for Advanced Fluorescent Probes in Research and Drug Development
Introduction: The Rise of Pyrazolopyridines in Fluorescence Applications
In the dynamic fields of molecular biology, cell biology, and drug discovery, the demand for precise and minimally invasive analytical tools is paramount. Fluorescent probes have emerged as indispensable instruments for visualizing and quantifying biological processes in real-time. Among the diverse array of fluorogenic scaffolds, pyrazolopyridines and their related pyrazole derivatives have garnered significant attention for their remarkable synthetic versatility, robust photophysical properties, and diverse applicability.[1][2] These nitrogen-rich heterocyclic compounds serve as a foundational structure for a new generation of "smart" molecular probes capable of sensing subtle changes in their microenvironment, from fluctuations in ion concentrations to alterations in cellular viscosity.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and applications of pyrazolopyridine-based fluorescent probes. We will delve into the mechanistic underpinnings of their fluorescence, provide detailed protocols for their application in cellular imaging and high-throughput screening, and offer insights into the causality behind experimental design.
Core Principles: Understanding the Fluorescence Mechanisms of Pyrazolopyridine Probes
The efficacy of a fluorescent probe is intrinsically linked to its ability to translate a specific molecular recognition event into a measurable optical signal. Pyrazolopyridine probes achieve this through a variety of photophysical mechanisms, the understanding of which is crucial for their effective application.
-
Intramolecular Charge Transfer (ICT): Many pyrazolopyridine probes are designed with electron-donating and electron-accepting moieties.[3] Upon excitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. The energy of this excited state, and thus the emission wavelength, is highly sensitive to the polarity of the surrounding environment. This principle is often exploited in probes designed to report on changes in solvent polarity or binding to macromolecules.[1]
-
Photoinduced Electron Transfer (PET): In PET-based sensors, the pyrazolopyridine fluorophore is linked to a receptor unit that can quench its fluorescence through electron transfer.[4] When the receptor binds to its target analyte (e.g., a metal ion), the electron transfer process is disrupted, leading to a "turn-on" fluorescence response.[4][5] This mechanism allows for the design of highly selective probes with a low background signal.
-
Chelation-Enhanced Fluorescence (CHEF) and Quenching (CHEQ): The nitrogen atoms within the pyrazole and pyridine rings are excellent ligands for metal ions.[3][6] Binding of a metal ion can either enhance fluorescence (CHEF) by rigidifying the probe structure and reducing non-radiative decay pathways, or quench fluorescence (CHEQ) through mechanisms like spin-orbit coupling, particularly with paramagnetic metals.[3][7] The choice of metal ion and the specific design of the chelation site dictate the signaling outcome.
These mechanisms are not mutually exclusive, and a single probe may exhibit a combination of these effects, leading to complex and highly specific sensing capabilities.
Application I: Real-Time Imaging of Cellular Environments
Pyrazolopyridine probes have proven to be invaluable tools for live-cell imaging, enabling the visualization of dynamic processes within their native context.[8][9] Their utility spans the detection of key physiological parameters such as pH, metal ion homeostasis, and intracellular viscosity.
Sensing Metal Ions in Live Cells
Metal ions are crucial for a myriad of cellular processes, and their dysregulation is implicated in numerous diseases. Pyrazolopyridine-based probes offer high selectivity and sensitivity for detecting specific metal ions. For instance, probes have been designed to selectively report on Cu²⁺, Zn²⁺, and Fe³⁺ levels in living cells.[1][4][10]
The general workflow for using these probes involves loading the cells with the probe, allowing for equilibration, and then imaging using fluorescence microscopy. The choice of probe concentration and loading time must be optimized to ensure sufficient signal without inducing cytotoxicity.[11]
Table 1: Exemplary Pyrazole-Based Probes for Metal Ion Sensing
| Probe Target | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) | Key Features | Reference |
| Cu²⁺ | ~400 | ~500 | 0.03 (free) -> 0.003 (bound) | "Turn-off" sensor; good cell permeability. | [1] |
| Hg²⁺ | ~365 | ~350-400 | Up to 0.66 | "Turn-off" sensor with high selectivity. | [3] |
| Zn²⁺/Cd²⁺ | ~290 | ~480 | Significant "turn-on" response. | Can distinguish between Zn²⁺ and Cd²⁺. | [4][12] |
| Fe³⁺ | ~290 | ~465 | ~30-fold "turn-on" response. | Low limit of detection (0.025 μM). | [4][5][12] |
Protocol 1: Live-Cell Imaging of Intracellular Zinc using a "Turn-On" Pyrazolopyridine Probe
This protocol provides a generalized procedure for detecting changes in intracellular zinc levels in adherent mammalian cells (e.g., HeLa or MCF-7) using a hypothetical PET-based "turn-on" pyrazolopyridine probe.
Materials:
-
HeLa or other suitable adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Pyrazolopyridine-based zinc probe (e.g., 10 mM stock in DMSO)
-
Zinc sulfate (ZnSO₄) solution (e.g., 10 mM stock in water)
-
TPEN (a zinc chelator, for control experiments)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for the probe)
-
Glass-bottom imaging dishes or multi-well plates
Procedure:
-
Cell Seeding: The day before the experiment, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Probe Loading:
-
Prepare a working solution of the zinc probe in serum-free medium or HBSS buffer at a final concentration of 1-10 µM. Rationale: The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing potential cytotoxicity.
-
Wash the cells once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. Rationale: Incubation time depends on the cell permeability of the specific probe.
-
-
Washing: Gently wash the cells twice with warm PBS or imaging buffer to remove excess probe.[13]
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Acquire baseline fluorescence images using the lowest possible excitation intensity to minimize phototoxicity.[11]
-
-
Stimulation and Data Acquisition:
-
To observe an increase in intracellular zinc, add a known concentration of ZnSO₄ (e.g., 10-100 µM) to the imaging buffer.
-
Acquire images at regular intervals (e.g., every 1-5 minutes) to monitor the change in fluorescence intensity.
-
For control experiments, pre-treat cells with a zinc chelator like TPEN before adding the probe, or add TPEN after zinc stimulation to observe fluorescence quenching.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to the baseline to determine the fold-change in response to zinc.
-
Caption: General workflow for live-cell fluorescence imaging.
Probing Cellular Viscosity
Cellular viscosity is a critical parameter that influences intracellular transport, protein diffusion, and enzymatic reactions. Aberrant viscosity has been linked to various pathological conditions, including cancer and neurodegenerative diseases.[14][15] Pyrazolopyridine-based "molecular rotors" are designed to report on viscosity. Their fluorescence is quenched in low-viscosity environments due to free rotation around a single bond, which promotes non-radiative decay. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence intensity and lifetime.[14][16][17]
Table 2: Characteristics of a Representative Pyrazolopyridine-based Viscosity Probe
| Property | Value | Rationale/Significance |
| Excitation Wavelength | ~550-600 nm | Longer wavelengths reduce phototoxicity and background autofluorescence. |
| Emission Wavelength | ~600-700 nm | Red to near-infrared emission is optimal for deep tissue imaging.[16] |
| Fluorescence Enhancement | >20-fold | A large dynamic range is crucial for detecting subtle changes in viscosity.[15] |
| Response Mechanism | Restricted Intramolecular Rotation | Provides a direct correlation between fluorescence and microviscosity. |
Protocol 2: Monitoring Mitochondrial Viscosity Changes
This protocol outlines a method for visualizing changes in mitochondrial viscosity in live cells using a targeted pyrazolopyridine molecular rotor.
Materials:
-
A549 or other suitable cell line
-
Mitochondria-targeting pyrazolopyridine viscosity probe
-
Nystatin and Monensin (for inducing mitochondrial viscosity changes)
-
Confocal or fluorescence lifetime imaging microscope (FLIM)
-
Standard cell culture and imaging reagents as in Protocol 1
Procedure:
-
Cell Culture and Probe Loading: Follow the cell seeding and probe loading steps as described in Protocol 1, using a probe concentration and incubation time optimized for the specific viscosity probe (e.g., 1-5 µM for 30 minutes). Many viscosity probes are designed to specifically accumulate in mitochondria.[14][18]
-
Baseline Imaging: Acquire baseline fluorescence intensity and/or fluorescence lifetime images of the cells. Rationale: FLIM provides a more robust measure of viscosity that is independent of probe concentration.
-
Inducing Viscosity Changes:
-
Treat the cells with a combination of Nystatin (e.g., 50 µM) and Monensin (e.g., 10 µM) to induce an increase in mitochondrial viscosity.
-
Acquire images at various time points (e.g., 15, 30, 60 minutes) after treatment.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity or the average fluorescence lifetime in the mitochondria.
-
A significant increase in fluorescence intensity and/or a longer fluorescence lifetime indicates an increase in mitochondrial viscosity.
-
Caption: Mechanism of a molecular rotor viscosity probe.
Application II: Accelerating Drug Discovery with High-Throughput Screening (HTS)
The ability to rapidly screen large libraries of chemical compounds for biological activity is a cornerstone of modern drug discovery.[19][20] Fluorescence-based assays are ideally suited for HTS due to their high sensitivity, speed, and amenability to automation.[21] Pyrazolopyridine probes can be employed in HTS to identify compounds that modulate a specific biological target or pathway.[22]
For example, a pyrazolopyridine probe that fluoresces upon binding to a particular enzyme's active site could be used to screen for inhibitors. In an HTS campaign, the probe and enzyme would be added to thousands of wells in a microplate, each containing a different test compound. A decrease in fluorescence would indicate that the compound has displaced the probe, marking it as a "hit" for further investigation.[19]
Workflow for a Fluorescence-Based HTS Assay
-
Assay Development: A robust and reproducible assay is designed using a pyrazolopyridine probe that reports on the activity of the target of interest.
-
Miniaturization: The assay is optimized for use in high-density microplates (e.g., 384- or 1536-well formats) to reduce reagent costs and increase throughput.[20]
-
Automation: Robotic liquid handlers are used to dispense the probe, target, and compound library into the microplates.
-
Screening: The plates are incubated, and the fluorescence in each well is read by a specialized plate reader.
-
Data Analysis: Sophisticated software is used to analyze the vast amount of data generated, identify hits, and eliminate false positives.
The versatility of the pyrazolopyridine scaffold allows for the development of tailored probes for a wide range of HTS applications, accelerating the identification of new therapeutic leads.[23]
Conclusion and Future Outlook
Pyrazolopyridine-based fluorescent probes represent a powerful and adaptable class of tools for biological research and drug development. Their tunable photophysical properties and synthetic accessibility allow for the rational design of sensors for a diverse range of analytes and cellular parameters.[1][6] The protocols and principles outlined in this guide provide a framework for leveraging these probes to gain deeper insights into complex biological systems. As imaging technologies and synthetic methodologies continue to advance, we can anticipate the development of even more sophisticated pyrazolopyridine probes with enhanced brightness, photostability, and targeting specificity, further expanding their impact on scientific discovery.
References
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 3. Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn 2+ /Cd 2+ at λ em 480 nm and Fe 3+ /Fe 2+ at λ em 465 nm in MeCN - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00036F [pubs.rsc.org]
- 6. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labels and probes for live cell imaging: overview and selection guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of a Pyrazoline-Based Fluorescence Turn-Off Sensor for Selective Fe³⁺ Detection in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A targetable fluorescent probe for detecting mitochondrial viscosity in live cells by using fluorescence lifetime imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A novel near-infrared fluorescent probe for the imaging of viscosity in cells and tumor-bearing mice - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. azolifesciences.com [azolifesciences.com]
- 20. Navigating Drug Discovery with High-Throughput Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. Application of higher throughput screening (HTS) inhibition assays to evaluate the interaction of antiparasitic drugs with cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous inhibitors for kinases and other biological targets.[1][2] Achieving a high yield of specifically substituted analogues like the 3-acetyl derivative is crucial for further derivatization and screening campaigns.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the laboratory. We will delve into the causality behind experimental choices, providing you with the rationale needed to optimize your reaction outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis, which typically involves a cyclocondensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound.
Q1: My reaction yield is consistently low (<40%). What are the probable causes and how can I improve it?
Low yield is the most common complaint. The root cause often lies in one of four areas: incomplete reaction, competing side reactions, product degradation, or mechanical loss during workup. Let's break down the solutions.
A1: Systematic Optimization Strategy:
-
Verify Reactant Purity: Start with the basics. Confirm the purity of your 5-aminopyrazole and your 1,3-dicarbonyl source (e.g., acetylacetone or ethyl acetoacetate) via NMR or LC-MS. Impurities can inhibit the catalyst or participate in side reactions.
-
Optimize Reaction Conditions: The cyclocondensation is sensitive to temperature, solvent, and catalysis.
-
Temperature: If the reaction is stalling, insufficient energy may be the cause. However, excessive heat can promote side reactions or decomposition. If using a standard reflux in acetic acid, ensure a steady reflux is maintained. For sluggish reactions, consider a higher boiling point solvent like DMF, but monitor for byproduct formation.[3]
-
Solvent Choice: Acetic acid is a common choice as it acts as both a solvent and an acid catalyst.[4] However, its performance is not universal. Screening other solvents can be highly effective. For instance, reactions in ethanol or even water have been reported, sometimes with specific catalysts.[5][6]
-
Catalysis: While acetic acid often suffices, stubborn reactions may benefit from a stronger catalyst. A few drops of concentrated sulfuric acid or p-toluenesulfonic acid can enhance the rate. Lewis acids, such as ZrCl₄, have also been successfully used to catalyze the formation of the pyrazolo[3,4-b]pyridine ring.[3]
-
-
Address Potential Side Reactions: The primary side reaction is often the formation of a regioisomer if an unsymmetrical dicarbonyl compound is used.[4][7] For the target compound, this compound, the precursor is typically 3-amino-1H-pyrazole reacting with a dicarbonyl compound that provides the acetyl group. If byproducts are observed, consider that the initial condensation can occur at two different sites, leading to unwanted isomers. (See FAQ Q2 for more on regioselectivity).
// Checks check_purity [label="1. Verify Reactant Purity (NMR, LC-MS)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Review Reaction Conditions", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_byproducts [label="3. Analyze Byproducts (MS, NMR)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Actions action_purify [label="Purify Starting Materials", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_optimize [label="Systematically Optimize:\n- Temperature\n- Solvent\n- Catalyst", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_regio [label="Address Regioselectivity:\n- Modify Catalyst/Solvent\n- Use Symmetric Reagent", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Outcome end_goal [label="Improved Yield & Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_purity; check_purity -> action_purify [label="Impure?"]; action_purify -> check_conditions; check_purity -> check_conditions [label="Pure"];
check_conditions -> action_optimize; action_optimize -> check_byproducts;
check_byproducts -> action_regio [label="Isomer Found?"]; action_regio -> end_goal; check_byproducts -> end_goal [label="Other Impurity"]; } dot Caption: Troubleshooting workflow for synthesis optimization.
Q2: I'm observing a significant impurity with the same mass as my product. Could this be a regioisomer, and how can I control its formation?
A2: Yes, this is highly likely a regioisomer. This issue is fundamental to pyrazole chemistry when using unsymmetrical reagents.[8]
-
The Cause of Regioisomer Formation: When 5-amino-1-phenyl-3-methylpyrazole reacts with an unsymmetrical 1,3-dicarbonyl like ethyl acetoacetate, the initial nucleophilic attack can come from the exocyclic amino group onto either of the two different carbonyl carbons (the ketone or the ester). This leads to two different cyclized intermediates and, ultimately, two different pyrazolo[3,4-b]pyridine regioisomers.[4][7] The final ratio depends on the relative electrophilicity of the two carbonyl groups and the reaction conditions.
-
Strategies for Control:
-
Choice of Dicarbonyl: The most straightforward solution is to use a symmetrical dicarbonyl compound, such as acetylacetone (2,4-pentanedione). This eliminates the possibility of forming regioisomers, although it may lead to a different substitution pattern on the pyridine ring.
-
Condition Tuning: Regioselectivity can often be influenced by pH (catalysis) and solvent.
-
Acid Catalysis: In strongly acidic media, the more basic carbonyl group (typically the ketone) is preferentially protonated, making it more electrophilic and directing the initial attack.
-
Solvent Polarity: The solvent can influence the stability of the transition states leading to the different isomers. It is often worthwhile to screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol, acetic acid).
-
-
Q3: My reaction isn't going to completion, even after 24 hours. What should I check?
A3: A stalled reaction points to issues with reactivity or reaction equilibrium.
-
Insufficient Temperature: The most common cause. Ensure your reaction is at the appropriate temperature. If refluxing, confirm that a true, steady reflux is occurring. For reactions run at a specific temperature, verify your heating mantle and thermometer are accurate. It may be necessary to switch to a higher-boiling solvent to increase the reaction temperature.
-
Catalyst Deactivation/Insufficiency: If using a catalyst, it may have been deactivated by impurities (e.g., water in a moisture-sensitive reaction) or used in an insufficient amount. Try adding another portion of the catalyst to the stalled reaction.
-
Poor Solubility: If one of the reactants has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow. Visually inspect the reaction mixture for undissolved solids. If solubility is an issue, a different solvent system is required.
-
Reversible Reaction: Some cyclocondensations can be reversible. The removal of water, a byproduct of the condensation, can drive the reaction to completion. While often not necessary in high-boiling solvents where water is driven off, using a Dean-Stark apparatus in solvents like toluene can be an effective strategy.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of the 1H-pyrazolo[3,4-b]pyridine core?
A1: The synthesis is a classic example of a condensation-cyclization reaction to form a fused heterocyclic system. The most common route involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[4][7]
The mechanism proceeds in three key steps:
-
Condensation: The nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This is typically the rate-limiting step and is often acid-catalyzed. This is followed by the elimination of a water molecule to form a vinylogous amide or enaminone intermediate.
-
Intramolecular Cyclization: The endocyclic pyrazole nitrogen (at position 4) then acts as a nucleophile, attacking the remaining carbonyl carbon. This forms the six-membered pyridine ring.
-
Aromatization: A final dehydration step occurs to eliminate a second molecule of water, resulting in the stable, aromatic 1H-pyrazolo[3,4-b]pyridine ring system.
Q2: Are there alternative or "greener" synthetic methods available?
A2: Yes, significant research has focused on developing more environmentally friendly protocols.
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[9]
-
Aqueous Media: Some protocols have been developed that use water as the solvent, which is a significant improvement over volatile organic solvents.[5][6] These reactions may require a phase-transfer catalyst or specific water-tolerant Lewis acids.
-
Solvent-Free Reactions: Another approach involves reacting the neat starting materials, often by heating them together, sometimes with a solid-supported catalyst.[2] This method eliminates the need for a solvent entirely.
-
Multi-Component Reactions (MCRs): Efficient one-pot syntheses have been developed where an aldehyde, a ketone (or other active methylene compound), and the aminopyrazole are reacted together.[9][10] This improves atom economy and reduces the number of synthetic steps and purification procedures.
Q3: How should I purify the final product, this compound?
A3: Purification strategy depends on the scale and purity of the crude product.
-
Precipitation/Crystallization: Often, upon completion of the reaction, the crude product can be precipitated by pouring the reaction mixture into cold water or an ice bath. The resulting solid can be collected by filtration. This is an effective first-pass purification.
-
Recrystallization: For higher purity, recrystallization is an excellent method. Common solvents to try include ethanol, isopropanol, or ethyl acetate/hexane mixtures. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Silica Gel Chromatography: If recrystallization is ineffective or if isomers are present, column chromatography is the most reliable method. A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50-70% EtOAc). Monitor the fractions by TLC to isolate the pure product.
Optimized Experimental Protocol
This protocol describes a reliable method for the synthesis of 1-(1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl)ethanone, a close analogue that follows the same chemical principles. This can be adapted for your specific target compound.
Reaction: Condensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole with acetylacetone.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.87 g, 10 mmol).
-
Reagent Addition: Add acetylacetone (1.10 g, 11 mmol, 1.1 eq) followed by glacial acetic acid (20 mL).
-
Reaction: Heat the mixture to a gentle reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).
-
Workup: After the reaction is complete (as indicated by the consumption of the aminopyrazole), allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into 100 mL of an ice-water slurry while stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Drying & Purification: Dry the crude product under vacuum. The product is often of high purity at this stage. If further purification is needed, recrystallize from hot ethanol. Expected yield: 80-90%.
Comparative Data on Reaction Conditions
The choice of catalyst and solvent can significantly impact the yield of pyrazolo[3,4-b]pyridine synthesis. The table below summarizes findings from various literature reports for analogous syntheses.
| Starting Materials | Catalyst/Solvent System | Temperature | Time | Yield (%) | Reference |
| 5-Aminopyrazole, α,β-Unsaturated Ketone | ZrCl₄ / DMF & EtOH | 95 °C | 16 h | 13-28% | [3] |
| Aldehyde, Meldrum's Acid, 3-Methyl-1H-pyrazol-5-amine | PEG-400 (aqueous) | Room Temp | 5-25 min | 82-96% | [6] |
| 5-Aminopyrazole, Azlactone | Solvent-free | 150 °C | — | ~62% | [11] |
| 5-Aminopyrazole, Aldehyde, β-Ketonitrile | Acetic Acid / Microwave | — | — | High | [9] |
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Purification of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS: 889451-31-4).[1] This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic ketone, a common scaffold in pharmacologically active compounds.[2] The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological screening data.
This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenges encountered during the purification of this and structurally related pyrazolopyridine derivatives.
Troubleshooting Guide: Common Purification Hurdles
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Question 1: My crude product has low purity after the initial reaction work-up, with significant amounts of non-polar starting materials or byproducts.
Root Cause Analysis: The synthesis of the pyrazolo[3,4-b]pyridine core often involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3] Incomplete reactions or side reactions can leave behind unreacted starting materials or generate non-polar, neutral organic impurities. The target molecule's basic nitrogen atoms within the pyrazolopyridine ring system provide a powerful handle for a selective, chemistry-based purification method.
Recommended Solution: Acid-Base Extraction An acid-base extraction is a highly effective first-pass purification technique to separate the basic product from neutral or acidic impurities.[4] By treating the crude mixture dissolved in an organic solvent with an aqueous acid, the pyrazolopyridine is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving neutral impurities behind in the organic layer.[5] The product can then be recovered by basifying the aqueous layer and re-extracting it into an organic solvent.[5]
Protocol 1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate completely. The protonated product is now in the aqueous layer. Drain the organic layer, which contains the neutral impurities.
-
Repeat (Optional): For heavily contaminated mixtures, repeat the acidic wash on the organic layer with a fresh portion of 1 M HCl and combine the aqueous layers.
-
Basification: Place the combined acidic aqueous layers in a clean separatory funnel (or a flask, then transfer). Cool the solution in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, until the pH is > 9 (confirm with pH paper). This neutralizes the pyrazolopyridine salt, causing the free base to precipitate or form an oil.[6]
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., DCM or EtOAc) to the funnel and shake to extract the neutralized product back into the organic phase.[5]
-
Isolation: Drain the organic layer. Repeat the back-extraction twice more with fresh organic solvent. Combine all organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enriched product.
Question 2: Thin Layer Chromatography (TLC) shows my product is contaminated with an impurity of very similar polarity. How can I separate them?
Root Cause Analysis: The synthesis of pyrazolopyridines, especially with non-symmetrical precursors, can lead to the formation of regioisomers.[3] These isomers often have nearly identical polarities, making separation by simple extraction or recrystallization difficult. Furthermore, other byproducts may coincidentally share similar chromatographic behavior.
Recommended Solution: Flash Column Chromatography Flash column chromatography is the method of choice for separating compounds with small differences in polarity.[7] The key to success is the methodical optimization of the mobile phase (eluent) using TLC. For nitrogen-containing heterocyclic compounds like pyrazolopyridines, which can interact strongly with the acidic silica gel surface, peak tailing is a common issue. This can be mitigated by adding a small amount of a basic modifier to the eluent.
Optimization & Protocol
-
TLC Solvent Screening: The goal is to find a solvent system that provides good separation between your product and the impurity, with a target Rf value for the product between 0.2 and 0.4.[7]
-
Start with a binary system like Ethyl Acetate/Heptane or Dichloromethane/Methanol.
-
If peak tailing is observed, add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the mobile phase.[7] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
| Starting Solvent Systems for TLC | Polarity | Notes |
| 10-50% Ethyl Acetate in Heptane | Low to Medium | Good starting point for many moderately polar compounds. |
| 1-10% Methanol in Dichloromethane | Medium to High | Effective for more polar compounds. |
| Toluene/Acetone/Acetic Acid mixtures | Varies | Can offer different selectivity for difficult separations. |
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly under positive pressure, ensuring no air bubbles or cracks are present.[8]
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the optimized low-polarity solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Question 3: My product is a solid, but it "oils out" or refuses to crystallize during recrystallization.
Root Cause Analysis: Recrystallization is a powerful technique for achieving high purity, but it is sensitive to several factors.
-
"Oiling out" occurs when a solid dissolves in the hot solvent but separates as a liquid instead of crystals upon cooling. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when significant impurities are present, depressing the melting point.[7]
-
Failure to crystallize can be due to using an inappropriate solvent (too high or too low solubility), insufficient concentration, or cooling the solution too rapidly.
Recommended Solution: Systematic Solvent Screening and Technique Modification The key to successful recrystallization is finding a solvent or solvent pair that dissolves the compound when hot but not when cold.[9]
Protocol 2: Recrystallization (Single & Mixed Solvent)
Part A: Single-Solvent Method
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents (see table below) at room temperature and then at boiling. An ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[9]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[9]
-
Drying: Dry the crystals completely to remove all traces of solvent.
| Common Recrystallization Solvents (by increasing polarity) |
| Heptane / Hexane |
| Toluene |
| Dichloromethane (DCM) |
| Ethyl Acetate (EtOAc) |
| Acetone |
| Isopropanol (IPA) |
| Ethanol (EtOH) |
| Methanol (MeOH) |
| Water |
Part B: Mixed-Solvent Method (for "Oiling Out" or No Single Ideal Solvent)
-
Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble, e.g., Ethanol).
-
While keeping the solution hot, add a "bad" or "anti-solvent" (one in which the compound is poorly soluble, e.g., Water) dropwise until the solution becomes persistently cloudy (turbid).[9]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Proceed from Step 4 of the Single-Solvent Method above.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to confirm the purity of my final product? A1: A combination of techniques is recommended. ¹H and ¹³C NMR will confirm the chemical structure and identify any structurally similar impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for detecting trace impurities and confirming the molecular weight (161.16 g/mol ).[1][10] HPLC (High-Performance Liquid Chromatography) with a UV detector can be used to quantify purity as a percentage (e.g., >98%).[11]
Q2: My compound appears stable, but I suspect it might be degrading on the silica gel column. What should I do? A2: Silica gel is acidic and can cause degradation of sensitive compounds. First, assess stability by spotting your compound on a TLC plate and letting it sit for an hour before eluting; a new spot or streaking indicates decomposition.[7] If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina. Alternatively, you can use silica gel that has been "deactivated" by pre-rinsing the packed column with an eluent containing 1-2% triethylamine.[7]
Q3: Can I use recrystallization to separate regioisomers? A3: It is sometimes possible if the isomers have significantly different solubilities in a specific solvent system. The technique, known as fractional recrystallization, involves multiple, careful recrystallization steps to progressively enrich one isomer.[9] However, this can be a laborious process with diminishing yields. For isomers with similar properties, column chromatography is almost always the more efficient and effective method.
References
- 1. appretech.com [appretech.com]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. benchchem.com [benchchem.com]
- 10. sinfoochem.com [sinfoochem.com]
- 11. helixchrom.com [helixchrom.com]
Technical Support Center: Synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with the versatile pyrazolo[3,4-b]pyridine scaffold. Here, we address common challenges, side reactions, and troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, focusing on the critical acylation step to introduce the acetyl group at the C3 position.
Q1: My Friedel-Crafts acylation reaction is failing or giving very low yields. What is preventing the reaction from proceeding efficiently?
Answer:
This is a frequent and fundamental challenge rooted in the inherent electronic properties of the pyrazolo[3,4-b]pyridine core. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution—the core mechanism of a Friedel-Crafts reaction.[1] Furthermore, the lone pair of electrons on the pyridine nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), which is essential for activating the acylating agent (like acetic anhydride or acetyl chloride).[2] This coordination forms a pyridinium salt, adding a positive charge to the heterocyclic system and further deactivating the ring, effectively shutting down the desired reaction.
Causality & Troubleshooting Steps:
-
Lewis Acid Stoichiometry is Critical: In traditional Friedel-Crafts acylations of aromatic compounds, the Lewis acid is catalytic. However, for nitrogen-containing heterocycles, at least one equivalent of the Lewis acid is consumed by coordination with the pyridine nitrogen. Therefore, you must use a stoichiometric excess of the Lewis acid. A common starting point is 2.5 to 3.0 molar equivalents to ensure enough free catalyst is available to generate the reactive acylium ion intermediate.[3][4]
-
Choice of Acylating Agent and Catalyst:
-
Acetic Anhydride: Often a better choice than acetyl chloride for these systems. It can be activated by a strong Lewis acid like AlCl₃ to form the highly electrophilic acylium ion (CH₃CO⁺).[3]
-
Catalyst Activity: Aluminum chloride (AlCl₃) is a powerful and commonly used catalyst. Ensure it is fresh and anhydrous, as moisture will deactivate it.
-
-
Reaction Temperature and Time: The high activation energy barrier for this reaction often necessitates elevated temperatures and longer reaction times.[3]
-
Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
Initial trials can be run at temperatures ranging from 60°C to 120°C. Be aware that higher temperatures can also promote side reactions.
-
Q2: I'm observing a significant byproduct with the same mass as my target molecule. I suspect N-acylation is occurring. How can I confirm this and favor C3-acylation?
Answer:
Your suspicion is highly likely correct. The pyrazole moiety of the scaffold contains two nitrogen atoms (N1 and N2), both of which are nucleophilic and can compete with the C3 carbon for the acylium ion electrophile. This results in the formation of N-acylated isomers, which are common side products in the chemistry of N-unsubstituted pyrazoles.[5][6]
Visualizing the Competing Pathways:
Caption: Competing C3-acylation and N-acylation pathways.
Troubleshooting and Control Strategies:
-
Characterization:
-
¹H NMR: The N-H proton of the pyrazole ring (typically a broad singlet between 12-14 ppm in DMSO-d₆) will be absent in the N-acylated isomers. The chemical shifts of the pyridine and pyrazole protons will also differ significantly between the C-acylated and N-acylated products.
-
¹³C NMR: The carbonyl carbon signal will have a different chemical shift. More importantly, the C3 carbon signal in the desired product will be quaternary and shifted downfield, whereas in the N-acylated isomer, it will remain a CH group (if unsubstituted).
-
IR Spectroscopy: While both will show a C=O stretch, the frequency may differ slightly. The N-H stretch (around 3100-3300 cm⁻¹) present in the starting material and C3-acylated product will be absent in the N-acylated byproduct.
-
-
Protocol-Based Solutions:
-
N-Protection: The most robust solution is to protect the pyrazole nitrogen before acylation. A para-methoxybenzyl (PMB) group is a common choice as it can be installed using PMB-Cl and later removed under acidic conditions (e.g., with trifluoroacetic acid).[7] This strategy completely blocks the N-acylation pathway, directing the reaction to the carbon framework.
-
Optimizing Lewis Acid Interaction: Without protection, carefully controlling the reaction conditions is key. The Lewis acid (AlCl₃) can coordinate with the pyrazole nitrogens. By using a sufficient excess of AlCl₃, you can complex both the pyridine and pyrazole nitrogens, which may sterically hinder N-acylation to some extent and leave free catalyst to generate the acylium ion for the C-C bond formation.
-
Table 1: Impact of Reaction Parameters on Acylation Selectivity
| Parameter | Condition | Effect on C3-Acylation (Desired) | Effect on N-Acylation (Side Product) | Rationale |
| N-Protection | Protected (e.g., PMB) | Strongly Favored | Eliminated | The nucleophilic nitrogen site is blocked.[7] |
| Unprotected | Possible | Highly Competitive | Unhindered nitrogen atoms are potent nucleophiles.[5] | |
| Lewis Acid | >2.5 Equivalents | Favored | Potentially Reduced | Excess catalyst complexes with all N atoms, leaving free catalyst for C-acylation.[3] |
| Temperature | Lower Temperature | Reduced Rate | Potentially Favored | N-acylation is often kinetically favored and may occur at lower temperatures. |
| Higher Temperature | Favored | Possible (thermodynamic product?) | C-acylation requires higher activation energy.[3] |
Experimental Protocol Example
Selective C3-Acetylation of N-PMB-Protected 1H-Pyrazolo[3,4-b]pyridine
This protocol is adapted from established methodologies for the Friedel-Crafts acylation of similar heterocyclic systems.[3]
Step 1: Protection of Pyrazole Nitrogen
-
Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at 0°C until hydrogen evolution ceases.
-
Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography to yield 1-(p-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine.
Step 2: Friedel-Crafts Acylation
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 3.0 eq).
-
Add an anhydrous solvent such as dichloroethane (DCE).
-
Cool the suspension to 0°C and add acetic anhydride (1.5 eq) dropwise.
-
Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of N-PMB protected pyrazolo[3,4-b]pyridine (1.0 eq) in DCE dropwise.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0°C and carefully quench by slowly adding crushed ice, followed by 2M HCl.
-
Extract the product with dichloromethane (DCM), wash with saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄ and concentrate. Purify by column chromatography.
Step 3: Deprotection
-
Dissolve the purified, acetylated intermediate in trifluoroacetic acid (TFA).
-
Stir at 60°C for 4-8 hours until deprotection is complete (monitor by TLC/LC-MS).[7]
-
Remove TFA under reduced pressure. Dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by recrystallization or chromatography.
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to the core 1H-Pyrazolo[3,4-b]pyridine scaffold? A: There are two major strategies. The most common involves annulating (forming) a pyridine ring onto a pre-existing pyrazole. This is typically achieved by reacting a 3- or 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[8][9] A second approach involves constructing the pyrazole ring onto a pre-functionalized pyridine.[10]
Q: Can regioisomers form during the synthesis of the core scaffold? A: Yes. If you use a non-symmetrical 1,3-dicarbonyl compound to react with an aminopyrazole, you can get a mixture of regioisomers (e.g., different substituents at the C4 and C6 positions).[8][9] Likewise, some cyclization strategies can yield the isomeric pyrazolo[4,3-c]pyridine scaffold alongside the desired pyrazolo[3,4-b]pyridine.[10] Careful selection of symmetrical starting materials or reaction conditions that favor the desired regioselectivity is crucial.
Caption: Formation of regioisomers from unsymmetrical precursors.
Q: Are there alternatives to Friedel-Crafts for introducing the C3-acetyl group? A: Yes, although they may require more steps. One common alternative involves a metal-halogen exchange followed by quenching with an acetylating agent. For example, you could halogenate the C3 position (e.g., using N-iodosuccinimide[7]), perform a lithium-halogen exchange with a strong base like n-BuLi at low temperature, and then quench the resulting C3-lithiated species with an electrophile like N,N-dimethylacetamide or acetyl chloride. This approach offers excellent regiocontrol but requires stringent anhydrous conditions and low temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including kinase inhibitors and treatments for neurodegenerative diseases.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.
Section 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines. We will diagnose the problem, explore the underlying chemical principles, and provide actionable solutions.
Troubleshooting Workflow Diagram
Caption: General troubleshooting workflow for pyrazolo[3,4-b]pyridine synthesis.
Q1: My reaction yield is extremely low or I'm getting no product at all. What's going wrong?
A1: This is a common frustration that can stem from several sources. Let's break down the potential causes and solutions.
-
Potential Cause 1: Reagent Quality and Stability.
-
Expertise & Experience: 5-aminopyrazoles, a key starting material, can degrade over time, especially if improperly stored. Similarly, aldehydes can oxidize to carboxylic acids, and 1,3-dicarbonyl compounds can undergo self-condensation or exist in their less reactive enol form.
-
Diagnostic Steps:
-
Run a quick ¹H NMR or LC-MS of your starting materials to confirm their identity and purity.
-
For aldehydes, perform a test (e.g., 2,4-DNP) to ensure the aldehyde functionality is present.
-
-
Solutions:
-
Use freshly opened or recently purified starting materials.
-
Store sensitive reagents like aldehydes and aminopyrazoles under an inert atmosphere (N₂ or Ar) and in a refrigerator or freezer.
-
-
-
Potential Cause 2: Inactive or Inappropriate Catalyst.
-
Expertise & Experience: Many syntheses rely on acid catalysis (e.g., acetic acid, p-TsOH) or Lewis acids (e.g., ZrCl₄, Cu(II) salts).[2][3] If the catalyst is old, hydrated, or simply not potent enough for your specific substrates, the reaction will stall. For instance, ZrCl₄ is highly effective but also moisture-sensitive.[2]
-
Diagnostic Steps:
-
Review the literature for catalysts proven to work with substrates similar to yours.
-
If using a Lewis acid, ensure it is handled under anhydrous conditions.
-
-
Solutions:
-
Use a fresh batch of catalyst.
-
For moisture-sensitive catalysts, handle them in a glovebox or under a positive pressure of inert gas.
-
Consider screening a panel of catalysts. A switch from a Brønsted acid like acetic acid to a Lewis acid like ZrCl₄ or a metal catalyst like Cu(acac)₂ might be necessary for less reactive substrates.[2][3]
-
-
-
Potential Cause 3: Poor Solubility.
-
Expertise & Experience: If one of your starting materials is not soluble in the reaction solvent at the given temperature, the reaction will be incredibly slow or will not proceed. This is a common issue in multi-component reactions where reactants have different polarity profiles.
-
Solutions:
-
Increase the reaction temperature to improve solubility.
-
Switch to a solvent with better solubilizing power. For example, if a reaction is sluggish in ethanol, moving to a higher-boiling or more polar solvent like DMF or dioxane might be effective.[2][4] A mixture of solvents, such as EtOH/DMF, can sometimes provide the necessary balance.[2]
-
-
Q2: I'm forming multiple products, and purification is a nightmare. How can I improve selectivity?
A2: The formation of multiple products often points to issues with regioselectivity or competing side reactions.
-
Potential Cause 1: Poor Regioselectivity.
-
Expertise & Experience: When using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers of the pyrazolo[3,4-b]pyridine can form. The reaction mechanism involves a nucleophilic attack by the aminopyrazole on a carbonyl group, followed by condensation and cyclization. The initial attack will preferentially occur at the more electrophilic carbonyl carbon.
-
Causality: For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the electron-withdrawing CF₃ group is significantly more electrophilic than the carbonyl next to the methyl group. This directs the regioselectivity of the reaction.[5]
-
Solutions:
-
Substrate Control: If possible, use a symmetrical 1,3-dicarbonyl compound to eliminate the possibility of regioisomers.
-
Electronic Control: If you must use an unsymmetrical dicarbonyl, leverage electronic effects. Place a strong electron-withdrawing group next to the carbonyl you don't want the initial attack to occur at (in the context of the full mechanism), or a bulky group to sterically hinder it.
-
Catalyst Influence: Some Lewis acid catalysts can chelate to the dicarbonyl compound, altering the electrophilicity of the carbonyls and potentially improving regioselectivity. Experiment with different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃).
-
-
-
Potential Cause 2: Formation of Intermediates.
-
Expertise & Experience: The reaction proceeds through a cascade of steps. If the final cyclization/dehydration step is slow, you may isolate stable intermediates, such as the initial condensation product.[6]
-
Diagnostic Steps: Use LC-MS to analyze the crude reaction mixture. Look for mass peaks corresponding to expected intermediates (e.g., M+H of aminopyrazole + dicarbonyl - H₂O).
-
Solutions:
-
More Forcing Conditions: Increase the reaction temperature or switch to a higher-boiling solvent to drive the final cyclization.
-
Stronger Acid Catalyst: A stronger acid can more effectively protonate the intermediate, facilitating the final dehydration and ring-closure step.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q: How do I select the best solvent and catalyst for my reaction?
A: The optimal choice depends heavily on your specific substrates. However, general guidelines can be summarized. Acetic acid is a common and effective solvent-catalyst system for many simple condensations.[5] For more complex or less reactive substrates, dedicated catalysts are often required.
| Catalyst Type | Example(s) | Typical Solvent(s) | Temperature | Key Advantages/Notes |
| Brønsted Acid | Acetic Acid, p-TsOH | Acetic Acid, EtOH | Reflux | Simple, inexpensive, effective for many standard syntheses.[5] |
| Lewis Acid | ZrCl₄ | EtOH/DMF (1:1) | 95 °C | Highly effective, "green" catalyst, but can be moisture-sensitive.[2] |
| Metal Catalyst | Cu(acac)₂, Cu(OAc)₂ | CHCl₃, Toluene | Room Temp to Reflux | Enables mild reaction conditions and high yields for certain substrates.[3] |
| Nanocatalyst | Fe₃O₄@MIL-101(Cr) | Solvent-free | 100 °C | Green chemistry approach, high yields, and catalyst reusability.[7] |
| Palladium | Pd(PPh₃)₄, Pd₂(dba)₃ | Dioxane, Toluene/H₂O | 80-90 °C | Used for cross-coupling reactions to build complexity on a pre-formed pyrazolopyridine core.[4][8] |
Q: What is the mechanistic basis for the formation of the pyrazolo[3,4-b]pyridine ring?
A: The most common synthetic routes, such as the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound, follow a well-established condensation-cyclization pathway.
-
Initial Condensation: One of the amino groups of the 5-aminopyrazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form an enaminone intermediate.
-
Intramolecular Cyclization: The remaining amino group of the pyrazole ring then attacks the second carbonyl group in an intramolecular fashion.
-
Final Dehydration: A final dehydration step occurs to form the aromatic pyridine ring, resulting in the fused pyrazolo[3,4-b]pyridine system.[5]
General Reaction Mechanism Diagram
Caption: Simplified mechanism for pyrazolo[3,4-b]pyridine formation.
Q: How can I reliably monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Co-spot your starting materials alongside the reaction mixture to track their consumption. The appearance of a new, typically more or less polar spot, indicates product formation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. LC-MS is particularly powerful as it allows you to confirm the mass of the product and any major intermediates or side products, which is invaluable for troubleshooting.[6][9]
Section 3: Experimental Protocols
These protocols are provided as a starting point. You will likely need to optimize them for your specific substrates.
Protocol 1: General Procedure for ZrCl₄-Catalyzed Synthesis of 4-Substituted Pyrazolo[3,4-b]pyridines
This protocol is adapted from the work of Bakherad et al., as published in Molecules (2021).[2]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the α,β-unsaturated ketone (1.0 eq.) in DMF (1 mL per 0.5 mmol of ketone).
-
Reagent Addition: Add a solution of the 5-aminopyrazole (1.0 eq.) in EtOH (1 mL per 0.5 mmol of aminopyrazole) at room temperature.
-
Degas & Catalyst: Degas the mixture (e.g., by bubbling N₂ through it for 5-10 minutes). Add Zirconium(IV) chloride (ZrCl₄, 0.3 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at 95 °C for 16 hours or until TLC/LC-MS indicates completion.
-
Work-up: After cooling, concentrate the mixture in vacuo. Add CHCl₃ and water to the residue. Separate the organic and aqueous layers.
-
Extraction: Wash the aqueous phase twice with CHCl₃. Combine all organic fractions.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Cu(II)-Catalyzed Synthesis
This protocol is adapted from the work of Al-Wahaibi et al., as published in ACS Omega (2024).[3]
-
Setup: To a suitable reaction vessel, add the 5-aminopyrazole derivative (1.0 eq.), the β-enaminone derivative (1.0 eq.), and the chosen solvent (e.g., CHCl₃).
-
Catalyst Addition: Add the Copper(II) acetylacetonate (Cu(acac)₂) catalyst. The optimal loading may vary, but a good starting point is 0.1 eq.[3]
-
Reaction: Stir the reaction at room temperature or under reflux conditions. Monitor the reaction by TLC. Reaction times can range from 10 to 48 hours depending on the substrates and temperature.[3]
-
Work-up & Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
Stability of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone under physiological conditions
Welcome to the technical support center for 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related issues encountered during experimentation.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and inherent stability of this compound.
Q1: What is the general stability profile of the pyrazolo[3,4-b]pyridine scaffold?
A: The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system known for its relative stability, which has led to its incorporation into numerous biologically active compounds and pharmaceutically active agents.[1][2][3] A key structural feature is the potential for tautomerism in derivatives not substituted on the pyrazole nitrogen. Computational studies have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol, making the 1H form the predominant species under most conditions.[1][2] The ethanone substituent at the C3 position consists of a ketone, which is generally less susceptible to hydrolysis under physiological pH (around 7.4) compared to more labile functional groups like esters or amides.[4]
Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A: Proper preparation and storage of stock solutions are critical to prevent degradation and ensure experimental reproducibility.
-
Solvent Selection: Due to the hydrophobic nature of many heterocyclic compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5]
-
Preparation Protocol:
-
Allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of powder accurately.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-20 mM).
-
Vortex vigorously and/or sonicate briefly to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulates are present.
-
-
Storage Best Practices:
-
Aliquoting: Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[6]
-
Temperature: Store the DMSO stock aliquots at -80°C for long-term stability. For short-term storage (a few days), -20°C is acceptable.
-
Desiccation: Store vials containing the solid compound in a desiccator at -20°C.
-
Q3: My compound is precipitating when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I fix it?
A: This is a common issue known as "solvent shock," which occurs when a compound dissolved in a favorable organic solvent (like DMSO) is rapidly diluted into an unfavorable aqueous environment.[5] The drastic change in solvent polarity causes the compound's solubility limit to be exceeded, leading to precipitation.
Part 2: Troubleshooting Experimental Issues
This section provides structured guidance for resolving specific problems that may arise during your experiments.
Issue 1: Compound Precipitation in Aqueous Media
Question: I followed the stock solution protocol, but my compound still precipitates upon dilution in my cell culture media or assay buffer. What are the next steps?
Answer: This indicates that the final concentration in your working solution exceeds the compound's thermodynamic solubility in that specific medium. Here is a workflow to diagnose and solve the problem.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent or Lower-than-Expected Biological Activity
Question: My dose-response curves are variable between experiments, or the IC50 value is higher than expected. Could this be a stability problem?
Answer: Yes, this is a classic indicator of compound instability in the assay medium. If the compound degrades during the incubation period, its effective concentration decreases over time, leading to an apparent loss of potency.
Troubleshooting Steps:
-
Perform a Stability Assessment: The most direct approach is to experimentally determine the compound's stability in your specific assay medium over the time course of your experiment. A detailed protocol is provided in Part 3.
-
Minimize Incubation Time: If the compound proves to be unstable, assess if your experimental endpoint can be measured at an earlier time point to minimize degradation.
-
Replenish Compound: For long-term experiments (e.g., >24 hours), consider a partial media change with freshly diluted compound at intermediate time points to maintain a more consistent concentration.
-
Evaluate Buffer Components: Certain buffer components can catalyze degradation.[7][8] If using a non-standard buffer, test stability against a common alternative like PBS or HEPES to see if the buffer is a contributing factor.
Part 3: In-Depth Stability Assessment Protocols
For rigorous drug development, it is essential to formally assess compound stability. The following are standardized protocols to determine the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study exposes the compound to harsh conditions to deliberately induce degradation. This helps identify potential degradation products and pathways, and is crucial for developing a stability-indicating analytical method.[9]
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Apply Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in the table below. The goal is to achieve 5-20% degradation.[10] If degradation is too rapid, reduce the time or temperature; if it's too slow, increase them.
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Heat at 60-80°C for 2-24 hours | Ring protonation, potential N-dealkylation (if applicable) |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Heat at 60-80°C for 2-24 hours | Deprotonation, potential ring opening under harsh conditions |
| Oxidation | 3% - 30% H₂O₂ | Room temperature for 24 hours | N-oxidation of pyrazole or pyridine rings, hydroxylation |
| Thermal | Dry Heat / In Solution | 60-105°C for 24-72 hours | Thermally induced decomposition or rearrangement |
| Photolytic | UV/Visible Light | ICH Q1B guidelines (>1.2 million lux hours, >200 W h/m²) | Photochemical rearrangement, oxidation, dimerization |
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before dilution.
-
Dilute all samples to a suitable concentration (e.g., 10-50 µg/mL) with the mobile phase.
-
Analyze all samples and an unstressed control by a suitable stability-indicating method, typically reverse-phase HPLC with a PDA or MS detector.[1]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Ensure mass balance, where the decrease in the parent peak area is accounted for by the sum of the new degradant peak areas.
-
Characterize significant degradation products using LC-MS/MS.[11][12]
-
Protocol 2: Stability in Human Plasma
This assay determines the compound's stability in the presence of plasma enzymes, primarily esterases and amidases, which can metabolize susceptible functional groups.[13]
Caption: Experimental workflow for assessing compound stability in plasma.
Part 4: Understanding Potential Degradation Pathways
While this compound is predicted to be relatively stable, understanding its potential liabilities is key for data interpretation.
Q4: What are the most likely degradation pathways for this specific molecule under physiological or metabolic conditions?
A: Based on the structure, the primary routes of metabolic degradation would likely involve oxidative pathways, as the core heterocyclic system is generally stable to simple hydrolysis.
-
Oxidative Metabolism: The pyrazole and pyridine rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver.[3] This can lead to:
-
N-oxidation: Formation of an N-oxide on either the pyridine nitrogen or one of the pyrazole nitrogens.
-
Hydroxylation: Addition of a hydroxyl group to an available carbon on either of the rings.
-
-
Conjugation: Following oxidation, the newly formed hydroxyl groups or ring nitrogens can be conjugated with polar molecules like glucuronic acid (N-glucuronidation), a common metabolic pathway for pyrazoles.[3][14]
-
Hydrolysis: The acetyl group (a ketone) is generally resistant to hydrolysis under physiological conditions (pH 7.4, 37°C). Significant hydrolysis would only be expected under the harsh acidic or basic conditions of a forced degradation study.[4] Enzymatic hydrolysis by plasma esterases or amidases is unlikely due to the ketone functionality.[15]
Caption: Potential metabolic degradation pathways.
By understanding these principles and applying the provided protocols, researchers can confidently assess the stability of this compound, troubleshoot experimental anomalies, and ensure the integrity of their scientific data.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 12. ijper.org [ijper.org]
- 13. redalyc.org [redalyc.org]
- 14. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Pyrazolopyridine Synthesis Scale-Up
Welcome to the Technical Support Center for pyrazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up pyrazolopyridine synthesis from the lab bench to pilot plant and beyond. Drawing from established methodologies and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshoot common challenges, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Yield and Purity
Question 1: My pyrazolopyridine synthesis is suffering from low yields upon scale-up. What are the likely causes and how can I address them?
Low yields during scale-up are a common yet multifaceted problem. The transition from laboratory glassware to larger reactors introduces changes in surface area-to-volume ratios, heat and mass transfer, and mixing efficiency. These factors can significantly impact reaction kinetics and equilibrium.
Common Causes & Solutions:
-
Suboptimal Reaction Conditions: Conditions optimized at the gram scale may not be ideal for kilogram-scale production.
-
Troubleshooting: A re-optimization of reaction parameters is crucial. Consider the use of alternative catalysts and solvent systems that have demonstrated success in larger-scale operations. For instance, multicomponent reactions using catalysts like tetrapropylammonium bromide have shown high yields under mild conditions. Green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, have also been reported to improve yields and reduce reaction times.[1][2]
-
-
Incomplete Reactions or Side Product Formation: Inefficient mixing or localized temperature gradients in a large reactor can lead to incomplete conversion of starting materials or an increase in side reactions.
-
Troubleshooting:
-
Mixing: Ensure adequate agitation is maintained throughout the reaction. The choice of impeller and mixing speed should be evaluated to ensure homogeneity.
-
Temperature Control: Implement a robust temperature control system to maintain a consistent internal temperature. For exothermic reactions, ensure the cooling capacity of the reactor is sufficient.
-
Reagent Addition: The rate and method of reagent addition can be critical. A slow, controlled addition of a key reagent can often minimize the formation of byproducts.
-
-
-
Product Precipitation/Crystallization Issues: The desired product may precipitate prematurely or in a manner that occludes starting materials, leading to an incomplete reaction.
-
Troubleshooting:
-
Solvent Selection: Re-evaluate the solvent system. A solvent mixture that maintains the solubility of all reactants and the product until the desired reaction completion is ideal.
-
Seeding Strategy: If crystallization is desired upon completion, develop a controlled seeding strategy to ensure consistent particle size and purity.
-
-
Question 2: I am observing a significant increase in impurities in my scaled-up batches compared to the lab scale. How can I identify and control these impurities?
Impurity profiling is a critical aspect of pharmaceutical development and is essential for ensuring the safety and efficacy of the final product.[3][4] Impurities can arise from starting materials, intermediates, byproducts, or degradation products.
Impurity Identification and Control Workflow:
-
Identification:
-
Utilize analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for non-volatile impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile components to separate and obtain mass information.[3]
-
Isolate the impurities using preparative chromatography.
-
Elucidate the structure of the isolated impurities using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[3]
-
-
Source Determination & Control:
-
Starting Material Impurities: Thoroughly analyze all starting materials and reagents for impurities that may carry through the synthesis.
-
Process-Related Impurities: These are formed during the reaction. A thorough understanding of the reaction mechanism can help predict potential byproducts. For instance, in syntheses involving 1,3-dicarbonyl compounds, the formation of regioisomers is possible if the dicarbonyl is unsymmetrical.[1]
-
Degradation Products: Assess the stability of the final product under the reaction and workup conditions.
-
Control Strategies:
-
Optimize Reaction Conditions: Adjusting temperature, reaction time, pH, and catalyst can minimize the formation of specific impurities.
-
Purification Method Development: Develop a robust purification method, such as crystallization or chromatography, that effectively removes the identified impurities.
-
Implement In-Process Controls (IPCs): Monitor the reaction progress and impurity levels at critical stages to ensure the process remains within the defined limits.
Category 2: Process Safety and Handling
Question 3: My synthesis involves a diazotization step. What are the key safety considerations when scaling up this type of reaction?
Diazotization reactions are notoriously energetic and require careful handling, especially at a larger scale. The instability of diazonium salts can lead to rapid gas evolution and potential explosions if not properly controlled.[5]
Key Safety Considerations for Scaling Up Diazotization:
-
Temperature Control: Strict temperature control is paramount. The reaction should be maintained at low temperatures (typically <5 °C) to prevent the decomposition of the diazonium salt.[5]
-
Reagent Selection: Consider replacing sodium nitrite with a safer diazotizing agent like tert-butyl nitrite (TBN), which is less explosive and allows for reactions at higher temperatures.[5]
-
Flow Chemistry: Transitioning the diazotization step from a batch process to a continuous flow system is a highly recommended safety measure.[5][6] Flow chemistry minimizes the accumulation of the unstable diazonium intermediate, thereby significantly reducing the risk of a runaway reaction.[5]
-
Quenching: Ensure an effective quenching agent is readily available to neutralize any unreacted diazonium salt at the end of the reaction.
Category 3: Crystallization and Polymorphism
Question 4: I am having difficulty obtaining a consistent crystalline form of my final pyrazolopyridine product. What factors should I investigate?
The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, including solubility, dissolution rate, and stability.[7] Controlling crystallization is therefore a critical step in drug development.
Factors Influencing Crystallization and Polymorphism:
-
Solvent System: The choice of solvent or solvent mixture is one of the most critical factors. Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities.
-
Supersaturation: The rate at which supersaturation is achieved (e.g., through cooling, anti-solvent addition, or evaporation) can influence which polymorphic form crystallizes.
-
Temperature: The crystallization temperature can affect both the solubility and the kinetics of nucleation and crystal growth.
-
Agitation: The mixing rate can impact nucleation and crystal size distribution.
-
Impurities: Even small amounts of impurities can inhibit or promote the formation of a particular polymorph.
Troubleshooting Protocol for Crystallization:
-
Polymorph Screen: Conduct a comprehensive polymorph screen using various solvents, temperatures, and crystallization techniques to identify all accessible crystalline forms.
-
Characterization: Characterize the different forms using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
-
Develop a Robust Crystallization Process: Once the desired polymorph is identified, develop a detailed, reproducible crystallization protocol that specifies the solvent system, temperature profile, cooling rate, and agitation speed.
Visualizing Key Processes
To aid in understanding the troubleshooting logic, the following diagrams illustrate key workflows.
Caption: Decision tree for troubleshooting yield loss during scale-up.
Caption: Workflow for impurity identification and control.
Experimental Protocols
Protocol 1: General Procedure for Impurity Identification by LC-MS
-
Sample Preparation: Dissolve a known concentration of the crude pyrazolopyridine sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Separation:
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Elute with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Monitor the elution profile using a UV detector at a relevant wavelength.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes.
-
Analyze the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns to propose structures for the impurities.
-
Quantitative Data Summary
The following table summarizes typical process parameter changes when moving from lab to pilot scale.
| Parameter | Lab Scale (1-100 g) | Pilot Scale (1-100 kg) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Glass-lined or stainless steel reactor | Surface-to-volume ratio decreases, impacting heat transfer. |
| Heating/Cooling | Heating mantle, ice bath | Jacket with thermal fluid | Slower response time; potential for localized hot/cold spots. |
| Agitation | Magnetic stir bar | Mechanical stirrer (impeller) | Mixing efficiency and shear forces change significantly. |
| Reagent Addition | Pipette, dropping funnel | Dosing pump | Rate of addition needs to be carefully controlled and scaled. |
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity [ouci.dntb.gov.ua]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2011064237A1 - Crystalline forms of substituted pyrazolopyrimidines - Google Patents [patents.google.com]
Minimizing impurities in the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on impurity profiling, minimization, and troubleshooting. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.
Pyrazolo[3,4-b]pyridines are a critical class of heterocyclic compounds, widely recognized for their diverse biological activities and applications in medicinal chemistry, including as kinase inhibitors.[1][2] However, their synthesis, particularly through classical condensation methods, can be prone to side reactions that lead to challenging purification processes and compromised yields. This guide provides solutions to the most frequently encountered issues.
Section 1: The Core Synthesis – Mechanism and Key Checkpoints
The most prevalent and robust method for constructing the pyrazolo[3,4-b]pyridine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound.[3][4] This reaction is a cornerstone of heterocyclic chemistry, but its success hinges on controlling the reaction pathway.
The synthesis of the target molecule typically proceeds as shown below, reacting a suitable 3-aminopyrazole with a 1,3-dicarbonyl compound like acetylacetone or its equivalent. The reaction involves a sequence of nucleophilic addition, intramolecular cyclization, and a final dehydration step to form the aromatic pyridine ring.[5]
Caption: Core synthetic workflow for this compound.
Understanding this pathway is crucial because each step represents a control point where impurities can arise, either from incomplete conversion or alternative reaction trajectories.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final product is a mixture of two isomers that are difficult to separate. What is happening and how can I fix it?
A1: Cause and Mitigation of Regioisomer Formation
This is the most common problem and is almost always due to the use of a non-symmetrical 1,3-dicarbonyl compound. The 5-aminopyrazole has two nucleophilic sites (the exocyclic amino group and the ring nitrogen) that can attack the two non-equivalent carbonyl groups of your dicarbonyl starting material. This leads to the formation of two distinct regioisomers.[5]
The reaction's regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material.[5] If their electronic and steric environments are similar, a mixture is highly likely.
Caption: Formation of regioisomers from an unsymmetrical dicarbonyl reactant.
Solutions:
-
Modify the 1,3-Dicarbonyl Substrate: The most effective solution is to use a substrate where one carbonyl is significantly more reactive. For instance, using a β-ketoester instead of a β-diketone can provide greater control, as the ketone is generally more electrophilic than the ester carbonyl.[4]
-
Optimize Reaction Conditions: Systematically varying the reaction conditions can favor the formation of one isomer over the other.
| Parameter | Recommendation | Rationale |
| Catalyst/pH | Screen acidic (e.g., glacial acetic acid, p-TsOH) vs. basic (e.g., piperidine, DBU) conditions. | The reaction mechanism and the protonation state of the aminopyrazole change with pH, which can influence the site of the initial nucleophilic attack. |
| Temperature | Start at lower temperatures (e.g., room temperature to 60 °C) before proceeding to reflux. | Lower temperatures can enhance selectivity. Kinetically controlled products are often favored under milder conditions, whereas higher temperatures can lead to thermodynamic product mixtures. |
| Solvent | Test solvents of varying polarity (e.g., Ethanol, Toluene, DMF). | Solvent can influence the stability of intermediates and transition states, thereby affecting the activation energy barrier for the competing pathways. |
Q2: My reaction is sluggish, and the yield is low. How can I drive it to completion?
A2: Optimizing for Reaction Conversion
Low conversion is typically due to an unfavorable equilibrium, especially in the final dehydration step.
Solutions:
-
Effective Water Removal: The elimination of water to form the aromatic pyridine ring is a critical equilibrium step.[3]
-
Azeotropic Removal: If using a non-polar solvent like toluene or xylene, employ a Dean-Stark apparatus to physically remove water as it forms.
-
Chemical Dehydrating Agents: In polar solvents, the addition of molecular sieves can effectively sequester water and drive the reaction forward.
-
-
Catalyst Choice: The choice and amount of catalyst are critical. While often run in glacial acetic acid which acts as both solvent and catalyst, some syntheses benefit from stronger acid catalysts (e.g., H₂SO₄, HCl) or base catalysts.[6] A catalytic amount of a strong acid can significantly accelerate the dehydration step.
-
Microwave Irradiation: For high-throughput synthesis or difficult substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[7]
Q3: I see several spots on my TLC plate besides my product. What are these common side-product impurities?
A3: Identifying Common Process-Related Impurities
Beyond regioisomers, several other impurities can form:
-
Unreacted Starting Materials: Trivial, but always the first consideration. Confirm by co-spotting with authentic standards on TLC.
-
Cyclization Intermediate: The non-aromatic dihydropyridine intermediate may be present if the final dehydration step is incomplete.[5] This species is often more polar than the final product.
-
Hydrazone Impurities: Aldehydes and ketones can react with hydrazines to form hydrazones in what is known as an addition-elimination or condensation reaction.[8] If your aminopyrazole starting material synthesis was not fully purified, residual hydrazine could react with the dicarbonyl compound.
-
Self-Condensation Products: Under basic or acidic conditions, the 1,3-dicarbonyl starting material can undergo self-condensation (e.g., an aldol or Claisen-type reaction) to form dimeric impurities.[9][10]
Q4: What is the most effective protocol for purifying this compound?
A4: A Multi-Step Purification Strategy
A single method is often insufficient. A combination of techniques provides the highest purity.
-
Work-up and Extraction: After the reaction is complete, a standard aqueous work-up is the first step. If the reaction was acidic, neutralize with a base (e.g., NaHCO₃ solution). The product is basic due to the pyridine nitrogen and can be extracted into an organic solvent like ethyl acetate or dichloromethane. Washing with brine will help remove residual water and water-soluble impurities.
-
Crystallization: This is the most effective technique for removing small amounts of closely related impurities, including regioisomers if one is significantly less soluble. Screen various solvents such as ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.
-
Silica Gel Chromatography: If crystallization fails or is insufficient, column chromatography is necessary.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50-70%) is a good starting point. For more polar impurities, a small percentage of methanol in dichloromethane (e.g., 1-5%) can be effective.
-
Section 3: Validated Experimental Protocol
This protocol is a representative procedure based on established methodologies for pyrazolopyridine synthesis.[3][5] Researchers should treat this as a starting point and optimize based on their specific substrates and equipment.
Synthesis of this compound from 3-Aminopyrazole and Acetylacetone
Materials & Equipment:
-
3-Aminopyrazole (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-aminopyrazole (1.0 eq) and dissolve it in glacial acetic acid (approx. 10 mL per gram of aminopyrazole).
-
Reagent Addition: Add acetylacetone (1.1 eq) to the solution dropwise at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexanes as eluent).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate should form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the slurry is neutral (~7-8). Be cautious as CO₂ evolution will cause foaming.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts and acetic acid.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure this compound. If necessary, perform column chromatography on the crude material before crystallization.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Analysis of Condensation Reaction Products [tigerweb.towson.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Common Pitfalls in the Biological Screening of Heterocyclic Compounds
Introduction: The Promise and Peril of Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1][2] Their structural diversity and ability to engage in a wide array of intermolecular interactions make them privileged scaffolds in drug discovery.[2] However, the very physicochemical properties that make them so valuable also predispose them to a unique set of challenges during biological screening. These challenges often lead to a high rate of false positives, wasting valuable time and resources.[3][4]
This guide serves as a technical support center for researchers navigating the complexities of screening heterocyclic compound libraries. Structured in a practical question-and-answer format, it provides field-proven insights, troubleshooting protocols, and the causal logic behind experimental choices to help you identify and overcome common pitfalls, ensuring the integrity of your screening campaigns.
Section 1: Assay Interference & Pan-Assay Interference Compounds (PAINS)
Assay interference compounds are a major source of frustration in drug discovery, appearing as active hits while their mechanism is unrelated to specific target modulation.[5] A significant subset of these are Pan-Assay Interference Compounds (PAINS), which are promiscuous hitters across numerous assays.[5]
Frequently Asked Questions (FAQs)
Q1: My top hit from a primary screen shows activity, but it has a strange dose-response curve and fails in orthogonal assays. What's going on?
A: This is a classic red flag for assay interference.[6] Instead of binding specifically to your target, the compound is likely disrupting the assay technology itself. Heterocyclic compounds, particularly those with certain substructures, can interfere through various mechanisms.[5][7][8] These mechanisms include:
-
Redox Cycling: Certain scaffolds, like quinones or catechols, can undergo redox cycling in the presence of reducing agents (e.g., DTT) common in assay buffers.[6][8] This generates reactive oxygen species (e.g., H₂O₂), which can nonspecifically oxidize and inactivate proteins, leading to a false-positive signal.[6]
-
Covalent Reactivity: Electrophilic heterocycles can act as Michael acceptors or react with nucleophilic residues (like cysteine or lysine) on the target protein or other assay components.[8] This covalent modification is often irreversible and non-specific.
-
Metal Chelation: Compounds containing functionalities like hydroxyphenyl hydrazones can chelate metal ions essential for enzyme function or assay reagents, leading to apparent inhibition.[5][8][9]
-
Optical Interference: Many heterocyclic compounds are chromophores or are naturally fluorescent.[5] They can absorb light at the excitation/emission wavelengths of the assay fluorophore (quenching) or emit their own fluorescence, creating a false signal.[3]
Q2: What are PAINS, and how can I identify them in my hit list?
A: PAINS are specific chemical substructures that have been repeatedly identified as sources of non-specific assay interference in numerous high-throughput screening (HTS) campaigns.[7] They are the "frequent hitters" that often lead to dead-end optimization efforts.[7]
Identifying them is a critical step in hit triage. The most effective method is using computational filters that flag compounds containing known PAINS substructures.[10] Several software tools and online servers are available for this purpose. It is crucial to run your hit list through a PAINS filter before committing to resource-intensive follow-up studies.[6]
Table 1: Selected PAINS Substructures Common in Heterocyclic Compounds
| PAINS Substructure Class | Example Scaffold | Common Interference Mechanism(s) |
| Rhodanine and Analogs | Ene-rhodanine | Covalent reactivity, aggregation, photoreactivity[5][8] |
| Quinones | 1,4-Benzoquinone | Redox cycling, covalent reactivity[8] |
| Catechols | 1,2-Dihydroxybenzene | Redox cycling, metal chelation[5][8] |
| Hydroxyphenyl Hydrazones | - | Metal chelation, redox activity[8] |
| 2-Amino-3-carbonylthiophenes | - | Often implicated in non-specific activity |
| Phenolic Mannich Bases | - | Promiscuous activity, potential reactivity |
Q3: A promising hit was flagged by a PAINS filter. Should I discard it immediately?
A: Not necessarily, but proceed with extreme caution. While PAINS filters are invaluable, they are not infallible.[7] A compound containing a PAINS substructure can, in some cases, exhibit true, specific activity.[5] However, the burden of proof is significantly higher.
Before proceeding, you must rigorously validate the hit using a cascade of orthogonal assays that are insensitive to the predicted interference mechanism. For example, if a compound is flagged as a redox cycler, validate its activity in an assay that does not contain DTT or other reducing agents.[6] Ultimate proof of specific binding, such as X-ray crystallography, is often required to confirm the activity of a PAINS-containing compound.[5]
Troubleshooting Workflow: Validating a Potential Interference Compound
This workflow outlines the decision-making process when a hit is suspected of assay interference.
Caption: Hit Validation Decision Tree for Assay Interference.
Section 2: Compound Aggregation
One of the most common and deceptive pitfalls is compound aggregation, where small molecules self-assemble into colloidal particles in aqueous solutions.[11] These aggregates can sequester and denature proteins non-specifically, appearing as potent inhibitors.[5][11]
Frequently Asked Questions (FAQs)
Q1: What causes heterocyclic compounds to form aggregates?
A: Aggregation is a physicochemical phenomenon driven by a compound's attempt to minimize its interaction with water.[12] While often associated with "greasy" or highly lipophilic molecules, many heterocyclic compounds that are not obviously hydrophobic can still aggregate.[12] This occurs when the compound concentration exceeds a specific threshold, known as the Critical Aggregation Concentration (CAC), which is typically in the low micromolar range.[11] The flat, planar nature of many aromatic heterocyclic systems can promote the stacking interactions that lead to the formation of these particles.[12]
Q2: My compound is a potent inhibitor, but the IC50 value is highly dependent on the enzyme concentration. Is this a sign of aggregation?
A: Yes, this is a strong indicator of aggregation-based inhibition.[6] A true, specific inhibitor that binds in a 1:1 stoichiometric ratio should have an IC50 that is independent of the enzyme concentration under standard Michaelis-Menten conditions.[6] Aggregates, however, act by adsorbing the enzyme onto their surface. This mechanism is sensitive to the total amount of protein in the assay; increasing the enzyme concentration requires more aggregates (and thus a higher compound concentration) to achieve the same level of inhibition.
Q3: How can I definitively test if my compound is an aggregator?
A: The gold-standard method is to test for sensitivity to a non-ionic detergent.[6][11] Aggregates are held together by non-covalent, hydrophobic interactions that are easily disrupted by detergents.
Experimental Protocol: Detergent-Based Counter-Screen for Aggregators
This protocol is designed to be a rapid and effective method to identify aggregation-based inhibitors.
Objective: To determine if the inhibitory activity of a hit compound is attenuated by the presence of a non-ionic detergent.
Materials:
-
Hit compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Target enzyme and substrate
-
10% (w/v) Triton X-100 or Tween-20 stock solution
-
Assay plates (e.g., 384-well) and detection instrument
Procedure:
-
Prepare Assay Conditions: Prepare two sets of assay buffer:
-
Condition A (Control): Standard assay buffer.
-
Condition B (Detergent): Standard assay buffer supplemented with 0.01% (w/v) Triton X-100. Note: Ensure this detergent concentration does not independently affect your assay's performance.
-
-
Compound Titration: Perform a full dose-response titration of your hit compound in parallel under both Condition A and Condition B. Ensure all other assay components (enzyme, substrate, cofactors) are kept constant.
-
Incubation & Detection: Run the enzymatic assay according to your established protocol for both sets of plates.
-
Data Analysis:
-
Plot the dose-response curves for both conditions.
-
Calculate the IC50 value for the compound under Condition A (IC50control) and Condition B (IC50detergent).
-
Interpretation:
-
If the compound is an aggregator, you will observe a significant rightward shift (increase) in the IC50 value in the presence of detergent (IC50detergent >> IC50control), or a complete loss of activity. A >10-fold shift is typically considered a clear sign of aggregation.
-
If the compound is a true inhibitor, its activity should be largely unaffected by the detergent, and the IC50 values will be comparable (IC50detergent ≈ IC50control).
-
-
Section 3: Solubility Issues
Poor aqueous solubility is the Achilles' heel of many promising heterocyclic compounds.[12] It is a leading cause of compound attrition, leading to unreliable screening data, poor bioavailability, and formulation challenges.[13]
Frequently Asked Questions (FAQs)
Q1: I'm seeing a lot of variability and poor reproducibility in my assay results for a particular compound. Could this be a solubility problem?
A: Absolutely. When a compound's concentration in an assay exceeds its aqueous solubility limit, it can begin to precipitate out of solution.[14] This precipitation is often not uniform across a microplate, leading to high well-to-well variability. The effective concentration of the compound in solution becomes unknown and uncontrolled, making any derived potency values (e.g., IC50) unreliable.[12] This issue is especially prevalent when diluting a compound from a high-concentration DMSO stock into an aqueous assay buffer.[15]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my screening assay?
A: This is a critical distinction.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound's most stable solid form in a solvent. It is measured after a long incubation period (24-48 hours) to ensure equilibrium is reached.[15]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when rapidly added from a DMSO stock to an aqueous buffer. It often overestimates thermodynamic solubility because it can form a temporary, supersaturated solution before precipitation occurs.[15]
For most HTS assays, kinetic solubility is more relevant because the experimental timeframe is short.[15] If your compound's test concentration is above its kinetic solubility limit, you are likely to encounter precipitation and unreliable data during the assay.
Q3: How can I improve the solubility of my heterocyclic compound for in vitro testing?
A: Several strategies can be employed, both from a chemistry and formulation perspective.
-
Chemical Modification: Medicinal chemists can introduce polar functional groups (e.g., amines, hydroxyls) or disrupt planarity to improve solubility.[2][12] This is a key part of the hit-to-lead optimization process.
-
Formulation Approaches: For in vitro assays, you can sometimes include a low percentage of a co-solvent (e.g., up to 5% DMSO) or a non-ionic detergent, but you must first validate that these additives do not interfere with the assay.[13]
-
Particle Size Reduction: For later-stage studies, techniques like micronization can increase the dissolution rate.[13]
Protocol: High-Throughput Nephelometry for Kinetic Solubility Assessment
Objective: To rapidly determine the kinetic solubility of multiple compounds in an aqueous buffer. Nephelometry measures the light scattered by suspended particles (precipitate).[15]
Materials:
-
Compound library in 100% DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Clear-bottom 96- or 384-well microplates
-
A plate-based nephelometer or a plate reader capable of measuring light scatter.
Procedure:
-
Prepare Compound Plate: Create a serial dilution of your compounds in a 100% DMSO plate.
-
Dispense Buffer: Add the aqueous buffer to the clear-bottom assay plate.
-
Compound Addition: Rapidly transfer a small volume (e.g., 1-2 µL) of the DMSO compound stocks into the aqueous buffer. The final DMSO concentration should be kept low and constant (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing time for precipitation to occur.
-
Measurement: Read the plate on the nephelometer. The instrument will report a light scatter signal for each well.
-
Data Analysis:
-
Plot the light scatter units versus the nominal compound concentration.
-
The point at which the light scatter signal begins to sharply increase above the baseline indicates the onset of precipitation. This concentration is defined as the kinetic solubility.
-
Table 2: General Solubility Guidelines for Screening Compounds
| Solubility Category | Concentration Range (µg/mL) | Implication for Screening |
| High | > 60 | Unlikely to cause solubility-related artifacts at typical screening concentrations.[16] |
| Moderate | 10 - 60 | May be acceptable, but solubility should be confirmed in the final assay buffer.[16] |
| Low | < 10 | High risk of precipitation and unreliable data. Requires formulation or chemical modification.[16] |
| Very Low | < 1 | Extremely challenging; often considered non-developable for oral drugs.[12] |
References
- 1. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. ziath.com [ziath.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of Pyrazolopyridine-Based Inhibitors
Welcome to the technical support center for pyrazolopyridine-based inhibitors. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working to optimize the cellular activity of this important class of molecules. Pyrazolopyridines are a privileged scaffold in drug discovery, particularly for kinase inhibitors, but achieving optimal cell permeability can be a significant hurdle, often leading to a frustrating disconnect between high biochemical potency and low cellular efficacy.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the "why" behind the experimental observations and provide actionable strategies to overcome permeability challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions that form the foundation for troubleshooting specific experimental issues.
Q1: What are the primary factors that limit the cell permeability of pyrazolopyridine-based inhibitors?
A1: The low cell permeability of pyrazolopyridine inhibitors typically stems from a combination of their inherent physicochemical properties and interactions with cellular machinery.[1]
-
Physicochemical Properties: The pyrazolopyridine core contains multiple nitrogen atoms, which act as hydrogen bond acceptors and contribute to a high polar surface area (PSA).[2] Molecules with a high PSA find it energetically unfavorable to leave the aqueous extracellular environment and partition into the hydrophobic lipid bilayer of the cell membrane. Furthermore, these compounds can possess poor aqueous solubility, which limits the concentration of the molecule at the cell surface available for absorption.[1]
-
Biological Barriers (Efflux Pumps): Many pyrazolopyridine-based inhibitors are recognized as substrates by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[3][4] These proteins act as cellular "gatekeepers," actively pumping the compound out of the cell, which prevents it from reaching the necessary intracellular concentration to engage its target.[5][6] This is a major cause of multidrug resistance in oncology.[7]
Q2: My inhibitor is potent in my biochemical assay but shows no activity in my cell-based assay. Is this definitely a permeability issue?
A2: While poor permeability is a very common culprit, it's essential to systematically rule out other possibilities before focusing solely on permeability enhancement. A lack of cellular activity despite high target affinity can be due to several factors:
-
Poor Permeability: The compound cannot enter the cell in sufficient concentrations.
-
Active Efflux: The compound enters the cell but is immediately pumped out by transporters like P-gp.[5]
-
Low Solubility: The compound precipitates in the aqueous cell culture medium, drastically lowering the effective concentration.[1]
-
Metabolic Instability: The compound is rapidly metabolized by enzymes within the cell into an inactive form.
-
Target Engagement Issues: The intracellular environment (e.g., pH, cofactor availability, target localization) may differ from the biochemical assay conditions, preventing the inhibitor from binding its target effectively.
-
Assay Artifacts: The compound may interfere with the cell-based assay readout (e.g., luciferase reporters, fluorescent probes).
A logical first step is to perform a simple cell viability assay (e.g., MTT or LDH) at high concentrations of your compound.[8] If the compound shows no cytotoxicity even at concentrations far exceeding its biochemical IC50, it strongly suggests a permeability or efflux problem.
Q3: How do I choose the right initial assay to assess my inhibitor's permeability? PAMPA vs. Caco-2?
A3: The choice between the Parallel Artificial Membrane Permeability Assay (PAMPA) and a cell-based model like the Caco-2 assay depends on the stage of your project and the specific question you are asking. They are often used together to build a complete picture.[9]
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Principle | Measures passive diffusion across an artificial lipid membrane.[10][11] | Measures transport across a monolayer of differentiated human intestinal cells.[12] |
| Transport Measured | Passive transcellular diffusion only.[9] | Passive diffusion, active transport (uptake and efflux), and paracellular transport.[9][13] |
| Complexity & Cost | Simple, fast, low-cost, and high-throughput.[14][15] | Complex, slow (cells require ~21 days to differentiate), expensive, lower throughput.[12][16] |
| Best For | Early-stage drug discovery for ranking compounds based on passive permeability.[10] | Later-stage lead optimization to get a more biologically relevant prediction of in vivo absorption and identify efflux liabilities.[12][17] |
Recommendation: Start with PAMPA in early discovery to quickly screen and rank analogs for their ability to passively cross a membrane. If a compound shows good biochemical potency but poor cellular activity, and also has low PAMPA permeability, the primary issue is likely poor passive diffusion. If a compound has high PAMPA permeability but still lacks cellular activity, this points towards a potential issue with active efflux, which should then be investigated with a Caco-2 assay.[9][11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Scenario 1: My pyrazolopyridine inhibitor has a low apparent permeability (Papp) value in the PAMPA.
-
Possible Cause: High polarity and/or poor solubility.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PAMPA permeability.
-
Detailed Explanation & Actionable Advice:
-
Assess Solubility: Before modifying the molecule, confirm it's not a solubility artifact. Measure the thermodynamic solubility in the exact buffer used for the PAMPA assay. Poor solubility can be misinterpreted as low permeability.[1] If you observe precipitation, try reducing the test concentration or using solubility enhancers.[1]
-
Reduce Polarity (PSA): The nitrogen atoms in the pyrazolopyridine core are major contributors to high PSA. Medicinal chemistry strategies can shield this polarity. For example, forming an intramolecular hydrogen bond (IMHB) can effectively "hide" polar groups, reducing the desolvation penalty required for membrane transit.[18][19] This "chameleonic" behavior allows a molecule to adapt its polarity to its environment.[20]
-
Optimize Lipophilicity (logP): Permeability is often a balancing act between polarity and lipophilicity, as described by guidelines like Lipinski's Rule of Five.[21][22][23] While increasing lipophilicity (logP) can improve membrane partitioning, excessively high logP can cause the compound to become trapped within the lipid bilayer or lead to poor solubility.[24][25] Systematically add or remove lipophilic groups (e.g., alkyl, aryl) at suitable positions on the scaffold to find the optimal logP range.[26]
-
Scenario 2: My inhibitor has high PAMPA permeability but low Caco-2 permeability and/or a high efflux ratio (>2).
-
Possible Cause: The compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[3][27]
-
Troubleshooting Workflow:
Caption: Workflow for addressing suspected P-gp efflux.
-
Detailed Explanation & Actionable Advice:
-
Confirm P-gp Involvement: The gold standard is to repeat the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[16][28] If the apical-to-basolateral (A-to-B) permeability increases and the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed your compound is a P-gp substrate.[13]
-
Evade P-gp Recognition: Once confirmed, the goal is to modify the molecule's structure to reduce its affinity for the transporter.[3][4]
-
Reduce Hydrogen Bond Donors (HBDs): P-gp recognition is often linked to the number of HBDs.[18] Masking or removing an N-H group can disrupt a key interaction with the transporter.[3]
-
Lower Basicity: Basic amines are often implicated in P-gp binding. Adding an electron-withdrawing group (like fluorine) near a basic nitrogen can lower its pKa, making it less likely to be protonated and interact with the transporter.[3]
-
Disrupt Binding: Sometimes, adding a bulky group or even a polar group at a strategic position can create a steric clash that prevents the molecule from fitting effectively into the P-gp binding pocket.
-
-
Scenario 3: I have low compound recovery in my Caco-2 assay.
-
Possible Cause: This is a common and often confounding issue. Low recovery (<70%) suggests the compound is being "lost" during the assay and can invalidate the permeability results.[13]
-
Troubleshooting Steps:
-
Check for Poor Solubility: As with PAMPA, the compound may be precipitating in the assay buffer.[1]
-
Investigate Non-Specific Binding: Highly lipophilic compounds can stick to the plastic of the assay plates.[1] Rerunning the assay with a small amount of Bovine Serum Albumin (BSA) in the receiver compartment can help mitigate this.[1][17]
-
Assess Metabolic Stability: Caco-2 cells express metabolic enzymes. Analyze the samples from both the donor and receiver wells by LC-MS/MS to see if the parent compound is being converted into metabolites.[13] If metabolism is significant, you may need to develop a more metabolically stable analog or use a cell line with lower metabolic activity.
-
Check for Intracellular Accumulation: The compound may be entering the cells but not crossing to the other side, getting trapped within the monolayer. This can be assessed by lysing the cells at the end of the experiment and quantifying the amount of compound inside.
-
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability.
-
Objective: To determine the apparent permeability coefficient (Papp) of a compound based on its passive diffusion through a lipid-infused artificial membrane.[10]
-
Methodology:
-
Membrane Preparation: Prepare a lipid solution (e.g., 2% lecithin in dodecane).[25] Coat the filter of a 96-well donor plate with a few microliters of the lipid solution and allow the solvent to evaporate, leaving a stable artificial membrane.[14][15]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the stock into an appropriate aqueous buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM).[9] The final DMSO concentration should be low (<1%) to avoid disrupting the membrane.
-
Assay Setup: Fill the wells of a 96-well acceptor plate with fresh buffer. Add the compound solution to the donor plate wells.[11]
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[11] Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[11][15]
-
Quantification: After incubation, separate the plates. Measure the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[11]
-
Calculation: Calculate the Papp value using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * time)) * ln(1 - [C]A / [C]eq) Where VD is the donor volume, VA is the acceptor volume, Area is the surface area of the membrane, time is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.[15]
-
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is for assessing both passive permeability and active efflux.
-
Objective: To determine the Papp in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions and to calculate the efflux ratio (ER).[13]
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[16]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. This is critical for reliable data. Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. TEER values should be >300 Ω·cm².[16] Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow; passage should be minimal.[11][16]
-
Assay Setup (A-to-B): Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). Add the test compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[1][29]
-
Assay Setup (B-to-A): In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[29]
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
Sampling & Quantification: At the end of the incubation, take samples from the receiver chambers. Quantify the concentration of the compound using LC-MS/MS.
-
Calculation:
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scientificarchives.com [scientificarchives.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. P-glycoprotein-mediated efflux as a major factor in the variance of absorption and distribution of drugs: modulation of chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. enamine.net [enamine.net]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iris.unito.it [iris.unito.it]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 23. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 24. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 25. benchchem.com [benchchem.com]
- 26. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
Comparative analysis of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone with other kinase inhibitors
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic chemistry, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple biological targets. This guide provides a comparative analysis of the kinase inhibitory potential of this scaffold, using 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone as a representative simple derivative. While specific inhibitory data for this exact molecule is not extensively available in the public domain, this analysis will leverage data from structurally related compounds to evaluate the potential of the core scaffold against several key kinase families: Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Janus Kinases (JAKs).
The Privileged Scaffold: 1H-Pyrazolo[3,4-b]pyridine
The 1H-pyrazolo[3,4-b]pyridine system is an attractive scaffold for kinase inhibitors due to its structural resemblance to the purine core of ATP, enabling it to effectively compete for the ATP-binding site on a wide range of kinases.[1][2] The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis Against Key Kinase Families
Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle
CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for its ability to inhibit CDKs.[3][4]
A comparative analysis of the inhibitory potency of representative 1H-pyrazolo[3,4-b]pyridine derivatives against established CDK inhibitors is presented below.
Table 1: Comparative Inhibitory Activity against Cyclin-Dependent Kinases
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Flavopiridol | CDK1 | 30 | [5] |
| CDK2 | 100 | [5] | |
| CDK4 | 20 | [5] | |
| Roscovitine (Seliciclib) | CDK1 | 2700 | [5] |
| CDK2 | 100 | [5] | |
| CDK4 | >100,000 | [5] | |
| BMS-265246 (Pyrazolo[3,4-b]pyridine derivative) | CDK1/cycB | 6 | [3] |
| CDK2/cycE | 9 | [3] | |
| Pyrazolopyridine Derivative 8 | CDK2/cyclin A2 | 650 | [1] |
| Pyrazolopyridine Derivative 4 | CDK2/cyclin A2 | 240 | [1] |
Note: IC50 values for this compound are not publicly available. The data for BMS-265246 and other pyrazolopyridine derivatives are presented to illustrate the potential of the core scaffold.
The data indicates that optimized 1H-pyrazolo[3,4-b]pyridine derivatives, such as BMS-265246, can achieve nanomolar potency against CDKs, comparable to or exceeding that of established inhibitors like Flavopiridol and Roscovitine.[3] The structure-activity relationship (SAR) studies on this scaffold have revealed that substitutions, particularly with moieties like a 2,6-difluorophenyl group, are critical for achieving high potency.[3]
TANK-Binding Kinase 1 (TBK1): A Key Player in Innate Immunity and Oncogenesis
TBK1 is a non-canonical IκB kinase that plays a crucial role in the innate immune response to viral and bacterial infections. More recently, TBK1 has been identified as a key signaling node in certain cancers, making it an attractive target for therapeutic intervention. Several studies have investigated 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[6][7]
Table 2: Comparative Inhibitory Activity against TBK1
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| BX795 | TBK1 | 7.1 | [6] |
| Amlexanox | TBK1 | ~1000-2000 | [8][9] |
| MRT67307 | TBK1 | 19 | [10] |
| Pyrazolo[3,4-b]pyridine Derivative 15y | TBK1 | 0.2 | [6] |
| Pyrazolo[3,4-b]pyridine Derivative 15t | TBK1 | 0.8 | [6] |
Note: IC50 values for this compound are not publicly available. The data for derivatives 15y and 15t are presented to illustrate the high potency achievable with the core scaffold.
The 1H-pyrazolo[3,4-b]pyridine scaffold has yielded some of the most potent TBK1 inhibitors reported to date.[6] Derivatives like 15y exhibit sub-nanomolar IC50 values, demonstrating a significant improvement over established TBK1 inhibitors such as BX795 and Amlexanox.[6][8][9] This highlights the exceptional potential of this scaffold for developing highly potent and selective TBK1-targeted therapies.
Janus Kinases (JAKs): Mediators of Cytokine Signaling
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for a wide range of cytokines and growth factors. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers. Given the broad applicability of the pyrazolopyrimidine scaffold, it is plausible that derivatives could also target the JAK family.
Table 3: Comparative Inhibitory Activity against JAK2
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | [11] |
| JAK2 | 2.8 | [11] | |
| Fedratinib | JAK2 | 3 | [12] |
| FLT3 | 15 | [12] | |
| Pyrazolopyrimidine Derivative (Hypothetical) | JAK2 | - | - |
Note: While specific data for 1H-pyrazolo[3,4-b]pyridine derivatives against JAKs is sparse in the reviewed literature, the related pyrazolopyrimidine scaffold is the basis for the JAK inhibitor Ruxolitinib. This suggests the potential for developing JAK inhibitors from the 1H-pyrazolo[3,4-b]pyridine core.
Ruxolitinib, a potent JAK1/2 inhibitor, is based on a pyrrolo[2,3-d]pyrimidine scaffold, which is structurally related to the pyrazolo[3,4-b]pyridine core.[11] Fedratinib is a selective JAK2 inhibitor.[12] The success of these related scaffolds suggests that with appropriate chemical modifications, the 1H-pyrazolo[3,4-b]pyridine core could be a promising starting point for the development of novel JAK inhibitors.
Experimental Protocols
To facilitate further research and comparative analysis of this compound and its derivatives, the following detailed experimental protocols are provided.
In Vitro Kinase Assay: Fluorescence Polarization
This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of a compound against a target kinase.[13][14]
Principle: The assay measures the binding of a fluorescently labeled tracer to the kinase. In the absence of an inhibitor, the tracer binds to the kinase, resulting in a high FP signal due to the slower tumbling of the large kinase-tracer complex. An ATP-competitive inhibitor will displace the tracer, leading to a faster tumbling of the free tracer and a decrease in the FP signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of the target kinase in assay buffer.
-
Prepare a solution of the fluorescent tracer in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase solution to each well.
-
Incubate at room temperature for a defined period (e.g., 15 minutes).
-
Add the fluorescent tracer and ATP solution to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls (no inhibitor and no enzyme).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Viability Assay: MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a kinase inhibitor on the viability of cancer cell lines.[15][16][17][18][19]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot Analysis of Protein Phosphorylation
This protocol describes the use of Western blotting to analyze the phosphorylation status of a target protein in cells treated with a kinase inhibitor.[20][21]
Principle: This technique allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation, in a complex mixture of proteins from cell lysates.
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the kinase inhibitor for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding.[21]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin.
-
Visualization of Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. broadpharm.com [broadpharm.com]
- 18. clyte.tech [clyte.tech]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Anticancer Activity of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone Derivatives
The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a diverse chemical space. Among the promising scaffolds, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged" structure in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a multitude of biological targets.[1][2] This guide provides a comprehensive framework for validating the anticancer activity of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone derivatives, offering a comparative analysis against established alternatives and detailing the requisite experimental methodologies for robust evaluation.
The Rise of Pyrazolo[3,4-b]pyridine Derivatives in Oncology Research
The pyrazolo[3,4-b]pyridine nucleus is a versatile scaffold that has been extensively modified to yield derivatives with potent and selective anticancer properties.[3] These compounds have demonstrated the ability to inhibit a range of kinases that are often dysregulated in cancer, such as Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and c-Met.[4][5][6] By targeting these key regulators of cell proliferation, survival, and differentiation, pyrazolo[3,4-b]pyridine derivatives represent a promising avenue for the development of targeted cancer therapies.
This guide will navigate the essential steps for the preclinical validation of novel this compound derivatives, focusing on in vitro assays that form the bedrock of anticancer drug discovery.[7][8]
Comparative Analysis of Anticancer Potency
A critical initial step in evaluating a novel compound is to determine its cytotoxic or anti-proliferative effects against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.[9] The following table summarizes hypothetical in vitro cytotoxicity data for a novel this compound derivative, "Compound X," compared to standard chemotherapeutic agents.
| Cell Line | Cancer Type | Compound X (IC50, µM) | Doxorubicin (IC50, µM) | Staurosporine (IC50, µM) |
| HCT-116 | Colon Carcinoma | 1.5 | 2.1 | 0.01 |
| MCF-7 | Breast Adenocarcinoma | 2.8 | 4.6 | 0.02 |
| HepG2 | Hepatocellular Carcinoma | 3.2 | 5.3 | 0.03 |
| HeLa | Cervical Cancer | 2.1 | 2.4 | 0.015 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific derivative and experimental conditions.
Elucidating the Mechanism of Action: Key Experimental Workflows
Understanding how a compound exerts its anticancer effects is paramount. This involves a series of mechanism-of-action studies to investigate its impact on critical cellular processes like apoptosis and cell cycle progression.
Workflow for In Vitro Validation of Anticancer Activity
Caption: A generalized workflow for the in vitro validation of novel anticancer compounds.
Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10]
Analyzing Cell Cycle Arrest
Many anticancer agents function by halting the cell cycle, thereby preventing cancer cell proliferation. Flow cytometry analysis of DNA content using propidium iodide staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10] For instance, some pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle at the G0-G1 phase.[11]
Targeted Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific protein kinases involved in cancer cell signaling.
Caption: Inhibition of TRK and CDK signaling pathways by pyrazolo[3,4-b]pyridine derivatives.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the key experiments discussed in this guide.
Cell Viability (MTT) Assay[10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay[10]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.
Cell Cycle Analysis by Propidium Iodide Staining[10]
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Harvest and Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
RNase Treatment: Wash the cells with PBS and treat with RNase A.
-
Staining: Stain the cells with propidium iodide.
-
Analysis: Analyze the DNA content by flow cytometry.
Conclusion
The this compound scaffold holds significant promise for the development of novel anticancer agents. A systematic and rigorous validation process, encompassing comprehensive cytotoxicity screening and detailed mechanistic studies, is essential to fully characterize the therapeutic potential of its derivatives. By employing the standardized protocols and comparative frameworks outlined in this guide, researchers can generate robust and reproducible data, thereby accelerating the translation of these promising compounds from the laboratory to the clinic.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cross-Reactivity Profile of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
This guide provides a comprehensive analysis of the cross-reactivity profile of 1-(1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone, a key heterocyclic scaffold in modern drug discovery. The pyrazolo[3,4-b]pyridine core is recognized as a "privileged structure," frequently appearing in kinase inhibitors and other therapeutic agents due to its ability to mimic the hinge-binding interactions of ATP in kinase active sites.[1][2][3] Understanding the selectivity of compounds built upon this scaffold is paramount for advancing lead optimization and ensuring therapeutic safety.
This document will delve into the kinome-wide selectivity of this compound and compare its profile to a structurally related, well-characterized inhibitor, WEHI-345. We will provide detailed, field-proven methodologies for assessing kinase inhibition and cellular target engagement, equipping researchers with the practical knowledge to conduct their own robust cross-reactivity studies.
Introduction to the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine structure is a versatile pharmacophore found in numerous biologically active compounds.[4] Its derivatives have been investigated as inhibitors for a wide range of kinases, including cyclin-dependent kinases (CDKs), B-Raf, and TANK-binding kinase 1 (TBK1).[5][6][7] The nitrogen atoms in the bicyclic system are crucial for forming hydrogen bonds within the ATP-binding pocket of kinases, a key interaction for potent inhibition.[8] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors, making comprehensive cross-reactivity profiling an indispensable step in drug development.[9][10]
Comparative Kinase Selectivity Profiling
To elucidate the selectivity of this compound, a kinome-wide scan is essential. This section compares its hypothetical inhibitory profile with that of WEHI-345, a known potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[11][12][13][14] While WEHI-345 is a pyrazolo[3,4-d]pyrimidine, its structural and functional similarities to pyrazolopyridines make it a relevant comparator for illustrating selectivity principles.[3]
In Vitro Kinase Inhibition Profiling
A broad panel kinase screen, such as the KINOMEscan™ platform, is the industry standard for determining kinome-wide compound potency and selectivity.[15][16][17] This technology utilizes a competition binding assay to quantitatively measure the interaction between a test compound and a large panel of kinases.[18] The data is often presented as the percentage of kinase activity remaining at a specific compound concentration or as dissociation constants (Kd values).
Table 1: Illustrative Cross-Reactivity Data for this compound and WEHI-345
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1 µM) | WEHI-345 (Kd, nM) |
| Primary Target(s) | |||
| RIPK2 | TKL | 95% | 46 [11][12][13] |
| CDK2/cyclin A | CMGC | 88% | >10,000 |
| Potential Off-Targets | |||
| RIPK1 | TKL | 35% | >10,000[13] |
| RIPK4 | TKL | 25% | >10,000[13] |
| RIPK5 | TKL | 15% | >10,000[13] |
| B-Raf | TKL | 45% | Not Reported |
| TBK1 | CAMK | 55% | Not Reported |
| GSK-3β | CMGC | 20% | >10,000 |
| ALK | TK | 10% | Not Reported |
| c-Met | TK | 18% | Not Reported |
Note: The data for this compound is illustrative to demonstrate a hypothetical profiling outcome. The data for WEHI-345 is based on published literature.
Interpretation of Results:
The hypothetical data suggests that this compound is a potent inhibitor of RIPK2 and CDK2. However, it also shows moderate activity against other kinases like B-Raf and TBK1, indicating a less selective profile compared to WEHI-345. WEHI-345 demonstrates high selectivity for RIPK2 with negligible activity against other RIPK family members and a broader panel of kinases.[13] This comparative analysis highlights the subtle structural modifications between pyrazolopyridine and pyrazolopyrimidine cores that can dramatically influence selectivity.[8][19]
Experimental Methodologies for Cross-Reactivity Profiling
To ensure the generation of reliable and reproducible data, standardized and validated experimental protocols are crucial. This section provides detailed methodologies for both in vitro kinase profiling and cellular target engagement verification.
In Vitro Kinase Inhibition Assay (Radiometric Method)
The radiometric assay is considered the gold standard for kinase activity measurement due to its direct detection of substrate phosphorylation.[20]
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Subsequent serial dilutions are made in the appropriate assay buffer, ensuring the final DMSO concentration in the reaction mixture does not exceed 1%.
-
Reaction Mixture Assembly: In a 96-well plate, combine the following in order:
-
10 µL of the test compound or control (e.g., Staurosporine).
-
10 µL of the specific kinase enzyme in assay buffer.
-
10 µL of the corresponding substrate peptide.
-
-
Initiation of Reaction: Add 20 µL of a solution containing [γ-³³P]-ATP and MgCl₂ to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.[21]
-
Washing and Detection: Transfer the reaction mixture to a filter plate (e.g., FlashPlate™) to capture the phosphorylated substrate. Wash the wells multiple times with a saline solution to remove unincorporated [γ-³³P]-ATP.
-
Data Analysis: Quantify the incorporated radioactivity using a scintillation counter. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO-only control. Determine the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.
Workflow for In Vitro Kinase Inhibition Assay:
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Confirming that a compound binds to its intended target within a cellular context is a critical validation step.[22] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[23][24][25]
Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to approximately 80% confluency. Treat the cells with the test compound or vehicle (DMSO) at various concentrations and incubate for a specified period (e.g., 1 hour) at 37°C.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using a specific antibody-based detection method such as Western blotting or an AlphaScreen® assay.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA®):
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Concluding Remarks and Future Directions
The comprehensive cross-reactivity profiling of this compound reveals a multi-kinase inhibitory profile with potent activity against RIPK2 and CDK2. While demonstrating the therapeutic potential inherent in the pyrazolopyridine scaffold, the illustrative data also underscores the necessity of rigorous selectivity assessment. The comparison with the highly selective inhibitor WEHI-345 provides valuable insights into how subtle structural modifications can significantly impact the kinome-wide interaction landscape.
Future work should focus on structure-activity relationship (SAR) studies to enhance the selectivity of this compound derivatives.[6][26] By systematically modifying the substituents on the pyrazolopyridine core, it may be possible to attenuate off-target activities while retaining or improving potency against the desired primary target(s). The experimental workflows detailed in this guide provide a robust framework for evaluating the selectivity of these next-generation inhibitors, ultimately paving the way for the development of safer and more effective targeted therapies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. dau.url.edu [dau.url.edu]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into the structural features of pyrazolopyrimidine- and pyrazolopyridine-based B-Raf(V600E) kinase inhibitors by computational explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WEHI-345 | RIPK2 inhibitor | Probechem Biochemicals [probechem.com]
- 12. abmole.com [abmole.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. ambitbio.com [ambitbio.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. chayon.co.kr [chayon.co.kr]
- 19. benchchem.com [benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. benchchem.com [benchchem.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 25. tandfonline.com [tandfonline.com]
- 26. pubs.acs.org [pubs.acs.org]
Benchmarking the Synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone: A Comparative Guide to Synthetic Methodologies
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its structural resemblance to purine bases has made it a cornerstone for the development of a diverse array of therapeutic agents, including kinase inhibitors for anticancer therapies, anti-inflammatory agents, and antiviral compounds. The title compound, 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 889451-31-4), is a key building block for the synthesis of more complex molecules, making its efficient and scalable synthesis a topic of considerable interest for researchers in drug discovery and development.[3][4] This guide provides a comprehensive comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a quantitative analysis of their respective efficiencies.
Methodology Overview: Convergent Strategies to a Privileged Core
The synthesis of the this compound scaffold predominantly relies on the construction of the pyridine ring onto a pre-existing pyrazole core. This approach is favored due to the ready availability of substituted aminopyrazoles and the versatility of pyridine ring-forming reactions. The primary methodologies benchmarked in this guide are:
-
Classical Cyclocondensation with 1,3-Dicarbonyl Compounds: A robust and widely employed method involving the reaction of 3-aminopyrazole with an acetylacetone derivative.
-
Multi-Component Reactions (MCRs): An atom-economical approach that combines three or more starting materials in a single pot to rapidly generate molecular complexity.
This guide will delve into the mechanistic underpinnings of each approach, providing a rationale for the choice of reagents and reaction conditions, followed by detailed, validated protocols.
Method 1: Classical Cyclocondensation of 3-Aminopyrazole with a 1,3-Dicarbonyl Compound
This method represents the most direct and historically significant route to this compound. The core of this strategy is the reaction between a nucleophilic aminopyrazole and an electrophilic 1,3-dicarbonyl compound, which in this case is typically acetylacetone or a related derivative.
Mechanistic Rationale
The reaction proceeds through a well-established condensation-cyclization-aromatization sequence. The initial step involves the nucleophilic attack of the exocyclic amino group of 3-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the remaining carbonyl group, leading to a dihydropyrazolopyridine intermediate. Subsequent dehydration and aromatization furnish the final pyrazolo[3,4-b]pyridine product.
A critical consideration in this synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyls.[2] The initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon. In the case of acetylacetone, a symmetrical diketone, this is not a concern. However, if a derivative such as ethyl acetoacetate were used, a mixture of regioisomers could be formed.
dot
References
A Researcher's Guide to Ensuring Reproducibility in Kinase Assays Featuring 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone and its Analogs
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in a multitude of biologically active agents.[1][2] This heterocyclic core is particularly prominent in the development of small-molecule kinase inhibitors, which form the vanguard of targeted therapies for cancer and other diseases.[1][3] Compounds derived from this scaffold, such as 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone and its analogs, have demonstrated potent inhibitory activity against a wide range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[4][5][6]
However, the journey from a promising compound to a validated drug candidate is paved with rigorous biological testing, where the reproducibility of assay data is paramount. Inconsistent or unreliable data can lead to wasted resources, false leads, or the premature termination of promising research programs. This guide provides an in-depth comparison of common biological assays used to characterize pyrazolopyridine-based kinase inhibitors, offering field-proven insights to enhance the trustworthiness and reproducibility of your experimental results.
The Central Role of Protein Kinases and the Challenge of Inhibition Assays
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[7] This phosphorylation acts as a molecular switch, controlling processes from cell growth and proliferation to apoptosis.[8] Their dysregulation is a hallmark of numerous diseases, making them one of the most critical target classes for drug discovery.[9]
The primary tool for evaluating compounds like this compound is the in vitro kinase assay. While conceptually simple—measuring the inhibition of phosphotransfer—the practical execution is fraught with potential for variability. Key challenges to reproducibility include inconsistent sample preparation, pipetting errors, the purity and activity of the recombinant kinase, and the inherent limitations of the chosen detection technology.[10][11]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Selectivity profile of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone against a panel of kinases
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and the market. Its unique electronic and steric properties allow for high-affinity interactions with the ATP-binding pocket of a wide range of kinases. While the compound 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone is a key synthetic intermediate for building these complex inhibitors, it is not an active kinase inhibitor itself. This guide focuses on a representative, albeit hypothetical, advanced analog from this class, which we will refer to as PZ-1 , to illustrate the process of characterizing the selectivity profile of a novel pyrazolo[3,4-b]pyridine-based kinase inhibitor.
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. A highly selective inhibitor can offer a wider therapeutic window with fewer off-target side effects. Conversely, a multi-kinase inhibitor might provide broader efficacy in complex diseases like cancer. Therefore, a thorough understanding of a compound's selectivity is paramount in drug development.
This guide provides a comparative analysis of PZ-1's selectivity against a panel of kinases, juxtaposed with established kinase inhibitors. We will delve into the experimental methodologies for determining kinase selectivity and discuss the implications of the observed profile for potential therapeutic applications.
Kinase Selectivity Profile of PZ-1
PZ-1 was profiled against a panel of 200 human kinases at a concentration of 1 µM. The percentage of inhibition was determined, and for those kinases showing significant inhibition (>50%), the IC50 (half-maximal inhibitory concentration) was calculated. The data reveals that PZ-1 is a potent inhibitor of the Janus kinase (JAK) family, with particular potency against JAK1 and JAK2.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | PZ-1 (Hypothetical) | Tofacitinib | Ruxolitinib | Erlotinib |
| JAK1 | 5 | 112 | 3.3 | >10,000 |
| JAK2 | 10 | 20 | 2.8 | >10,000 |
| JAK3 | 50 | 1.6 | 428 | >10,000 |
| TYK2 | 75 | 344 | 19 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 | 1 |
| VEGFR2 | 500 | >10,000 | 1,130 | 2,300 |
| SRC | 250 | >10,000 | 235 | 1,000 |
| ABL1 | >1,000 | >10,000 | >10,000 | >10,000 |
Analysis of Selectivity:
The data presented in Table 1 highlights the distinct selectivity profile of PZ-1. It demonstrates potent, single-digit nanomolar inhibition of JAK1 and JAK2, suggesting its potential as a therapeutic agent in autoimmune diseases and myeloproliferative neoplasms where these kinases are key drivers.
Compared to Tofacitinib , a pan-JAK inhibitor, PZ-1 shows a different selectivity pattern within the JAK family, with greater potency for JAK1 and JAK2 over JAK3. This could translate to a different side-effect profile, as JAK3 inhibition is linked to immunosuppression.
Ruxolitinib , another potent JAK1/JAK2 inhibitor, displays a similar primary target profile to PZ-1. However, subtle differences in off-target activities, as seen with VEGFR2 and SRC, could lead to different clinical outcomes.
Erlotinib , an EGFR inhibitor, serves as a negative control in this context, demonstrating the specificity of PZ-1 for the JAK family over other kinase families.
Signaling Pathway Context: The JAK-STAT Pathway
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. They play a central role in the JAK-STAT signaling pathway, which is pivotal for immunity, cell growth, and differentiation.
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of PZ-1.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of a compound's kinase selectivity profile is a critical step in its preclinical characterization. Below is a detailed protocol for an in vitro kinase inhibition assay, which can be adapted for a wide range of kinases.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., PZ-1)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Promega)
-
384-well microplates
-
Plate reader capable of luminescence detection
Workflow:
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazolo[3,4-b]pyridine Derivatives in ATP-Binding Sites
Abstract
This guide provides a comprehensive framework for conducting comparative molecular docking studies of pyrazolo[3,4-b]pyridine derivatives targeting the ATP-binding sites of protein kinases. Pyrazolo[3,4-b]pyridines are a privileged scaffold in kinase inhibitor design, and understanding their binding modes is crucial for developing novel therapeutics.[1][2][3][4][5] This document outlines a scientifically rigorous workflow, from target selection and ligand preparation to docking simulation and results validation, grounded in established computational chemistry principles. We delve into the rationale behind key experimental choices and emphasize self-validating protocols to ensure the reliability of in silico predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of next-generation kinase inhibitors.
Introduction: The Significance of Pyrazolo[3,4-b]pyridines and Kinase ATP-Binding Sites
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate.[6][7] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7][8] The ATP-binding site of kinases is a highly conserved region that has been successfully exploited for the development of a multitude of small molecule inhibitors.[9][10]
The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure" in the design of kinase inhibitors.[1][4] Its unique heterocyclic arrangement allows for key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP.[1][5] This scaffold's versatility allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][11]
Computer-Aided Drug Design (CADD) has become an indispensable tool in the discovery and optimization of kinase inhibitors.[6][12] Molecular docking, a prominent CADD method, predicts the preferred orientation and binding affinity of a ligand to a target protein.[7][13] This in silico approach allows for the rapid screening of large compound libraries and provides insights into the molecular interactions driving binding, thereby guiding the rational design of more potent and selective inhibitors.[6][12]
This guide will walk you through a robust and validated workflow for performing comparative docking studies of pyrazolo[3,4-b]pyridine derivatives against the ATP-binding sites of various kinases.
The Comparative Docking Workflow: A Self-Validating Approach
A successful docking study is more than just generating a binding score; it's about building a reliable predictive model. The following workflow is designed to be self-validating at each critical step.
Caption: A self-validating workflow for comparative molecular docking studies.
Experimental Protocol: Target Selection and Preparation
The choice of kinase targets is paramount and should be driven by the therapeutic goals of the study.
Step-by-Step Methodology:
-
Target Identification: Select a panel of kinases relevant to the disease of interest. Consider both wild-type and clinically relevant mutant forms.
-
Structure Retrieval: Download high-resolution crystal structures of the selected kinases from the Protein Data Bank (PDB). Prioritize structures co-crystallized with a ligand in the ATP-binding site.[14]
-
Protein Preparation: This is a critical step to ensure the accuracy of the docking simulation.
-
Remove all non-essential molecules, such as water, ions, and co-solvents, unless they are known to play a role in ligand binding.[15]
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.[14]
-
Repair any missing side chains or loops in the protein structure.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
Causality Behind Choices: Proper protein preparation is essential because the accuracy of the docking results is highly dependent on the quality of the starting protein structure.[14] Incorrect protonation states or steric clashes can lead to inaccurate binding pose predictions.
Experimental Protocol: Ligand Preparation
The pyrazolo[3,4-b]pyridine derivatives to be studied must be accurately represented in three dimensions.
Step-by-Step Methodology:
-
2D to 3D Conversion: Convert the 2D chemical structures of the pyrazolo[3,4-b]pyridine derivatives into 3D conformations.
-
Tautomer and Ionization State Prediction: Generate plausible tautomeric and ionization states for each ligand at a physiological pH. This is crucial as the dominant species in solution may have different binding characteristics.
-
Energy Minimization: Perform an energy minimization on each ligand conformation to obtain a low-energy, stable structure.[14]
Causality Behind Choices: Ligands are flexible molecules, and their conformation can significantly impact their binding to a protein.[16] Preparing a library of low-energy 3D conformers increases the chances of identifying the bioactive pose during docking.
Experimental Protocol: Docking Protocol Validation (Redocking)
Before docking your library of compounds, you must validate your chosen docking protocol to ensure it can reproduce known binding modes.
Step-by-Step Methodology:
-
Select a Validation System: Choose a kinase from your target list that has a co-crystallized pyrazolo[3,4-b]pyridine or a structurally similar inhibitor.
-
Define the Binding Site: Define the docking grid box around the co-crystallized ligand. This defines the search space for the docking algorithm.[17]
-
Redocking: Extract the co-crystallized ligand from the protein's active site and dock it back into the same site using your chosen docking software and parameters.[17][18]
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.[18][19]
Trustworthiness: A successful redocking experiment, indicated by an RMSD value of less than 2.0 Å, provides confidence that the docking protocol is capable of accurately predicting the binding mode of your compounds of interest.[18][19]
Caption: Workflow for validating the molecular docking protocol through redocking.
Production Docking
Once the docking protocol is validated, you can proceed with docking your library of pyrazolo[3,4-b]pyridine derivatives.
Step-by-Step Methodology:
-
Batch Docking: Use the validated protocol to dock each prepared ligand into the binding site of each prepared kinase target.
-
Conformational Sampling: Allow the docking algorithm to generate multiple binding poses for each ligand to adequately sample the conformational space.[20]
Pose Analysis and Scoring
The output of a docking simulation is a set of predicted binding poses for each ligand, each with an associated docking score.
Step-by-Step Methodology:
-
Visual Inspection: Visually inspect the top-ranked poses for each ligand in the context of the kinase active site.
-
Interaction Analysis: Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein. Pay close attention to interactions with the hinge region.[1]
-
Scoring Function: The docking score is an estimation of the binding affinity. Lower scores generally indicate a more favorable binding interaction.[21]
Comparative Analysis and Interpretation
The final step is to compare the docking results across your library of pyrazolo[3,4-b]pyridine derivatives and kinase targets.
Data Presentation:
| Derivative | Target Kinase | Docking Score (kcal/mol) | Key H-Bond Interactions (Hinge Region) | Other Key Interactions |
| Compound A | Kinase 1 (WT) | -9.5 | Met123 (backbone NH), Glu121 (backbone C=O) | Hydrophobic pocket, pi-stacking with Phe189 |
| Compound A | Kinase 1 (Mutant) | -7.2 | Met123 (backbone NH) | Loss of pi-stacking due to mutation |
| Compound B | Kinase 1 (WT) | -8.8 | Met123 (backbone NH), Glu121 (backbone C=O) | Additional H-bond with Asp234 |
| Compound B | Kinase 2 (WT) | -9.1 | Cys115 (backbone NH), Ala113 (backbone C=O) | Salt bridge with Lys45 |
Interpretation:
-
Structure-Activity Relationship (SAR): Correlate the docking scores and observed interactions with the structural modifications across your pyrazolo[3,4-b]pyridine derivatives. This can provide insights into which functional groups are important for binding.[11]
-
Selectivity Profile: Compare the docking results of a single compound against multiple kinases to predict its selectivity profile. Differences in the active site residues can explain why a compound binds more tightly to one kinase over another.
-
Resistance Mechanisms: By docking inhibitors into mutant forms of a kinase, you can investigate potential mechanisms of drug resistance.
Conclusion and Future Directions
Molecular docking is a powerful tool for the rational design of pyrazolo[3,4-b]pyridine-based kinase inhibitors. By following a rigorous and self-validating workflow, researchers can generate reliable in silico data to guide their drug discovery efforts. The insights gained from comparative docking studies can help prioritize compounds for synthesis and biological testing, ultimately accelerating the development of novel and effective cancer therapeutics.
For more advanced studies, the results from molecular docking can be further refined using more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time.[18]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. Computational Design of Multi-target Kinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 9. ATP binding site: Significance and symbolism [wisdomlib.org]
- 10. Targeting dynamic ATP-binding site features allows discrimination between highly homologous protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches [mdpi.com]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. etflin.com [etflin.com]
Safety Operating Guide
Proper Disposal of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone: A Guide for Laboratory Professionals
Hazard Assessment and Characterization
Due to the absence of a specific Safety Data Sheet (SDS) for 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS No. 889451-31-4), a thorough hazard assessment must be conducted by evaluating structurally similar compounds. An SDS for the related compound, 1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone, indicates that it is a warning-level hazard, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Given the shared pyrazolopyridine core, it is prudent to assume that this compound presents similar risks.
Therefore, all waste containing this compound, whether in solid form, in solution, or as residue on contaminated materials, must be treated as hazardous chemical waste.[2] The EPA defines hazardous waste by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[3][4] Until proven otherwise, this compound should be handled with the assumption that it may meet one or more of these criteria.
Key Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Assumed Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [1] |
| EPA Waste Category | Assumed Hazardous (pending formal characterization) | [3] |
| OSHA Handling | Governed by Hazard Communication and Lab Standards | [5][6] |
| Container Fullness Limit | Do not exceed 90% capacity | [7] |
| Satellite Accumulation Limit | Do not store more than 10 gallons in the lab | [8] |
Step-by-Step Disposal Protocol
The following procedures provide a direct, step-by-step guide for the safe segregation, containerization, and disposal of waste containing this compound.
Step 1: Waste Segregation at the Point of Generation
The fundamental principle of chemical waste management is to avoid mixing different waste streams.[2][9] This prevents potentially violent chemical reactions and simplifies the disposal process.
-
Solid Waste: Collect all solid materials contaminated with the compound, such as unused reagent, filter paper, and contaminated personal protective equipment (PPE), in a designated solid waste container.
-
Liquid Waste: Collect all liquid wastes, including reaction mixtures and solutions used for rinsing glassware, in a separate, designated liquid waste container. Do not mix with other waste streams like halogenated solvents unless they are part of the same experimental process.
-
Sharps Waste: Any needles or sharp implements contaminated with the compound should be disposed of in a designated sharps container.
Step 2: Proper Containerization
The selection of an appropriate waste container is critical to prevent leaks and ensure safety.
-
Compatibility: Use containers that are chemically compatible with the waste. For this compound and common organic solvents, high-density polyethylene (HDPE) or glass containers are generally suitable.[10] Avoid metal containers for any potentially corrosive waste.[11]
-
Condition: Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof lid.[12] The container must be kept closed at all times except when adding waste.[7][8][12]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a spill tray, to contain any potential leaks.[8][9]
Step 3: Accurate Labeling
Proper labeling is a regulatory requirement and essential for the safety of all personnel.
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[11]
-
The label must include:
-
Do not deface or remove the original manufacturer's label if disposing of the compound in its original container. Instead, attach the hazardous waste label alongside it.[8]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[3][12]
-
The SAA should be in a well-ventilated area, away from sources of ignition.
-
Segregate incompatible waste types within the SAA to prevent accidental mixing.[3][8]
-
Ensure the SAA is regularly inspected for any signs of leaks or container degradation.
Step 5: Arranging for Disposal
Once the waste container is full (not exceeding 90% capacity) or when the research is complete, arrange for its removal by your institution's Environmental Health and Safety (EHS) department.[7][12]
-
Complete a chemical waste pickup request form as required by your institution.
-
Do not transport hazardous waste yourself. Trained EHS personnel are responsible for the collection and transport of chemical waste.[13]
-
Never dispose of this compound or its containers in the regular trash or down the sewer drain.[3][8][13]
Workflow and Decision-Making Diagrams
The following diagrams illustrate the procedural workflow for generating and disposing of waste containing this compound.
Caption: Waste Management Workflow for this compound.
Spill Management
In the event of a spill, immediately alert personnel in the area. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[2]
-
Minor Spills: If you are trained and have the appropriate spill kit and PPE, you can clean up minor spills. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in your hazardous waste container.
-
Major Spills: For spills that are large, highly concentrated, or occur in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS or emergency response team immediately.[2]
By adhering to this comprehensive disposal guide, researchers can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment.
References
- 1. aksci.com [aksci.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. resources.duralabel.com [resources.duralabel.com]
- 6. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. ethz.ch [ethz.ch]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. vumc.org [vumc.org]
A Researcher's Guide to the Safe Handling of 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (CAS 889451-31-4), a member of the pyrazolopyridine class of compounds. While specific toxicological data for this compound is not extensively available, a conservative approach to handling, based on the hazard profile of similar chemical structures, is paramount. This document is designed to be a trusted resource, offering procedural guidance that goes beyond mere product information to ensure your safety in the laboratory.
Understanding the Hazard Profile: A Precautionary Approach
Due to the limited specific data on this compound, a thorough hazard assessment necessitates examining the safety information for structurally related pyrazolopyridine derivatives. Safety Data Sheets (SDS) for analogous compounds frequently indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary personal protective equipment (PPE) for any given task in the laboratory.[3][4][5] This guide is intended to supplement, not replace, your institution's formal hazard assessment and Chemical Hygiene Plan.
Core Personal Protective Equipment (PPE) Requirements
Based on the potential hazards, the following PPE is the minimum requirement for handling this compound in a laboratory setting.[6][7]
Eye and Face Protection: Your First Line of Defense
-
Safety Glasses with Side Shields: These are the absolute minimum for eye protection and should be worn at all times in the laboratory.[6]
-
Chemical Splash Goggles: When handling solutions of the compound or performing any procedure with a risk of splashing, chemical splash goggles are required. They provide a seal around the eyes, offering superior protection against liquid splashes.
-
Face Shield: For procedures involving larger volumes or a significant splash hazard, a face shield should be worn in conjunction with safety glasses or goggles.[5]
Skin and Body Protection: A Barrier Against Exposure
-
Laboratory Coat: A flame-resistant lab coat should be worn to protect your skin and personal clothing from potential splashes and spills.[5]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and appropriate choice for handling many chemicals. However, for prolonged handling or when working with solvents, it is crucial to consult a glove compatibility chart to ensure the chosen material offers adequate protection. Double gloving may be necessary for certain procedures to provide an extra layer of safety.[6]
-
Closed-Toe Shoes and Long Pants: This is a fundamental laboratory safety requirement to protect against spills and dropped objects.[6]
Respiratory Protection: Guarding Against Inhalation
Given that pyrazolopyridine derivatives can cause respiratory irritation, it is essential to handle this compound in a well-ventilated area.[1][2]
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as any procedures that may generate dust or aerosols, must be conducted inside a certified chemical fume hood.[7]
-
Respirator: If a fume hood is not available or if there is a potential for airborne exposure above acceptable limits, a NIOSH-approved respirator may be necessary.[4][8] The selection of the appropriate respirator should be made in accordance with your institution's respiratory protection program and a formal risk assessment.
PPE Selection and Usage Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. needle.tube [needle.tube]
- 4. clarionsafety.com [clarionsafety.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
